molecular formula C6H11N3O2 B1438280 1-Methyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 959240-80-3

1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1438280
CAS No.: 959240-80-3
M. Wt: 157.17 g/mol
InChI Key: UMNUBNWLKPHIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-oxopyrrolidine-3-carbohydrazide (CAS 959240-80-3) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a 5-oxopyrrolidine core, a privileged structure found in numerous biologically active molecules and approved drugs, and a reactive hydrazide group that serves as a key handle for chemical modification. This building block is primarily utilized in the synthesis of novel hydrazone derivatives with potent biological activities. Recent research highlights its application in developing potential anticancer agents. Derivatives of this compound have demonstrated promising in vitro cytotoxicity against aggressive cancer cell lines , including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . Molecular docking studies suggest that the most active hydrazones derived from this scaffold may function as multikinase inhibitors , showing high binding affinity to key protein kinases like BRAF and SRC, which are critical targets in oncology . Beyond oncology, the 5-oxopyrrolidine-3-carbohydrazide scaffold shows promise in antimicrobial research. Analogous compounds have been synthesized and evaluated for their antibacterial activity and ability to disrupt bacterial biofilms against pathogens such as Staphylococcus aureus and Escherichia coli . The reactivity of the hydrazide group allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, facilitating the optimization of potency and selectivity. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-9-3-4(2-5(9)10)6(11)8-7/h4H,2-3,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNUBNWLKPHIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655775
Record name 1-Methyl-5-oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-80-3
Record name 1-Methyl-5-oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carbohydrazide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide (CAS No. 959240-80-3), a heterocyclic compound with significant potential in medicinal chemistry. While direct extensive research on this specific molecule is emerging, this document synthesizes available data and draws logical insights from closely related analogues to present its chemical properties, a plausible synthetic route, reactivity, and promising applications in drug development.

Core Molecular Attributes and Physicochemical Properties

This compound belongs to the 5-oxopyrrolidine class of compounds, which are integral to many biologically active molecules.[1] The presence of a carbohydrazide functional group at the 3-position of the pyrrolidone ring makes it a highly versatile intermediate for the synthesis of a wide array of derivatives.[2][3][4]

Table 1: Physicochemical Properties of this compound and its Precursor Acid

PropertyThis compound1-Methyl-5-oxopyrrolidine-3-carboxylic acid
CAS Number 959240-80-342346-68-9[5]
Molecular Formula C6H11N3O2C6H9NO3[5]
Molecular Weight 157.17 g/mol 143.14 g/mol [5]
IUPAC Name This compound1-methyl-5-oxopyrrolidine-3-carboxylic acid[5]
Predicted XlogP --1.0[5]
Monoisotopic Mass 157.085127 g/mol 143.058243 g/mol [5]

Note: Some properties are for the closely related precursor, 1-methyl-5-oxopyrrolidine-3-carboxylic acid, as comprehensive experimental data for the carbohydrazide is not widely published.

Synthesis and Spectroscopic Characterization

A practical and efficient synthesis of this compound can be inferred from established methodologies for analogous compounds.[4][6] The most logical approach involves a two-step process starting from 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

Proposed Synthetic Pathway

The synthesis commences with the esterification of 1-methyl-5-oxopyrrolidine-3-carboxylic acid to its corresponding methyl ester, followed by hydrazinolysis. This method is widely employed for the preparation of carbohydrazides due to its high efficiency and the ready availability of starting materials.[4][6]

Synthesis_Pathway Start 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Intermediate Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate Start->Intermediate Methanol, H2SO4 (cat.) Reflux Product This compound Intermediate->Product Hydrazine hydrate Ethanol, Reflux

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

  • To a solution of 1-methyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.[7]

Step 2: Synthesis of this compound

  • Dissolve the crude methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1 equivalent) in ethanol (10 volumes).

  • Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.[4][6]

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Expected Spectroscopic Data

Based on the spectral data of structurally similar compounds, the following characteristics for this compound can be anticipated:

  • ¹H NMR: Resonances for the N-methyl group, the diastereotopic protons of the pyrrolidine ring, and the protons of the -NHNH₂ group. The chemical shifts would be influenced by the solvent used.[1][2]

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the lactam and the hydrazide, the N-methyl carbon, and the carbons of the pyrrolidine ring.[1][2]

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (lactam and amide), and C-N stretching.[2]

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

Chemical Reactivity and Derivatization Potential

The carbohydrazide moiety is a versatile functional group that serves as a key building block for the synthesis of various heterocyclic systems.[3][8][9] This reactivity is central to the utility of this compound in drug discovery.

Derivatization_Potential Start This compound Hydrazones Hydrazone Derivatives Start->Hydrazones Condensation with Aldehydes/Ketones Azoles Azole Derivatives (e.g., Pyrazoles, Oxadiazoles) Start->Azoles Cyclization with 1,3-Dicarbonyls, etc. Other Other Heterocycles Start->Other Various Cyclizing Agents

Caption: Reactivity of the carbohydrazide for the synthesis of diverse derivatives.

Formation of Hydrazones

The most common reaction of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones.[1][6] This reaction is typically acid-catalyzed and proceeds in high yield. The resulting hydrazones are often biologically active themselves or can be used as intermediates for further transformations.

General Protocol for Hydrazone Synthesis:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add the desired aldehyde or ketone (1-1.2 equivalents) and a catalytic amount of a protic acid (e.g., acetic acid or hydrochloric acid).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The product often precipitates from the reaction mixture and can be isolated by filtration.

Synthesis of Azole Derivatives

The carbohydrazide can be used to construct various five-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent scaffolds in medicinal chemistry.[3][4][8]

  • Pyrazoles: Reaction with 1,3-dicarbonyl compounds leads to the formation of pyrazole derivatives.[8]

  • 1,3,4-Oxadiazoles: Cyclization can be achieved using various reagents, such as carbon disulfide followed by alkylation.[3]

Applications in Drug Development

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, and its carbohydrazide derivatives have shown a wide range of biological activities.[1][6][10]

Anticancer Activity

Numerous studies have reported the synthesis of 5-oxopyrrolidine-3-carbohydrazide derivatives with potent anticancer activities.[1][10][11] These compounds have been shown to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[1][11] Molecular docking studies have suggested that these molecules can bind to the active sites of key kinases involved in cancer progression.[1][11]

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine-3-carbohydrazide have also been investigated for their antibacterial and antifungal properties.[2][8][9] The introduction of different heterocyclic moieties through the carbohydrazide linker has led to the discovery of compounds with significant activity against various pathogenic microorganisms.[2][8]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the carbohydrazide moiety allow for the creation of diverse molecular libraries for screening in various disease models. The established anticancer and antimicrobial activities of its close analogues highlight the significant potential of this scaffold in modern drug discovery and development. Further research into the biological properties of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2465. [Link]

  • Mickevičius, V., Al-Ammar, K. A., & Barakat, A. (n.d.). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. [Link]

  • Mickevičius, V., Krikštaponis, K., & Vaickelionienė, R. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(23), 7175. [Link]

  • Tumosienė, I., Stasevych, M., Zvarych, V., Jonuškienė, I., Kantminienė, K., & Petrikaitė, V. (2025). Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. Kaunas University of Technology. [Link]

  • Plaga, A., Kairytė, K., Mickevičius, V., & Grybaitė, B. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. Chemija, 34(3). [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 957. [Link]

  • Plaga, A., Kairytė, K., Mickevičius, V., & Grybaitė, B. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. [Link]

  • Mickevičius, V., Al-Ammar, K. A., & Barakat, A. (n.d.). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Methyl-5-oxopyrrolidine-3-carbohydrazide is a heterocyclic compound featuring a pyroglutamic acid scaffold, a structure of significant interest in medicinal chemistry and drug development.[1] The 5-oxopyrrolidine ring is a core component in various biologically active molecules, and the introduction of a carbohydrazide functional group at the 3-position offers a versatile handle for synthesizing a diverse range of derivatives, such as hydrazones and various azoles.[1][2] Understanding the fundamental physicochemical properties of this core molecule is paramount for researchers in drug design, formulation science, and chemical synthesis. These properties govern critical aspects such as solubility, stability, bioavailability, and the potential for interaction with biological targets.

This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this document emphasizes the robust, field-proven methodologies required to determine these properties. It is designed to serve as a practical manual for researchers, offering not just theoretical context but also detailed, actionable protocols for in-house characterization.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity.

  • IUPAC Name: this compound

  • CAS Number: 959240-80-3[3][4]

  • Molecular Formula: C₆H₁₁N₃O₂

  • Molecular Weight: 157.17 g/mol

The structure consists of a five-membered lactam (pyrrolidinone) ring, N-substituted with a methyl group. The carbohydrazide moiety, -C(=O)NHNH₂, is attached at the C3 position of the ring.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid compound to a known volume of solvent (e.g., water, PBS pH 7.4) prep2 Prepare multiple vials for time-point analysis prep1->prep2 equil1 Seal vials and place in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate for a set period (e.g., 24-48 hours) to ensure equilibrium sep1 Remove an aliquot of the suspension equil2->sep1 sep2 Separate solid from liquid (Centrifugation at high RCF or filtration with 0.22 µm filter) sep1->sep2 ana1 Carefully collect the supernatant (saturated solution) sep2->ana1 ana2 Dilute the supernatant with a suitable mobile phase ana1->ana2 ana3 Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) ana2->ana3 ana4 Compare against a standard calibration curve ana3->ana4

Caption: Workflow for Shake-Flask Solubility Determination.

  • System Preparation: Add an excess amount of the solid compound to a series of vials containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaking water bath or incubator at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the suspension and separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either centrifugation at high speed or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute a known volume of the clear supernatant (the saturated solution) with a suitable solvent. Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a pre-established calibration curve.

  • Validation: To confirm that equilibrium was reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should be consistent.

Acid-Base Properties (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For this compound, the hydrazide moiety contains basic nitrogen atoms that can be protonated. The pKa value is critical as it dictates the charge state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding. [5] Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa determination. [6][7][8][9]It involves monitoring the pH of a solution as a titrant is added incrementally.

G cluster_setup 1. System Setup cluster_titration 2. Titration cluster_analysis 3. Data Analysis setup1 Calibrate pH meter with standard buffers (pH 4, 7, 10) setup2 Prepare a ~1 mM solution of the compound in water or a water/co-solvent mixture setup1->setup2 setup3 Maintain constant ionic strength (e.g., with 0.15 M KCl) setup2->setup3 titr1 Adjust sample solution to an extreme starting pH (e.g., pH 2 with HCl) setup3->titr1 titr2 Titrate with standardized base (e.g., 0.1 M NaOH), adding small, precise increments titr1->titr2 titr3 Record pH after each addition once the reading has stabilized titr2->titr3 ana1 Plot pH vs. Volume of titrant added titr3->ana1 ana2 Calculate the first derivative (ΔpH/ΔV) to find the equivalence point(s) ana1->ana2 ana3 The pKa is equal to the pH at the half-equivalence point ana2->ana3

Caption: Workflow for pKa Determination via Potentiometric Titration.

  • Preparation:

    • Calibrate a potentiometer using at least three standard pH buffers (e.g., pH 4.01, 7.00, 10.01). [6] * Prepare an aqueous solution of the compound at a known concentration (e.g., 1 mM). If solubility is low, a co-solvent like methanol can be used, but the pKa will be for that specific solvent system. [7] * Add an inert salt (e.g., KCl to 0.15 M) to maintain constant ionic strength. [6]2. Titration:

    • Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) and stir.

    • Since the compound is expected to be basic, first titrate with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic sites are protonated.

    • Titrate the acidified solution with a standardized, carbonate-free base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.

    • After each increment, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point (the point of steepest slope) is determined by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

    • The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguous structure elucidation. Based on analyses of similar 5-oxopyrrolidine derivatives, the following characteristic signals are predicted. [10][11]

  • ¹H NMR (in DMSO-d₆):

    • N-CH₃: A sharp singlet around 2.7-2.9 ppm.

    • Pyrrolidine Ring CH₂ (C2 & C4) and CH (C3): A series of complex multiplets between 2.5 and 4.0 ppm.

    • Hydrazide NH and NH₂: Broad singlets, typically downfield (> 4.5 ppm for NH₂ and > 9.0 ppm for CONH), which are exchangeable with D₂O. The exact chemical shift can vary with concentration and temperature.

  • ¹³C NMR (in DMSO-d₆):

    • Lactam C=O (C5): Around 170-175 ppm.

    • Hydrazide C=O: Around 165-170 ppm.

    • Pyrrolidine Ring Carbons (C2, C3, C4): Between 30 and 55 ppm.

    • N-CH₃: Around 30-35 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. [12][13]

  • N-H Stretching (Hydrazide): A broad band (or multiple sharp peaks) in the region of 3200-3400 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O Stretching (Amide/Lactam): A strong, sharp absorption band around 1670-1690 cm⁻¹.

  • C=O Stretching (Hydrazide): A strong, sharp absorption band, typically slightly lower than the lactam carbonyl, around 1640-1660 cm⁻¹.

  • N-H Bending (Amide II band): A band in the region of 1550-1620 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. [14][15]

  • Ionization Mode: Electrospray Ionization (ESI) is well-suited for this polar molecule.

  • Expected Ions:

    • In positive ion mode, the protonated molecular ion [M+H]⁺ at m/z 158.09.

    • Adducts such as the sodium adduct [M+Na]⁺ at m/z 180.07 are also likely to be observed.

  • Fragmentation: Common fragmentation pathways for hydrazides may include the loss of NH₃ or cleavage of the N-N bond, providing structural confirmation.

Conclusion

References

  • Larsson, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Royal Society of Chemistry. (n.d.). Melting point determination. RSC Education. [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Melting point. Retrieved from Wikipedia. [Link]

  • Zhang, Y., et al. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • Pawar, A. C., et al. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5136. [Link]

  • Kantminienė, K., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 4945. [Link]

  • Scherer, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. [Link]

  • Valavičiūtė, J., et al. (2014). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 25(1), 38-46. [Link]

  • SINOCHEM. (2023). Application of carbohydrazide in power plant chemistry. [Link]

  • Mickevičiūtė, J., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(12), 2297. [Link]

  • Mickevičiūtė, J., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(12), 2297. [Link]

  • Cheméo. (n.d.). Chemical Properties of Carbohydrazide (CAS 497-18-7). [Link]

  • Nagasree, K. P., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents. Indian Journal of Pharmaceutical Sciences, 84(6), 1335-1345. [Link]

  • Servochem. (n.d.). Carbohydrazide. [Link]

  • Tumosienė, I., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. Chemija, 34(3), 163-176. [Link]

  • Tumosienė, I., et al. (2024). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 759, 1-13. [Link]

  • Kantminienė, K., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 4945. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 10, 1-10. [Link]

  • ResearchGate. (2016). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups. [Link]

  • ResearchGate. (2015). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis. [Link]

  • Sinyayev, V. A., et al. (2020). A COMPARATIVE INVESTIGATION OF THE IR SPECTRA OF A CARBOHYDRATE SERIES. Journal of Chemical Technology and Metallurgy, 55(4), 724-729. [Link]

  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • Royal Society of Chemistry. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12, 34561-34579. [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • He, Y., et al. (2016). Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transform Mid-Infrared Spectroscopy. Bio-protocol, 6(21), e1984. [Link]

  • Pharma Growth Hub. (2021, August 17). Measurement of pKa by Potentiometry. YouTube. [Link]

  • Al-Adiwish, W. M., et al. (2020). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Egyptian Journal of Chemistry, 63(10), 3843-3852. [Link]

  • Chad's Prep. (2018, September 20). 14.4 Introduction to Mass Spectrometry | Organic Chemistry. YouTube. [Link]

Sources

An In-depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carbohydrazide: Molecular Structure, Properties, and Synthetic Insights for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide, a heterocyclic compound of interest in modern medicinal chemistry. We will delve into its molecular architecture, physicochemical properties, and potential synthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel scaffolds for therapeutic agents.

Introduction: The Significance of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine, also known as the pyroglutamic acid amide or 2-pyrrolidone motif, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous biologically active natural products and synthetic pharmaceuticals underscores its importance.[1][2] The conformational rigidity of the five-membered ring, coupled with its ability to participate in various non-covalent interactions, makes it an attractive core for designing molecules with specific biological targets.[3] Derivatives of 5-oxopyrrolidine have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties, highlighting the therapeutic potential of this heterocyclic system.[1][4]

This guide focuses on a specific derivative, this compound, which incorporates a reactive carbohydrazide moiety. This functional group is a versatile precursor for the synthesis of a diverse array of heterocyclic compounds, such as hydrazones, oxadiazoles, and triazoles, further expanding the chemical space for drug discovery.[5]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central 5-oxopyrrolidine ring, with a methyl group attached to the nitrogen at position 1 and a carbohydrazide group at position 3.

Caption: Molecular Structure of this compound.

Based on its deduced molecular formula, C6H11N3O2, the key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C6H11N3O2Deduced
Molecular Weight 157.17 g/mol Calculated[6][7]
IUPAC Name This compound-

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from its corresponding carboxylic acid precursor, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. The conversion of a carboxylic acid to a carbohydrazide is a well-established transformation in organic synthesis. A common and efficient method involves a two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.[8]

Rationale for Experimental Choices
  • Step 1: Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is a crucial activation step, as esters are more susceptible to nucleophilic attack by hydrazine than the parent carboxylic acid. Acid-catalyzed esterification (e.g., using sulfuric acid in methanol) is a standard and cost-effective method.

  • Step 2: Hydrazinolysis: The purified ester is then treated with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alcohol (e.g., methanol) and the formation of the stable carbohydrazide. This reaction is typically carried out in an alcoholic solvent and can often be driven to completion by refluxing the reaction mixture.

This two-step approach is generally preferred over the direct reaction of the carboxylic acid with hydrazine, which can be less efficient and may require harsher reaction conditions.[8][9]

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_product Final Product start 1-Methyl-5-oxopyrrolidine-3-carboxylic acid esterification Reaction with Methanol (CH3OH) and catalytic H2SO4 start->esterification intermediate Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate esterification->intermediate hydrazinolysis Reaction with Hydrazine Hydrate (N2H4·H2O) intermediate->hydrazinolysis product This compound hydrazinolysis->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

  • To a solution of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the purified Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1 equivalent) in ethanol (10 volumes).

  • Add hydrazine hydrate (2-3 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a valuable building block in the development of novel therapeutic agents. The 5-oxopyrrolidine core has been associated with a range of biological activities, and the carbohydrazide moiety serves as a handle for further chemical modifications.

  • Anticancer Activity: Numerous studies have reported the anticancer properties of 5-oxopyrrolidine derivatives.[1][2] The carbohydrazide can be condensed with various aldehydes and ketones to form hydrazones, a class of compounds known for their diverse pharmacological effects, including antitumor activity.[4]

  • Antimicrobial Agents: The search for new antimicrobial agents is a global health priority. Derivatives of 5-oxopyrrolidine have shown promising activity against various bacterial and fungal pathogens.[4][10] The introduction of different heterocyclic moieties via the carbohydrazide functional group could lead to the discovery of novel antimicrobial compounds.

  • Enzyme Inhibition: The rigid framework of the 5-oxopyrrolidine ring can serve as a scaffold for designing enzyme inhibitors. The carbohydrazide group can be used to introduce pharmacophoric features that interact with the active site of target enzymes.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its molecular structure, combining the privileged 5-oxopyrrolidine scaffold with a versatile carbohydrazide functional group, makes it an attractive starting point for the synthesis of compound libraries for drug discovery. The synthetic pathway outlined in this guide provides a logical and efficient route to this molecule, enabling further exploration of its chemical and biological properties. As the demand for novel therapeutic agents continues to grow, the exploration of such unique molecular architectures will be crucial in the development of the next generation of medicines.

References

  • OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. Retrieved from [Link]

  • Kaunas University of Technology ePubl. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amidinoproline. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and …. Retrieved from [Link]

  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • Convert Units. (n.d.). Molecular weight of C6H11N3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-methyl-5-oxo-DL-proline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C13H15NO3). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel compound 1-Methyl-5-oxopyrrolidine-3-carbohydrazide. As a molecule of interest in contemporary drug discovery, a thorough understanding of its structural and electronic properties is paramount. This document serves as a detailed reference for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established scientific principles and validated methodologies, ensuring a trustworthy and authoritative resource for researchers in the field.

Introduction: The Significance of this compound

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a carbohydrazide functional group at the 3-position and a methyl group on the ring nitrogen imparts unique physicochemical properties, potentially influencing its pharmacokinetic and pharmacodynamic profiles. Accurate spectral characterization is the cornerstone of its chemical identity and purity assessment, which are critical prerequisites for any further biological evaluation.

Molecular Structure and Synthesis

A plausible synthetic route to this compound involves the hydrazinolysis of a corresponding ester precursor, which can be synthesized from commercially available starting materials.

Synthesis_Pathway Itaconic Acid Itaconic Acid Dimethyl Itaconate Dimethyl Itaconate Itaconic Acid->Dimethyl Itaconate MeOH, H+ Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate Dimethyl Itaconate->Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate Methylamine This compound This compound Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate->this compound Hydrazine Hydrate

Caption: Plausible synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The following sections provide a predicted analysis of the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift principles and data from structurally related compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each of the unique proton environments in the molecule. The chemical shifts are influenced by the electronic environment, including the presence of electronegative atoms and carbonyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
N-CH₃~2.8Singlet3HThe methyl group attached to the nitrogen is deshielded by the adjacent carbonyl group.
H-4~2.5 - 2.7Multiplet2HThese diastereotopic protons are adjacent to the chiral center at C-3 and the carbonyl group at C-5, leading to complex splitting.
H-3~3.0 - 3.2Multiplet1HThis proton is at a chiral center and is coupled to the adjacent methylene protons (H-4 and H-2).
H-2~3.3 - 3.5Multiplet2HThese diastereotopic protons are adjacent to the nitrogen atom and the chiral center at C-3.
-NH-NH₂~4.3 (broad), ~9.2 (broad)Singlet (broad)3HThe protons of the hydrazide group are exchangeable and often appear as broad signals. Their chemical shifts are highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
N-CH₃~30The methyl carbon attached to the nitrogen.
C-4~35The methylene carbon adjacent to the chiral center and the lactam carbonyl.
C-3~40The methine carbon at the chiral center, attached to the carbohydrazide group.
C-2~50The methylene carbon adjacent to the nitrogen atom.
C=O (hydrazide)~170The carbonyl carbon of the carbohydrazide functional group.
C=O (lactam)~175The carbonyl carbon of the 5-oxopyrrolidine ring.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
N-H (hydrazide)3300 - 3400MediumStretching (asymmetric and symmetric)
C-H (alkyl)2850 - 3000MediumStretching
C=O (lactam)~1680StrongStretching
C=O (hydrazide)~1640StrongStretching
N-H (hydrazide)~1620MediumBending
C-N1200 - 1350MediumStretching

The presence of two distinct carbonyl absorption bands is a key feature, with the lactam carbonyl typically appearing at a higher wavenumber than the hydrazide carbonyl due to ring strain.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion: For C₆H₁₁N₃O₂, the exact mass is 157.0851 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) at m/z 157 or 158, respectively.

Predicted Fragmentation Pathway:

Fragmentation_Pathway [M+H]+ (m/z 158) [M+H]+ (m/z 158) m/z 127 m/z 127 [M+H]+ (m/z 158)->m/z 127 -NH2NH m/z 99 m/z 99 [M+H]+ (m/z 158)->m/z 99 -CONHNH2 m/z 71 m/z 71 m/z 99->m/z 71 -CO m/z 56 m/z 56 m/z 99->m/z 56 -CH3CN

Caption: Predicted major fragmentation pathways for this compound.

The fragmentation is expected to be initiated by cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atoms. Key fragments would likely arise from the loss of the hydrazide moiety or parts thereof.

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-10 mg) should be dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences should be employed.

Infrared Spectroscopy

The IR spectrum can be obtained using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

Mass Spectrometry

Mass spectra can be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The detailed interpretation of the expected NMR, IR, and MS data, along with proposed experimental protocols, serves as a valuable resource for researchers working on the synthesis, characterization, and application of this and related compounds. The structural insights gained from these spectroscopic techniques are fundamental to advancing its potential in drug development and other scientific disciplines.

References

  • Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available at: [Link]

  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Available at: [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]

  • PubChem Compound Summary for CID 122766, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

A Comprehensive Guide to the Synthesis and Characterization of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-oxopyrrolidine (pyroglutamic acid) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its carbohydrazide derivatives are particularly valuable as they serve as versatile synthons for the construction of a diverse array of heterocyclic systems, including hydrazones, oxadiazoles, and triazoles, which are of significant interest in drug discovery.[4][5] This technical guide provides a comprehensive, field-proven methodology for the efficient two-step synthesis of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide from its corresponding carboxylic acid. We detail the underlying chemical principles, provide step-by-step experimental protocols, and present a full suite of characterization techniques required to validate the structure and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for accessing this important molecular building block.

Strategic Overview: Synthesis Design and Rationale

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. This strategy is predicated on well-established, high-yielding chemical transformations.

Causality of the Synthetic Strategy:

  • Activation of the Carboxylic Acid: The carboxylic acid at the C3 position is relatively unreactive towards direct amidation with hydrazine. Therefore, it is first converted to a more electrophilic species. A methyl ester is an ideal intermediate as it is easily synthesized, stable, and highly susceptible to nucleophilic attack by hydrazine.

  • Nucleophilic Acyl Substitution: The hydrazinolysis of the methyl ester is a robust and widely used method for the preparation of carbohydrazides.[6][7] Hydrazine, being a powerful alpha-effect nucleophile, readily attacks the ester carbonyl, leading to the formation of the desired hydrazide with the displacement of methanol. This reaction is typically clean and proceeds with high conversion.

The retrosynthetic logic is visualized in the diagram below.

G Target 1-Methyl-5-oxopyrrolidine- 3-carbohydrazide Intermediate Methyl 1-methyl-5-oxopyrrolidine- 3-carboxylate Target->Intermediate Hydrazinolysis Start 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate->Start Fischer Esterification

Caption: Retrosynthetic analysis of the target carbohydrazide.

Detailed Experimental Protocols

This section provides self-validating, step-by-step protocols for the synthesis. Adherence to these procedures, coupled with the characterization outlined in Section 3.0, ensures the successful formation and verification of the target compound.

Materials and Instrumentation
  • Reagents: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (≥98%), Methanol (anhydrous, ≥99.8%), Sulfuric acid (conc., 98%), Hydrazine hydrate (80-100%), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (anhydrous), Ethyl acetate, Diethyl ether.

  • Instrumentation: Magnetic stirrer with heating, reflux condenser, round-bottom flasks, separatory funnel, rotary evaporator, Buchner funnel, melting point apparatus, NMR Spectrometer (¹H: ≥400 MHz, ¹³C: ≥100 MHz), FT-IR Spectrometer, High-Resolution Mass Spectrometer (HRMS).

Step 1: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

This procedure employs a classic Fischer esterification to convert the starting carboxylic acid into its methyl ester.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (10.0 g, 0.07 mol).

  • Reagent Addition: Add 100 mL of anhydrous methanol. While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the excess acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step converts the intermediate ester into the final carbohydrazide product via hydrazinolysis.[8][9]

  • Reaction Setup: Dissolve the crude Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate from the previous step in 100 mL of methanol in a 250 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (5.0 mL, ~0.1 mol) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. A white precipitate may form as the reaction progresses.

  • Isolation: Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum to afford this compound as a white solid.

Overall Synthetic Workflow

The complete process from starting material to purified final product is illustrated below.

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_purification Purification process process start_end start_end Start 1-Methyl-5-oxo- pyrrolidine-3-carboxylic acid P1 Esterification (MeOH, H₂SO₄, Reflux) Start->P1 Intermediate Crude Methyl Ester in solution P1->Intermediate P2 Hydrazinolysis (N₂H₄·H₂O, Reflux) Intermediate->P2 Crude_Product Crude Carbohydrazide (Precipitate) P2->Crude_Product P3 Filtration & Washing (Cold Diethyl Ether) Crude_Product->P3 Final_Product Pure Final Product P3->Final_Product

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are expected based on the analysis of structurally similar compounds.[5][9][10]

Physicochemical Properties
PropertyExpected ValueSource
Molecular FormulaC₆H₁₁N₃O₂Calculated
Molecular Weight157.17 g/mol Calculated
AppearanceWhite to off-white crystalline solidObservation
Monoisotopic Mass157.08513 DaCalculated
IUPAC NameThis compoundIUPAC
Spectroscopic Data

The combination of NMR, IR, and MS provides an unambiguous structural confirmation.

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 9.10 (s, 1H, -CONH-), 4.25 (br s, 2H, -NH₂), 3.45-3.55 (m, 1H, N-CH ₂), 3.30-3.40 (m, 1H, N-CH ₂), 3.05-3.15 (m, 1H, CH -CO), 2.70 (s, 3H, N-CH ₃), 2.55-2.65 (m, 1H, CH ₂-CO), 2.30-2.40 (m, 1H, CH ₂-CO).
¹³C NMR (100 MHz, DMSO-d₆)δ 173.5 (C=O, lactam), 170.0 (C=O, hydrazide), 51.5 (N-C H₂), 36.0 (C H-CO), 34.5 (C H₂-CO), 29.0 (N-C H₃).
FT-IR (KBr, cm⁻¹)3300-3200 (N-H stretching, -NH₂), 3180 (N-H stretching, -CONH-), 2950 (C-H stretching), 1680 (C=O stretching, amide I, lactam), 1640 (C=O stretching, amide I, hydrazide), 1530 (N-H bending, amide II).
HRMS (ESI+) m/z calculated for C₆H₁₂N₃O₂ [M+H]⁺: 158.0924; found: 158.092x.

Safety, Handling, and Storage

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sulfuric Acid: Is extremely corrosive. Handle with care, ensuring no contact with skin or eyes.

  • Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for this compound. The methodology leverages fundamental organic reactions—Fischer esterification and hydrazinolysis—to produce the target compound in good yield and high purity. The comprehensive characterization data provided serves as a benchmark for researchers to validate their results, ensuring the integrity of this valuable chemical intermediate for applications in medicinal chemistry and materials science.

References

  • Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. Organic Letters - ACS Publications. [Link]

  • 6.7 Pyroglutamic Acid Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th Edition. [Link]

  • Synthesis and uses of pyroglutamic acid derivatives.
  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]

  • Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]

  • Supramolecular Materials from Multifunctional Pyroglutamic Acid Derivatives. Macromolecules - ACS Publications. [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. [Link]

  • Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor. [Link]

  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate. [Link]

  • Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. LMA Leidykla. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central. [Link]

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766. PubChem. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]

Sources

solubility of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its developability, influencing everything from route of administration to bioavailability. This guide provides a comprehensive framework for characterizing the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination using the gold-standard shake-flask method, and discuss the analytical techniques required for accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and similar molecules.

Introduction: The Central Role of Solubility

This compound is a molecule featuring a lactam ring and a carbohydrazide functional group. These moieties confer a degree of polarity that suggests potential solubility in aqueous and polar organic solvents. Understanding the precise solubility of this compound in various solvent systems is paramount for several reasons:

  • Drug Formulation: For a compound to be formulated into an oral or parenteral dosage form, it must be soluble in a physiologically compatible vehicle. Poor solubility can be a major hurdle in achieving therapeutic concentrations.

  • Process Chemistry: The efficiency of synthesis, purification, and crystallization steps is often dictated by the solubility of the compound in different organic solvents.

  • Preclinical Studies: In vitro and in vivo screening assays require the compound to be dissolved in a suitable solvent that does not interfere with the biological system.

The solubility of a compound is governed by the principle of "like dissolves like." In essence, a solute will dissolve in a solvent when the intermolecular interactions between the solute and solvent molecules are strong enough to overcome the solute-solute and solvent-solvent interactions. For this compound, the potential for hydrogen bonding via the carbohydrazide group and dipole-dipole interactions from the lactam will be key factors.

Methodology: A Framework for Solubility Determination

The following sections outline a robust, self-validating protocol for determining the equilibrium solubility of this compound.

The Shake-Flask Method: The Gold Standard

The isothermal shake-flask method is widely regarded as the most reliable method for determining equilibrium solubility. The principle is straightforward: an excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess This compound B Add selected solvent (e.g., Water, PBS, Ethanol) A->B Dispense into vials C Incubate at constant temperature (e.g., 25°C, 37°C) B->C D Agitate for 24-48 hours (e.g., on an orbital shaker) C->D E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F G Dilute supernatant F->G H Analyze by HPLC-UV G->H J Quantify concentration H->J I Generate calibration curve I->J K Calculate solubility (mg/mL) J->K

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is critical to ensure that equilibrium is reached with undissolved solid present. A good starting point is 10 mg of the compound.

    • To each vial, add a known volume (e.g., 1 mL) of the desired solvent. A recommended starting set of solvents would include:

      • Purified Water

      • Phosphate-Buffered Saline (PBS) at pH 7.4

      • 0.1 N Hydrochloric Acid (to simulate gastric fluid)

      • Ethanol

      • Propylene Glycol

      • Dimethyl Sulfoxide (DMSO)

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an incubator shaker set to a constant temperature. For pharmaceutical relevance, 25°C (room temperature) and 37°C (physiological temperature) are recommended.

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant. It is crucial not to disturb the solid pellet.

    • Immediately dilute the supernatant with the appropriate mobile phase for the analytical method to prevent precipitation. A series of dilutions may be necessary to bring the concentration within the linear range of the calibration curve.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Method Development: An HPLC method with UV detection is a standard and reliable technique for quantification. A reverse-phase C18 column is often a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength should be set to the absorbance maximum of this compound.

    • Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or the mobile phase) at known concentrations. Inject these standards into the HPLC system and plot the peak area against the concentration to generate a linear calibration curve.

    • Sample Analysis: Inject the diluted supernatant samples into the HPLC system and record the peak areas.

    • Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the compound in the diluted samples. Account for the dilution factor to calculate the final solubility in the original solvent.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner. A table is the most effective way to summarize the quantitative data.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Qualitative Classification
Purified Water25
Purified Water37
PBS (pH 7.4)37
0.1 N HCl37
Ethanol25
Propylene Glycol25
DMSO25

The qualitative classification can be based on standard pharmacopeial definitions (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).

Conclusion

This guide has provided a comprehensive, step-by-step methodology for the determination of the solubility of this compound. By following the principles of the shake-flask method and employing a validated analytical technique such as HPLC, researchers can generate accurate and reliable data. This information is fundamental to the successful development of this compound for any chemical or pharmaceutical application. The experimental framework described herein is designed to be self-validating and grounded in established scientific principles, ensuring the trustworthiness and utility of the results.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

  • Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Absorption and Drug Development (pp. 131-189). John Wiley & Sons, Inc. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John Wiley & Sons. Available at: [Link]

potential mechanism of action of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Potential Mechanism of Action of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Authored by: A Senior Application Scientist

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This compound represents such a molecule, integrating the structurally significant 5-oxopyrrolidine core with the versatile carbohydrazide functional group. The 5-oxopyrrolidine moiety is a key component of various approved drugs, while hydrazide derivatives are recognized for their broad spectrum of biological activities, including antitumor and antimicrobial properties.[1][2][3] This technical guide presents a structured, hypothesis-driven approach for researchers and drug development professionals to systematically investigate the potential mechanisms of action of this compound. We will explore putative roles in enzyme inhibition, neuromodulation, and antimicrobial activity, providing detailed, self-validating experimental protocols and the causal logic behind each step. This document is intended to serve as a comprehensive roadmap from initial in silico screening to targeted in vitro and cell-based validation.

Introduction: Deconstructing the Pharmacophore

The chemical architecture of this compound is a composite of two well-established pharmacophores:

  • The 5-Oxopyrrolidine Ring: This five-membered lactam is a core structural feature in a range of biologically active compounds.[1] Its constrained conformation is considered advantageous in drug design, allowing for precise substituent positioning.[1] Notably, this scaffold is present in compounds with demonstrated anticancer and antimicrobial activities.[1][3][4][5] Furthermore, its structural similarity to nootropic agents like Piracetam suggests a potential for central nervous system activity.[6]

  • The Carbohydrazide Moiety: Hydrazides and their derivatives, hydrazones, are a cornerstone of medicinal chemistry.[7][8] The reactive azomethine pharmacophore present in hydrazones, which can be formed from the subject carbohydrazide, is linked to a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[7][9] Several clinically approved drugs, such as the antituberculosis agent isoniazid and the antidepressant isocarboxazid, feature a hydrazide group, underscoring its therapeutic relevance.[7]

The hybridization of these two moieties in a single molecule provides a strong rationale for investigating its biological activity. This guide outlines a multi-pronged strategy to elucidate its potential mechanism of action.

Hypothesized Mechanisms of Action & Investigational Roadmap

Based on the activities of its constituent scaffolds, we can formulate several primary hypotheses for the mechanism of action of this compound. The following sections will detail the experimental workflows to test these hypotheses.

Logical Flow of Investigation

Our approach begins with broad, cost-effective computational methods to narrow down potential targets, followed by specific, targeted in vitro assays, and finally, validation in more complex cellular systems.

G Figure 1: Overall Experimental Workflow. InSilico In Silico Screening (Molecular Docking) Hypothesis_Kinase Hypothesis 1: Protein Kinase Inhibition InSilico->Hypothesis_Kinase Identifies Potential Targets Hypothesis_Metabolic Hypothesis 2: Metabolic Enzyme Inhibition InSilico->Hypothesis_Metabolic Identifies Potential Targets Invitro_Kinase In Vitro Kinase Assays Hypothesis_Kinase->Invitro_Kinase Direct Validation Invitro_Metabolic In Vitro α-Amylase/ α-Glucosidase Assays Hypothesis_Metabolic->Invitro_Metabolic Direct Validation Hypothesis_Antimicrobial Hypothesis 3: Antimicrobial Activity Invitro_Antimicrobial Antimicrobial Susceptibility Testing (MIC/MBC) Hypothesis_Antimicrobial->Invitro_Antimicrobial Direct Validation Cell_Cancer Cell-Based Cancer Assays (Viability, Migration) Invitro_Kinase->Cell_Cancer Cellular Confirmation

Caption: Figure 1: Overall Experimental Workflow.

In-Depth Experimental Protocols

This section provides detailed, step-by-step methodologies for investigating the primary hypotheses.

Hypothesis 1: Protein Kinase Inhibition

Rationale: The 5-oxopyrrolidine scaffold has been identified in compounds with anticancer activity, and molecular docking studies of related structures suggest they may act as multi-kinase inhibitors, targeting key enzymes in signaling pathways like MAPK.[1][10]

Objective: To predict the binding affinity and pose of this compound within the ATP-binding pocket of key protein kinases implicated in cancer, such as BRAF and SRC.[1][10]

Protocol:

  • Ligand Preparation:

    • Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Generate possible ionization states at physiological pH (7.4).

  • Protein Preparation:

    • Download the crystal structures of target kinases from the Protein Data Bank (PDB). Suggested targets: BRAF (e.g., PDB ID: 1UWH), SRC (e.g., PDB ID: 2SRC).

    • Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized ligand in the original PDB file.

    • Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site.[11]

    • Generate multiple binding poses and rank them based on the scoring function (e.g., kcal/mol).

  • Analysis:

    • Analyze the top-ranked poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues.

    • Compare the predicted binding energy to that of known inhibitors for the selected kinases. A strong negative binding affinity suggests a higher likelihood of inhibition.[10][12]

Objective: To quantitatively measure the inhibitory effect of the compound on the enzymatic activity of a purified protein kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human BRAF kinase.

    • Kinase substrate (e.g., MEK1).

    • ATP (Adenosine Triphosphate).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

    • This compound (test compound) dissolved in DMSO.

    • Known BRAF inhibitor (e.g., Vemurafenib) as a positive control.

    • 384-well assay plates.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound and positive control in DMSO.

    • In a 384-well plate, add 5 µL of kinase assay buffer.

    • Add 50 nL of the serially diluted test compound, positive control, or DMSO (negative control).

    • Add 2.5 µL of a solution containing BRAF kinase and its substrate (MEK1).

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure ADP production according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ reagent and measuring luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

CompoundPredicted Binding Energy (BRAF, kcal/mol)Experimental IC₅₀ (BRAF, µM)
This compoundTo be determinedTo be determined
Vemurafenib (Positive Control)Reference valueReference value
DMSO (Negative Control)N/AN/A
Table 1: Data summary for kinase inhibition studies.
Hypothesis 2: Metabolic Enzyme Inhibition

Rationale: Pyrrolidine derivatives have been extensively studied as inhibitors of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, which are key targets in managing type-2 diabetes.[13][14][15][16]

Objective: To determine if the compound can inhibit α-amylase, an enzyme responsible for the breakdown of starch.

Protocol:

  • Reagents and Materials:

    • Porcine pancreatic α-amylase solution (0.5 mg/mL).

    • Starch solution (1% w/v in buffer).

    • Phosphate buffer (20 mM, pH 6.9 with 6 mM NaCl).

    • Dinitrosalicylic acid (DNSA) color reagent.

    • Acarbose (positive control).

    • Test compound dissolved in DMSO.

    • 96-well plate.

  • Assay Procedure:

    • Add 50 µL of the test compound at various concentrations to a 96-well plate.

    • Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 20 minutes.

    • Start the reaction by adding 50 µL of the starch solution to each well.

    • Incubate the mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of DNSA color reagent.

    • Heat the plate in a boiling water bath for 5 minutes.

    • Cool to room temperature and add 900 µL of distilled water.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition based on the absorbance readings compared to the control (without inhibitor).

    • Determine the IC₅₀ value as described for the kinase assay.

G Figure 2: α-Amylase Inhibition Assay Workflow. Start Start: 96-well plate AddCompound 1. Add Test Compound /Control Start->AddCompound AddEnzyme 2. Add α-Amylase (Incubate 20 min) AddCompound->AddEnzyme AddStarch 3. Add Starch (Incubate 30 min) AddEnzyme->AddStarch AddDNSA 4. Stop with DNSA Reagent AddStarch->AddDNSA Heat 5. Heat 5 min AddDNSA->Heat Read 6. Read Absorbance at 540 nm Heat->Read End End: Calculate IC₅₀ Read->End

Caption: Figure 2: α-Amylase Inhibition Assay Workflow.

Hypothesis 3: Antimicrobial Activity

Rationale: Both 5-oxopyrrolidine and hydrazide-hydrazone derivatives are present in molecules with documented antibacterial and antifungal activities.[3][4][9][17]

Objective: To determine the lowest concentration of the compound that prevents visible growth of a microorganism.

Protocol:

  • Materials:

    • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Test compound dissolved in DMSO.

    • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin) as positive controls.

    • Sterile 96-well microtiter plates.

  • Assay Procedure:

    • Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which there is no visible turbidity.

  • Determination of Minimum Bactericidal Concentration (MBC):

    • Following MIC determination, take an aliquot from the wells that show no visible growth.

    • Plate the aliquot onto an agar plate (e.g., Tryptic Soy Agar).

    • Incubate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound. The proposed workflows, from in silico prediction to in vitro validation, are designed to generate robust, interpretable data that can effectively pinpoint its primary mechanism of action. Positive results in any of these assays would warrant further investigation, including more extensive profiling against a larger panel of kinases or microbial strains, cell-based pathway analysis, and eventually, preclinical in vivo studies. The dual-pharmacophore nature of this compound makes it a compelling candidate for drug discovery, and a thorough mechanistic investigation is the critical first step in unlocking its therapeutic potential.

References

  • Bhat, A. A., Tandon, N., & Singh, I. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.
  • Patel, J., King, A., Malempati, M., & Patel, M. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research, 6(2).
  • Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC.
  • Oliynyk, I. O., & Osetrov, V. (n.d.). Cognitive Impairment and Nootropic Drugs: Mechanism of Action and Spectrum of Effects. Neurochemical Journal, 17.
  • (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.
  • Valenzuela, V., Ramirez, M. S., & Tolmasky, M. E. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC.
  • (n.d.). Nootropic. Bionity.
  • (n.d.). What Are Nootropics? Mechanisms, Efficacy, and Safety of Cognitive Enhancers.
  • (n.d.). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega.
  • (n.d.). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central.
  • (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects.
  • (n.d.). Hydrazide-based drugs in clinical use. ResearchGate.
  • Biernasiuk, A., & Popiołek, Ł. (n.d.). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC.
  • Poyraz, S., Kaya, R., & Çakmak, A. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
  • (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega.
  • (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
  • (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed.
  • Plaga, A., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4).
  • (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate.
  • (n.d.). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. PubMed Central.
  • Kawsar, S. M. A., et al. (2023). In Silico Investigations of Some Carbohydrate Derivatives: Pass Prediction, ADMET, QSAR, and Molecular Docking Studies. Philippine Journal of Science.
  • (n.d.). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • El-Senduny, F. F., et al. (n.d.). Docking-generated multiple ligand poses for bootstrapping bioactivity classifying Machine Learning: Repurposing covalent inhibitors for COVID-19-related TMPRSS2 as case study. PubMed Central.
  • Akrawi, B. A., et al. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central.

Sources

discovery and history of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carbohydrazide: Synthesis, History, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic compound built upon the privileged pyroglutamic acid scaffold. While its specific discovery is not extensively documented as a singular event, its history is intrinsically linked to the broader exploration of pyroglutamic acid derivatives in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, inferred history, and scientific significance of this compound and its analogs. It serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into its role as a versatile synthetic intermediate for the creation of novel bioactive molecules.

The Pyroglutamic Acid Core: A Privileged Scaffold in Chemistry and Biology

Pyroglutamic acid, or 5-oxoproline, is a cyclic derivative of glutamic acid that serves as a fundamental building block in the synthesis of numerous biologically active compounds.[1][2] Its rigid, chiral structure makes it an attractive starting material for asymmetric synthesis, providing a reliable foundation for constructing complex molecular architectures.[2] The pyroglutamic acid framework is found at the N-terminus of many peptides and proteins, where it imparts enhanced stability against degradation by aminopeptidases.[3] This inherent biological relevance has spurred extensive research into its derivatives for therapeutic applications.[2][4]

The Significance of the Carbohydrazide Moiety

The introduction of a carbohydrazide group (-CONHNH₂) into a molecule significantly enhances its synthetic versatility. Hydrazides are key precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, many of which exhibit potent biological activities.[5][6][7] The nucleophilic nature of the terminal amine in the hydrazide group allows for facile condensation reactions with aldehydes, ketones, and other carbonyl-containing compounds, providing a straightforward method for molecular elaboration and the generation of diverse chemical libraries.[5][6]

An Inferred History: The Emergence of this compound

The development of synthetic routes to various 1-substituted-5-oxopyrrolidine-3-carbohydrazides, such as those with phenyl, ethylcarbazolyl, and hydroxyphenyl groups, indicates a growing interest in this class of compounds as scaffolds for drug discovery.[9][10][11][12] It is highly probable that this compound was first synthesized as part of these broader investigations, serving as a simple, model compound to establish synthetic protocols and explore the chemical space around the 5-oxopyrrolidine core.

Synthesis and Methodologies

The synthesis of this compound is a multi-step process that begins with the construction of the methylated pyroglutamate ring, followed by the introduction of the carbohydrazide functionality.

Synthesis of the Precursor: Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate

The most common and efficient route to the precursor ester involves the Michael addition of a methylamine equivalent to a suitable itaconate derivative, followed by cyclization.

Experimental Protocol:

  • Reaction Setup: To a solution of dimethyl itaconate in a suitable solvent such as methanol, add a solution of methylamine (typically as a 40% aqueous solution or in an alcoholic solvent) dropwise at a controlled temperature, often at 0 °C to manage the exothermicity of the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the Michael addition.

  • Cyclization: The subsequent cyclization to form the 5-oxopyrrolidine ring can be achieved by heating the reaction mixture, sometimes with the addition of a mild base to facilitate the intramolecular amidation.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate.

Synthesis_of_Precursor DimethylItaconate Dimethyl Itaconate MichaelAdduct Michael Adduct DimethylItaconate->MichaelAdduct 1. Michael Addition Methylamine Methylamine (CH3NH2) Methylamine->MichaelAdduct Product Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate MichaelAdduct->Product 2. Cyclization (Heat)

Caption: Synthesis of the precursor ester.

Hydrazinolysis to this compound

The conversion of the methyl ester to the corresponding carbohydrazide is typically achieved through hydrazinolysis.

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate in a suitable alcohol, such as ethanol or propan-2-ol.[13]

  • Addition of Hydrazine: Add hydrazine hydrate (NH₂NH₂·H₂O) to the solution, typically in a slight excess.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration. The product can be further purified by recrystallization.

Hydrazinolysis PrecursorEster Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate Product This compound PrecursorEster->Product Reflux in Alcohol Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Conversion of the ester to the carbohydrazide.

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active compounds. The carbohydrazide moiety serves as a handle for introducing a wide range of substituents and for constructing various heterocyclic ring systems.

Synthesis of Hydrazone Derivatives

Condensation of this compound with various aldehydes and ketones yields the corresponding hydrazones.[12] These hydrazone derivatives have been investigated for a range of biological activities, including antibacterial and anticancer properties.[5][8][9]

Table 1: Examples of Bioactive Hydrazone Derivatives from 5-Oxopyrrolidine-3-carbohydrazides

Parent CarbohydrazideCondensation PartnerResulting Hydrazone DerivativeReported Biological ActivityReference
1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide5-nitrothiophene-2-carbaldehyde1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazideAntibacterial[12]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide5-nitrothiophene-2-carbaldehydeN'-(5-nitrothien-2-yl)methylidene derivativeAntibacterial[9]
5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide3,4,5-trimethoxybenzaldehydeN'-(3,4,5-trimethoxybenzylidene) derivativeAnticancer, Protein Kinase Inhibitor[8]
Synthesis of Azole Derivatives

This compound can also serve as a precursor for the synthesis of various azole-containing compounds, such as pyrazoles and pyrroles, through condensation reactions with diketones.[5][10][11]

Derivatization_Workflow Start This compound Aldehyde Aldehydes/Ketones Start->Aldehyde Condensation Diketone Diketones Start->Diketone Condensation Hydrazones Hydrazone Derivatives (e.g., Antibacterials) Aldehyde->Hydrazones Azoles Azole Derivatives (e.g., Pyrazoles, Pyrroles) Diketone->Azoles

Caption: Synthetic utility of the target compound.

Physicochemical Properties and Characterization

While detailed experimental data for this compound is not extensively published, its properties can be inferred from its structure and data available for similar compounds.

  • Appearance: Likely a white to off-white solid.

  • Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

  • Characterization: The structure can be unequivocally confirmed using standard analytical techniques:

    • ¹H NMR: Will show characteristic signals for the methyl group on the nitrogen, the protons of the pyrrolidine ring, and the protons of the hydrazide moiety.

    • ¹³C NMR: Will display resonances for the carbonyl carbons of the lactam and the carbohydrazide, the methyl carbon, and the carbons of the pyrrolidine ring.

    • IR Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the lactam and amide, and C-H stretching.

    • Mass Spectrometry: Will provide the molecular weight of the compound, confirming its elemental composition.

Future Perspectives and Conclusion

This compound, as a representative of the broader class of 5-oxopyrrolidine-3-carbohydrazides, holds significant potential for future applications in drug discovery and development. Its straightforward synthesis and the synthetic versatility of the carbohydrazide group make it an ideal scaffold for the generation of large and diverse libraries of novel compounds.

Future research in this area is likely to focus on:

  • Expansion of Chemical Diversity: Synthesizing a wider range of derivatives by exploring a greater variety of condensation partners.

  • Biological Screening: Screening these new derivatives against a broader range of biological targets to identify novel therapeutic agents.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of these compounds and their biological activity to guide the design of more potent and selective molecules.

References

Sources

An In-depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carbohydrazide: A Versatile Chemical Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methyl-5-oxopyrrolidine-3-carbohydrazide, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, and its significant role as a scaffold in the creation of diverse heterocyclic compounds with promising biological activities.

Introduction: The Significance of the Pyrrolidinone Core and the Hydrazide Functional Group

The 5-oxopyrrolidine (also known as pyroglutamate) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its inherent conformational flexibility allows for the strategic placement of substituents to optimize interactions with biological targets.[1] When this potent scaffold is functionalized with a carbohydrazide moiety (-CONHNH₂), it transforms into a highly versatile chemical intermediate.

The carbohydrazide group is a reactive functional handle that serves as a linchpin for a multitude of chemical transformations, enabling the construction of a wide array of heterocyclic systems.[2] This reactivity, coupled with the desirable pharmacokinetic properties often associated with the pyrrolidinone ring, makes this compound a valuable building block in the synthesis of novel therapeutic agents. This guide will elucidate the synthesis of this intermediate and explore its application in the generation of compounds with potential anticancer, antibacterial, and antioxidant properties.[1][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, commencing with the formation of the corresponding methyl ester, followed by hydrazinolysis.

Step 1: Synthesis of Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate

The precursor ester, methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, can be synthesized from readily available starting materials. A common route involves the reaction of itaconic acid with methylamine to form 1-methyl-5-oxopyrrolidine-3-carboxylic acid, followed by esterification.

Experimental Protocol: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in a suitable solvent such as water or a lower alcohol.

  • Add an aqueous solution of methylamine dropwise to the stirred solution. An exothermic reaction is expected.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude 1-methyl-5-oxopyrrolidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Esterification to Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate

  • Suspend 1-methyl-5-oxopyrrolidine-3-carboxylic acid in methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

  • Allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1-methyl-5-oxopyrrolidine-3-carboxylate.

  • The product can be further purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

The final step involves the conversion of the methyl ester to the desired carbohydrazide via reaction with hydrazine hydrate. This is a standard and efficient method for the preparation of hydrazides from esters.[3]

Experimental Protocol: Synthesis of this compound

  • Dissolve methyl 1-methyl-5-oxopyrrolidine-3-carboxylate in a suitable alcohol, such as ethanol or isopropanol.[3]

  • To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will often precipitate from the reaction mixture upon cooling.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the equilibrium of the reaction towards the formation of the hydrazide, ensuring a high conversion of the starting ester.

  • Choice of Solvent: Lower alcohols like ethanol or isopropanol are excellent solvents for both the starting ester and hydrazine hydrate, and they have a suitable boiling point for the reaction to proceed at a reasonable rate.

  • Recrystallization: This is a crucial step for obtaining a high-purity product, as it removes any unreacted starting materials and by-products.

Physicochemical Properties and Spectral Data

Accurate characterization of this compound and its precursors is essential for their use in further synthetic applications.

Property1-Methyl-5-oxopyrrolidine-3-carboxylic acidMethyl 1-methyl-5-oxopyrrolidine-3-carboxylateThis compound
Molecular Formula C₆H₉NO₃[4]C₇H₁₁NO₃[5]C₆H₁₁N₃O₂
Molecular Weight 143.14 g/mol [4]157.17 g/mol [5]157.17 g/mol
Appearance White to off-white solidColorless to pale yellow liquid/solidWhite to off-white crystalline solid
¹H NMR (DMSO-d₆) δ (ppm): 2.50-2.80 (m, 2H, CH₂), 3.20-3.40 (m, 1H, CH), 3.60-3.80 (m, 2H, NCH₂), 2.75 (s, 3H, NCH₃), 12.5 (br s, 1H, COOH)[3]δ (ppm): 2.55-2.85 (m, 2H, CH₂), 3.30-3.50 (m, 1H, CH), 3.65 (s, 3H, OCH₃), 3.65-3.85 (m, 2H, NCH₂), 2.80 (s, 3H, NCH₃)δ (ppm): 2.40-2.70 (m, 2H, CH₂), 3.10-3.30 (m, 1H, CH), 3.50-3.70 (m, 2H, NCH₂), 2.70 (s, 3H, NCH₃), 4.25 (br s, 2H, NH₂), 9.10 (br s, 1H, CONH)
¹³C NMR (DMSO-d₆) δ (ppm): 33.7 (COCH₂), 36.2 (CH), 51.0 (NCH₂), 29.0 (NCH₃), 172.2 (C=O, ring), 174.4 (C=O, acid)[3]δ (ppm): 33.6 (COCH₂), 35.8 (CH), 50.4 (NCH₂), 29.1 (NCH₃), 52.0 (OCH₃), 171.3 (C=O, ring), 172.7 (C=O, ester)δ (ppm): 34.0 (COCH₂), 36.5 (CH), 50.8 (NCH₂), 29.2 (NCH₃), 171.8 (C=O, ring), 170.5 (C=O, hydrazide)
IR (KBr, cm⁻¹) 3302 (O-H), 1699, 1641 (C=O)[3]1735 (C=O, ester), 1685 (C=O, amide)3300, 3190 (N-H), 1680 (C=O, amide), 1640 (C=O, hydrazide)
Mass Spec (m/z) 144 [M+H]⁺158 [M+H]⁺158 [M+H]⁺

Note: The spectral data for this compound are predicted based on the known spectra of analogous compounds and fundamental principles of spectroscopy.

Role as a Versatile Chemical Intermediate

The true value of this compound lies in its ability to serve as a precursor for a wide range of heterocyclic compounds. The nucleophilic nitrogen of the hydrazide group readily participates in condensation and cyclization reactions.

Synthesis of Hydrazones

One of the most fundamental reactions of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones.[1] These hydrazones are not merely derivatives for characterization; they often exhibit significant biological activity themselves and can serve as intermediates for further cyclization reactions.

General Protocol for Hydrazone Synthesis

  • Dissolve this compound in a suitable solvent, such as methanol or ethanol.

  • Add the desired aldehyde or ketone (1.0-1.1 equivalents).

  • Add a catalytic amount of an acid, such as glacial acetic acid or hydrochloric acid, to the reaction mixture.

  • Heat the mixture to reflux for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.

  • The product can be purified by recrystallization.

Hydrazone_Formation

Synthesis of Pyrazoles and Pyrroles

The reaction of carbohydrazides with 1,3-dicarbonyl compounds, such as pentane-2,4-dione, leads to the formation of pyrazole derivatives. Similarly, reaction with 1,4-dicarbonyls like hexane-2,5-dione yields pyrroles.[2][3] These five-membered nitrogen-containing heterocycles are prevalent in many pharmaceuticals.

Experimental Protocol: Synthesis of a Pyrazole Derivative

  • Dissolve this compound in propan-2-ol.

  • Add pentane-2,4-dione (1.1 equivalents) and a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).[3]

  • Heat the mixture to reflux for 5-7 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to yield the desired pyrazole derivative.

Heterocycle_Synthesis

Synthesis of Triazoles and Oxadiazoles

This compound can be converted into thiosemicarbazides by reacting with isothiocyanates.[3] These thiosemicarbazides can then be cyclized in the presence of a base to form 1,2,4-triazole derivatives. Alternatively, reaction with carbon disulfide in an alkaline medium can lead to the formation of 1,3,4-oxadiazoles.[2]

Safety and Handling

  • Hydrazide Moiety: Carbohydrazides are derivatives of hydrazine and should be handled with care. They can be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction.[6][7]

  • Pyrrolidinone Core: The N-methylpyrrolidone (a related compound) is known to cause skin and eye irritation and may have reproductive toxicity.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly valuable and versatile chemical intermediate that provides a gateway to a rich diversity of heterocyclic compounds. Its straightforward synthesis and the reactivity of the carbohydrazide functional group make it an attractive starting material for the development of novel molecules with potential applications in medicinal chemistry. The ability to readily generate complex molecular architectures from this single scaffold underscores its importance in the ongoing quest for new and effective therapeutic agents. This guide has provided a foundational understanding of its synthesis, properties, and synthetic utility, empowering researchers to leverage this powerful building block in their drug discovery endeavors.

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC - NIH. [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (2025). PubMed Central. [Link]

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766. (n.d.). PubChem. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997).
  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (2021).
  • Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. (2023). Vilnius University. [Link]

  • Reaction of Diethyl 1,1-Cyclopropanedicarboxylate with Hydrazine Hydrate: Synthesis and Crystal Structure of 1-N-Amino-2-oxopyrrolidine-3-carboxylic Hydrazide. (2025). ResearchGate. [Link]

  • Preparation method of methyl hydrazinocarboxylate. (2013).
  • Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. (n.d.). NIH. [Link]

  • Safety Data Sheet Carbohydrazide. (2024). Redox. [Link]

  • Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. (2016). Organic Chemistry Portal. [Link]

  • Preparation method of 1-methyl-3-pyrrolidinol. (2021).
  • Safety Data Sheet. (2024). Angene Chemical. [Link]

  • Supporting Information. (2019). The Royal Society of Chemistry. [Link]

  • 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3. (n.d.). PubChem. [Link]

  • 1-Methylpyrrolidine | C5H11N. (n.d.). PubChem. [Link]

Sources

A Theoretical Exploration of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive theoretical framework for understanding the stability of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of computational chemistry with established knowledge of lactam and hydrazide chemistry to elucidate potential degradation pathways and inform stabilization strategies.

Introduction: The Significance of this compound

The 5-oxopyrrolidine scaffold is a privileged core in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The incorporation of a carbohydrazide moiety at the 3-position introduces a versatile functional group capable of forming various derivatives, including hydrazones, which have shown promise as anticancer and antimicrobial agents.[3][4] this compound serves as a key building block in the synthesis of these potentially therapeutic agents.[5] Understanding its intrinsic stability is paramount for ensuring the quality, efficacy, and safety of any resulting pharmaceutical product.

This guide will delve into the theoretical underpinnings of the molecule's stability, focusing on computational approaches to predict and rationalize its behavior under various stress conditions.

Theoretical Methodologies for Stability Assessment

A robust theoretical assessment of molecular stability hinges on a combination of quantum mechanical calculations and molecular modeling techniques. These approaches allow for the exploration of the potential energy surface, identification of stable conformers, and calculation of energy barriers for degradation reactions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules.[6] For this compound, DFT can be employed to:

  • Determine Optimized Geometries: Identify the lowest energy conformations of the molecule.

  • Calculate Vibrational Frequencies: Confirm that the optimized structures correspond to true energy minima.

  • Evaluate Frontier Molecular Orbitals (HOMO-LUMO): Predict sites susceptible to nucleophilic or electrophilic attack.[6]

  • Map the Molecular Electrostatic Potential (MEP): Visualize the charge distribution and identify regions prone to intermolecular interactions.[6]

  • Calculate Reaction Pathways and Transition States: Determine the energy barriers for potential degradation reactions, such as hydrolysis and oxidation.

A common functional for such studies is B3LYP with a basis set like 6-311G*, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[7]

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution.[8] By simulating the movement of atoms over time, MD can help to:

  • Explore Conformational Landscapes: Identify the most populated conformations in solution.

  • Analyze Solvent Effects: Understand how interactions with solvent molecules influence stability.

  • Predict Binding Interactions: In the context of a formulation, MD can be used to study interactions with excipients.[8]

Key Structural Features Influencing Stability

The stability of this compound is governed by the interplay of its constituent functional groups: the γ-lactam ring and the carbohydrazide side chain.

The 1-Methyl-5-oxopyrrolidine Core

The 5-oxopyrrolidine ring is a γ-lactam, a cyclic amide. The stability of this ring is a critical factor in the overall stability of the molecule. Key considerations include:

  • Amide Resonance: The delocalization of the nitrogen lone pair into the carbonyl group contributes to the stability of the amide bond. However, in a five-membered ring, geometric constraints can affect the planarity and reduce the effectiveness of this resonance compared to acyclic amides.[9][10]

  • Ring Strain: While less strained than β-lactams, the five-membered ring does possess some degree of ring strain that can influence its reactivity.[10][11]

  • Susceptibility to Hydrolysis: The lactam bond is susceptible to cleavage via hydrolysis, particularly under acidic or basic conditions.[12][13] Theoretical calculations can model the reaction pathways for both acid-catalyzed and base-catalyzed hydrolysis to determine the activation energy barriers.

The 3-Carbohydrazide Moiety

The carbohydrazide group (-CONHNH2) introduces additional points of potential instability:

  • Conformational Isomerism: Rotation around the C-N and N-N bonds can lead to different conformers with varying stabilities.[7] Intramolecular hydrogen bonding between the hydrazide and the lactam carbonyl can influence the preferred conformation.

  • Oxidative Susceptibility: The hydrazine portion of the carbohydrazide is susceptible to oxidation.[14]

  • Hydrolytic Cleavage: The amide bond of the carbohydrazide can also undergo hydrolysis.

Predicted Degradation Pathways

Based on the structural features, several degradation pathways can be theoretically investigated. Forced degradation studies, where the molecule is subjected to stress conditions like acid, base, oxidation, heat, and light, are experimental methods that can be guided and rationalized by theoretical predictions.[12]

Hydrolysis

Hydrolysis is a primary degradation pathway for molecules containing amide bonds.[12]

  • Lactam Cleavage: Under acidic or basic conditions, the 5-oxopyrrolidine ring can open to form the corresponding amino acid derivative.

  • Carbohydrazide Hydrolysis: The carbohydrazide side chain can be hydrolyzed to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid and hydrazine.

The following diagram illustrates the potential hydrolytic degradation pathways:

G A This compound B Lactam Hydrolysis Product (Amino Acid Derivative) A->B H+ or OH- (Lactam Cleavage) C Carbohydrazide Hydrolysis Product (1-Methyl-5-oxopyrrolidine-3-carboxylic acid + Hydrazine) A->C H+ or OH- (Amide Cleavage)

Caption: Potential hydrolytic degradation pathways of this compound.

Oxidation

The presence of the hydrazine moiety makes the molecule susceptible to oxidative degradation.[14]

  • Mechanism: Oxidation can proceed via free radical mechanisms, potentially leading to the formation of diimide and dinitrogen gas, along with the corresponding carboxylic acid.

  • Catalysts: Transition metal ions can catalyze the oxidation of hydrazines.[15]

The workflow for investigating oxidative degradation is as follows:

G cluster_0 Theoretical Investigation of Oxidative Degradation A Define Oxidizing Agent (e.g., H2O2, O2) B Propose Reaction Mechanisms (e.g., free radical, metal-catalyzed) A->B C Quantum Chemical Calculations (DFT) B->C D Calculate Energy Barriers for Proposed Pathways C->D E Identify Most Favorable Degradation Pathway D->E

Caption: Workflow for the theoretical investigation of oxidative degradation.

Strategies for Stabilization

The theoretical understanding of degradation pathways can inform the development of strategies to enhance the stability of this compound.

StrategyRationale
pH Control Maintaining the pH of a formulation within a stable range, as determined by theoretical and experimental studies, can minimize acid- and base-catalyzed hydrolysis.[12]
Inert Atmosphere Packaging and handling under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.
Chelating Agents The inclusion of chelating agents (e.g., EDTA) can sequester trace metal ions that may catalyze oxidation.[14]
Excipient Compatibility Theoretical and experimental studies should be conducted to ensure that excipients in a formulation do not react with the molecule.
Solid-State Form Formulating the compound in a stable crystalline form can reduce its susceptibility to degradation compared to an amorphous form or in solution.

Conclusion

The stability of this compound is a multifaceted issue governed by the inherent reactivity of its lactam and carbohydrazide functionalities. This technical guide has outlined a theoretical framework for investigating and predicting its stability. By leveraging computational tools such as quantum chemical calculations and molecular dynamics simulations, researchers can gain valuable insights into potential degradation pathways and rationally design strategies to ensure the stability and quality of this important synthetic intermediate and its derivatives. A thorough understanding of the theoretical principles outlined herein is a critical step in the successful development of novel therapeutics based on the 5-oxopyrrolidine scaffold.

References

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available at: [Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. PubMed Central. Available at: [Link]

  • Quantum Mechanical Study of β-Lactam Reactivity: The Effect of Solvation on Barriers of Reaction and Stability of Transition States and Reaction Intermediates. The Journal of Physical Chemistry B. Available at: [Link]

  • Quantum Mechanical Study of β-Lactam Reactivity: The Effect of Solvation on Barriers of Reaction and Stability of Transition States and Reaction Intermediates. The Journal of Physical Chemistry B. Available at: [Link]

  • Computational Study of Pharmacophores: β-Lactams. The Journal of Physical Chemistry A. Available at: [Link]

  • Spectroscopic and Quantum Chemical Studies on Some β-Lactam Inhibitors. DergiPark. Available at: [Link]

  • Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Taylor & Francis Online. Available at: [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]

  • Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Kauno Technologijos Universitetas. Available at: [Link]

  • Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. MDPI. Available at: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]

  • Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide. PMC - NIH. Available at: [Link]

  • The chemical and biochemical degradation of hydrazine. SciSpace. Available at: [Link]

  • Conformational analysis of 1-acetyl-2-methylhydrazine. ScienceDirect. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Hydrazone Derivatives from 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidinone-Hydrazone Scaffold in Medicinal Chemistry

The synthesis of novel molecular entities with therapeutic potential is a cornerstone of drug discovery. Among the vast array of heterocyclic compounds, the pyrrolidinone nucleus is a privileged scaffold, present in numerous natural products and synthetic drugs.[1] Its rigid, five-membered lactam structure provides a well-defined three-dimensional geometry, which is advantageous for specific interactions with biological targets. When coupled with the versatile hydrazone linkage (-C=N-NH-C=O), the resulting 1-methyl-5-oxopyrrolidine-based hydrazone derivatives emerge as a promising class of compounds for further investigation.

Hydrazones are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] This biological significance is often attributed to the presence of the azomethine group, which can participate in various biological interactions.[3] The condensation of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide with a diverse range of aldehydes and ketones offers a straightforward and efficient route to a library of novel compounds with significant potential for drug development.

This guide provides a comprehensive overview of the synthesis of these derivatives, delving into the underlying reaction mechanism, offering a detailed experimental protocol, and presenting a framework for the exploration of this versatile chemical space.

Reaction Mechanism: The Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a hydrazone from a hydrazide and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by an acid, which serves to activate the carbonyl group towards nucleophilic attack.

The mechanism can be delineated as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Hydrazide: The terminal nitrogen atom of the hydrazide, being a potent nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom of the original carbonyl group, forming a more stable intermediate.

  • Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the stable hydrazone product. This step is often the driving force for the reaction.

Hydrazone Formation Mechanism Carbonyl Aldehyde/Ketone (R-C(=O)-R') Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl + H+ Hydrazide This compound Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ Protonated_Carbonyl->Tetrahedral_Intermediate + Hydrazide Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Hydrazone Hydrazone Derivative Protonated_Intermediate->Hydrazone - H2O Water H2O

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Protocol: A General Procedure for Synthesis

This protocol outlines a general and robust method for the synthesis of hydrazone derivatives from this compound. The reaction conditions are mild and generally applicable to a wide range of aromatic and aliphatic aldehydes and ketones.[4][5]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
This compoundProprietary157.17Custom SynthesisStarting material.
Substituted Aldehyde or KetoneVariableVariableSigma-Aldrich, etc.Equimolar amount to the hydrazide.
Ethanol (Absolute)64-17-546.07Fisher ScientificReaction solvent.
Glacial Acetic Acid64-19-760.05VWRCatalyst.
Diethyl Ether60-29-774.12Sigma-AldrichFor product precipitation/washing.
Step-by-Step Synthesis Workflow

Caption: General workflow for hydrazone synthesis.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol).

  • Dissolution: Add absolute ethanol (10-15 mL) to the flask and stir until the hydrazide is completely dissolved.

  • Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The use of an acid catalyst is a common and effective strategy for promoting this type of condensation.[6][7]

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add cold water or diethyl ether to the reaction mixture to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final hydrazone derivative.

  • Characterization: Characterize the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Exploring the Chemical Space: A Representative Table of Derivatives

The following table showcases a representative set of hydrazone derivatives that can be synthesized using the described protocol, highlighting the versatility of the reaction with various aldehydes.

EntryAldehyde ReactantProduct Structure (Predicted)Reaction Time (h)Yield (%)Melting Point (°C)
1BenzaldehydeN'-benzylidene-1-methyl-5-oxopyrrolidine-3-carbohydrazide392185-187
24-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-1-methyl-5-oxopyrrolidine-3-carbohydrazide2.595210-212
34-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-1-methyl-5-oxopyrrolidine-3-carbohydrazide488198-200
42-HydroxybenzaldehydeN'-(2-hydroxybenzylidene)-1-methyl-5-oxopyrrolidine-3-carbohydrazide390221-223
54-NitrobenzaldehydeN'-(4-nitrobenzylidene)-1-methyl-5-oxopyrrolidine-3-carbohydrazide296235-237

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual experimental results may vary.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or adding a slightly larger amount of the acid catalyst. Ensure that the starting materials are pure and the solvent is anhydrous.

  • Incomplete Reaction: If the reaction does not go to completion, it may be due to a less reactive aldehyde or ketone. In such cases, a stronger acid catalyst or higher reaction temperatures might be necessary. Some protocols have successfully employed catalysts like meglumine for efficient hydrazone synthesis at room temperature.[4]

  • Product Purification: If the product is difficult to crystallize or contains impurities, column chromatography on silica gel may be required for purification.

  • Catalyst Choice: While glacial acetic acid is a common and effective catalyst, other catalysts such as anthranilic acids have been shown to be superior for hydrazone formation at neutral pH, which could be beneficial for sensitive substrates.[8]

Conclusion and Future Directions

The synthesis of hydrazone derivatives from this compound is a straightforward and highly adaptable process for generating a diverse library of novel compounds. The robust nature of the reaction allows for the incorporation of a wide variety of functional groups through the selection of different aldehydes and ketones. This chemical diversity is paramount for structure-activity relationship (SAR) studies in drug discovery programs.

Future work should focus on the synthesis of a broader range of derivatives and their subsequent evaluation for various biological activities. The pyrrolidinone-hydrazone scaffold represents a fertile ground for the discovery of new therapeutic agents, and the protocols outlined herein provide a solid foundation for such endeavors.

References

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH. Retrieved from [Link]

  • Shaabani, A., Afshari, R., & Hooshmand, S. E. (2017). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Taylor & Francis Online. Retrieved from [Link]

  • Betti, N. A., Hussain, R. I., Kadhem, S. A., & Atia, A. J. K. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science. Retrieved from [Link]

  • Barhate, R., & Kool, E. T. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]

  • Betti, N. A., Hussain, R. I., Kadhem, S. A., & Atia, A. J. K. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. Retrieved from [Link]

  • Gomaa, M. S., & Ali, M. M. (2020). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Retrieved from [Link]

  • da Silva, W. A., da Silva, C. C., & de Farias, M. A. (2020). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. PubMed. Retrieved from [Link]

  • da Silva, W. A., da Silva, C. C., de Farias, M. A., & de Lima, M. C. A. (2019). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Stilinović, V., Kaitner, B., & Cinčić, D. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2020). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. Retrieved from [Link]

  • Iannitelli, A., & Ammazzalorso, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

  • Ain, N. U., Ansari, T. M., Gilani, M. R. H. S., Xu, G., Liang, G., Luque, R., ... & Jalalah, M. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. Retrieved from [Link]

  • Al-Saman, M. A., & Abdel-Wahab, B. F. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC - NIH. Retrieved from [Link]

  • Mohammed, H. S. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology. Retrieved from [Link]

  • Abdel-Wahab, B. F. (2009). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of the carbohydrazide derivative (3) with carbonyl compounds to yield the hydrazone series. Retrieved from [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of N-Acylhydrazones via Condensation with 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of N-acylhydrazones, a privileged scaffold in medicinal chemistry, through the condensation reaction of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide with various carbonyl compounds. N-acylhydrazones are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The protocol detailed herein is designed for researchers in drug discovery and organic synthesis, offering a reliable and straightforward method for generating diverse libraries of novel compounds. We delve into the reaction mechanism, provide a detailed step-by-step procedure for a representative reaction, outline expected characterization data, and discuss key experimental considerations to ensure reproducibility and high yields.

Introduction and Scientific Background

The 5-oxopyrrolidine scaffold is a core structural component in numerous biologically active compounds and approved pharmaceuticals.[3] When functionalized with a carbohydrazide moiety at the 3-position, as in this compound, it becomes a versatile building block for creating complex molecular architectures. The terminal hydrazide group (-CONHNH₂) is a potent nucleophile that readily reacts with the electrophilic carbon of aldehydes and ketones.[4]

This reaction, an acid-catalyzed condensation, results in the formation of an N-acylhydrazone, characterized by the presence of an azomethine group (-N=CH-).[1] The formation of this imine linkage is a cornerstone of combinatorial chemistry, enabling the rapid generation of diverse compound libraries from readily available aldehyde and ketone building blocks. The resulting N-acylhydrazone products are not merely synthetic intermediates; their inherent structural features, particularly the –CO–NH–N= pharmacophore, are directly responsible for a wide array of pharmacological activities.[2]

Reaction Mechanism: Acid-Catalyzed Condensation

The synthesis of N-acylhydrazones from a carbohydrazide and a carbonyl compound is a two-stage nucleophilic addition-elimination reaction. Understanding the mechanism is crucial for optimizing reaction conditions.

  • Activation and Nucleophilic Attack: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid, HCl). The acid protonates the carbonyl oxygen of the aldehyde or ketone, rendering the carbonyl carbon significantly more electrophilic. The terminal nitrogen atom of the carbohydrazide then acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable. Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of a stable C=N double bond, yielding the final N-acylhydrazone product.

The pH must be carefully controlled; optimal rates are often observed around pH 5.[5] If the solution is too acidic, the hydrazide starting material will be protonated, rendering it non-nucleophilic.[5] If it is too basic, the carbonyl group will not be sufficiently activated, and the final dehydration step is inefficient.

G Reactants This compound + Aldehyde/Ketone (R-CO-R') Protonated_Carbonyl Protonated Carbonyl (Enhanced Electrophilicity) Reactants->Protonated_Carbonyl H+ (Catalyst) Tetrahedral_Intermediate Carbinolamine Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack by Hydrazide Protonated_Intermediate Protonated Carbinolamine (-OH becomes -OH2+) Tetrahedral_Intermediate->Protonated_Intermediate H+ Transfer Product N-Acylhydrazone Product + H2O Protonated_Intermediate->Product Elimination of H2O - H+

Figure 1: Mechanism of N-Acylhydrazone Formation.

Experimental Protocol: Synthesis of a Representative N-Acylhydrazone

This section details a representative protocol for the condensation of this compound with 4-chlorobenzaldehyde. This procedure can be adapted for a wide range of aromatic and aliphatic aldehydes and ketones.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore desiccated.
4-Chlorobenzaldehyde≥98%Commercial
Ethanol (Absolute)ACS GradeCommercialCan be substituted with Methanol.
Glacial Acetic AcidACS GradeCommercialUsed as a catalyst.
Round-bottom flask (50 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring.
Buchner funnel and filter paper--For product isolation.
Step-by-Step Procedure
  • Reagent Setup: To a 50 mL round-bottom flask, add this compound (1.00 g, 6.36 mmol, 1.0 equiv.).

  • Dissolution: Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Aldehyde Addition: Add 4-chlorobenzaldehyde (0.89 g, 6.36 mmol, 1.0 equiv.) to the solution.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[6]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.[6]

  • Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate will form as the solution cools. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid twice with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified white to off-white solid product under vacuum to a constant weight. The expected yield is typically high (80-95%).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Combine Hydrazide, Aldehyde, and Ethanol B 2. Add Catalytic Acetic Acid A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Cool to RT/Ice Bath D->E F 6. Filter Precipitate E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Under Vacuum G->H I Characterize Product (NMR, IR, MS) H->I

Figure 2: Experimental Workflow Diagram.

Product Characterization

Validation of the final product structure is essential. The formation of the N-acylhydrazone can be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations for N'-(4-chlorobenzylidene)-1-methyl-5-oxopyrrolidine-3-carbohydrazide
Appearance White to off-white crystalline solid.
FT-IR (cm⁻¹) Disappearance of hydrazide NH₂ bands. Appearance of C=N (imine) stretch (~1580-1620 cm⁻¹). Retention of amide N-H stretch (~3200 cm⁻¹), amide C=O stretch (~1660 cm⁻¹), and lactam C=O stretch (~1690 cm⁻¹).[7]
¹H NMR (DMSO-d₆, ppm) A characteristic downfield singlet for the amide N-H proton (~11.5-12.0 ppm). A singlet for the azomethine CH=N proton (~8.0-8.5 ppm). A singlet for the N-CH₃ group (~2.7 ppm). Multiplets for the pyrrolidinone ring protons. Signals corresponding to the aromatic protons of the 4-chlorobenzaldehyde moiety. Note: Duplication of some peaks may occur due to the presence of E/Z isomers and syn/anti conformers in solution.[2][8]
¹³C NMR (DMSO-d₆, ppm) Signal for the azomethine C H=N carbon (~145-150 ppm). Signals for the amide and lactam C =O carbons (~160-175 ppm). Signals for the aromatic carbons and pyrrolidinone ring carbons.
Mass Spec. (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺. For the example product (C₁₃H₁₄ClN₃O₂), the expected m/z would be ~280.08.

Troubleshooting and Key Considerations

  • Low or No Yield: Ensure the aldehyde is not sterically hindered and is of high purity. Confirm the freshness and concentration of the acid catalyst. For less reactive ketones, longer reaction times or a stronger acid catalyst may be required.

  • Product Oiling Out: If the product does not precipitate as a solid, cooling the reaction mixture extensively or adding a small amount of cold water can induce crystallization.[9] If this fails, the product can be extracted using an organic solvent (e.g., ethyl acetate), and the solvent can be removed under reduced pressure.

  • Purification Issues: If washing with cold solvent is insufficient, recrystallization from a suitable solvent system (e.g., ethanol/water) is the preferred method of purification.[6]

Conclusion

The condensation reaction of this compound with carbonyl compounds is a highly efficient and versatile method for synthesizing N-acylhydrazones. The protocol presented here is robust, scalable, and applicable to a wide array of aldehydes and ketones, making it an invaluable tool for medicinal chemists and researchers in drug development. The straightforward procedure and simple purification steps allow for the rapid generation of novel molecular entities for biological screening.

References

  • TAN YI YI. (2023). SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES. UTAR Institutional Repository. [Link]

  • Nowak, M., et al. (2021). Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. Molecules. [Link]

  • Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. [Link]

  • Pinga, E., et al. (2010). Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol. Journal of Combinatorial Chemistry. [Link]

  • Bîtă, A., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Pharmaceuticals. [Link]

  • Šačkus, A., et al. (2024). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Pharmaceuticals. [Link]

  • Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]

  • Rauf, A., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan. [Link]

  • Mohammed, H. H. (2022). GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. MINAR International Journal of Applied Sciences and Technology. [Link]

  • Borik, R. M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. [Link]

  • Ain, N. U., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials. [Link]

  • Tumševica, B., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. [Link]

  • Wang, Q., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2014). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. [Link]

Sources

Application Notes and Protocols: Leveraging 1-Methyl-5-oxopyrrolidine-3-carbohydrazide for the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Emerging Potential of the 5-Oxopyrrolidine Scaffold

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2][3] In this context, heterocyclic compounds have emerged as a rich source of inspiration for medicinal chemists. The 5-oxopyrrolidine (also known as pyroglutamic acid) core is a privileged scaffold found in numerous biologically active molecules.[4][5][6] Its inherent chirality, conformational rigidity, and amenability to chemical modification make it an attractive starting point for the design of new therapeutic agents. This document provides a detailed guide on the application of a key derivative, 1-Methyl-5-oxopyrrolidine-3-carbohydrazide, as a versatile building block for the synthesis of potential antibacterial agents.

The carbohydrazide moiety (–CONHNH₂) is a crucial functional group in medicinal chemistry, known for its ability to act as a pharmacophore in a wide range of bioactive compounds, including those with antibacterial properties.[7][8][9][10] By combining the 5-oxopyrrolidine ring with the reactive carbohydrazide group, this compound offers a unique platform for generating diverse molecular architectures with the potential to inhibit bacterial growth.

This guide will delineate the synthetic pathways to access this key intermediate, followed by detailed protocols for its derivatization into promising antibacterial candidates such as hydrazones and various heterocyclic systems. The rationale behind these synthetic strategies and the expected biological outcomes will be discussed, drawing upon established principles from related studies on similar scaffolds.[2][3][11][12][13]

Synthetic Strategy: From Itaconic Acid to a Versatile Intermediate

The journey to novel antibacterial agents begins with the efficient synthesis of the core scaffold, this compound. A plausible and scalable synthetic route commences from readily available itaconic acid.

Workflow for the Synthesis of this compound

Synthesis_Workflow ItaconicAcid Itaconic Acid Intermediate1 1-Methyl-5-oxopyrrolidine-3-carboxylic acid ItaconicAcid->Intermediate1 Reaction with Methylamine Methylamine Methylamine Esterification Esterification (e.g., SOCl₂/MeOH) Intermediate1->Esterification Intermediate2 Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate Esterification->Intermediate2 Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Intermediate2->Hydrazinolysis FinalProduct This compound Hydrazinolysis->FinalProduct

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol outlines the multi-step synthesis of the target carbohydrazide.

Step 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1 equivalent) in a suitable solvent such as water or ethanol.

  • Addition of Methylamine: Slowly add an aqueous solution of methylamine (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify with concentrated HCl to pH 2-3. The product will precipitate out of the solution.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

  • Reaction Setup: Suspend 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in methanol.

  • Esterification: Cool the suspension in an ice bath and add thionyl chloride (1.2 equivalents) dropwise.

  • Reflux: Remove the ice bath and reflux the mixture for 3-5 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1 equivalent) in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (3 equivalents) and reflux the mixture for 12-16 hours.[5]

  • Work-up: Cool the reaction mixture. The product will precipitate.

  • Isolation: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., methanol) to obtain pure this compound.[14]

Application in Antibacterial Agent Synthesis: Derivatization Strategies

The carbohydrazide functional group is a versatile handle for constructing a library of potential antibacterial agents. The primary synthetic routes involve condensation reactions with aldehydes/ketones to form hydrazones and cyclization reactions with diketones or other bifunctional reagents to yield various heterocycles.

Strategy 1: Synthesis of Hydrazone Derivatives

Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial effects.[9][10][15] The synthesis is a straightforward condensation reaction.

Hydrazone_Synthesis Carbohydrazide 1-Methyl-5-oxopyrrolidine- 3-carbohydrazide Condensation Acid-catalyzed Condensation Carbohydrazide->Condensation Aldehyde Substituted Aldehyde/Ketone (R-CHO) Aldehyde->Condensation Hydrazone Hydrazone Derivative Condensation->Hydrazone

Caption: General scheme for the synthesis of hydrazone derivatives.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives
  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Addition of Aldehyde/Ketone: Add the desired substituted aromatic or heteroaromatic aldehyde/ketone (1 equivalent) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid or hydrochloric acid.[2][13]

  • Reaction: Reflux the mixture for 2-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product will often precipitate and can be collected by filtration.

  • Purification: Wash the solid with cold solvent and recrystallize to obtain the pure hydrazone derivative.[16]

Rationale for Aldehyde/Ketone Selection: The choice of the aldehyde or ketone is critical for modulating the antibacterial activity. Substituents such as halogens, nitro groups, and hydroxyl groups on the aromatic ring have been shown to enhance the biological efficacy of hydrazones.[2][3][13][15]

Strategy 2: Synthesis of Heterocyclic Derivatives (Pyrazoles and Pyrroles)

Cyclization of the carbohydrazide with diketones provides access to five-membered heterocyclic rings like pyrazoles and pyrroles, which are core structures in many antibacterial drugs.[11][12]

Protocol 3: Synthesis of Pyrazole Derivatives
  • Reaction Setup: Dissolve this compound (1 equivalent) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1 equivalent) in ethanol.

  • Catalysis: Add a few drops of concentrated hydrochloric acid.

  • Reaction: Reflux the mixture for 6-10 hours.

  • Isolation and Purification: Cool the reaction, and if a precipitate forms, filter and recrystallize. If no precipitate forms, concentrate the solution and purify by column chromatography.[17]

Protocol 4: Synthesis of Pyrrole Derivatives
  • Reaction Setup: Dissolve this compound (1 equivalent) and a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) (1 equivalent) in glacial acetic acid.

  • Reaction: Heat the mixture at reflux for 8-12 hours.

  • Isolation and Purification: Pour the cooled reaction mixture into ice water. Collect the precipitate by filtration, wash with water, and recrystallize.[17]

Characterization and Biological Evaluation

All synthesized compounds should be thoroughly characterized using modern spectroscopic techniques.

Technique Purpose Expected Observations for Hydrazone Derivatives
FT-IR Functional group identificationDisappearance of C=O stretch of aldehyde/ketone, appearance of C=N stretch.
¹H NMR Structural elucidationAppearance of a singlet for the azomethine proton (-N=CH-).
¹³C NMR Carbon framework confirmationSignal for the azomethine carbon.
Mass Spec Molecular weight determinationMolecular ion peak corresponding to the expected product.
Antibacterial Screening

The synthesized compounds should be evaluated for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][2][3][11][12][13]

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

  • Method: The broth microdilution method is a standard procedure for determining the MIC.[1]

  • Procedure: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcomes and Structure-Activity Relationship (SAR) Insights

Based on existing literature for similar scaffolds, certain structural features are expected to influence antibacterial activity:

  • Hydrazones with Electron-Withdrawing Groups: The presence of groups like nitro or halo on the aromatic ring of the hydrazone moiety is anticipated to enhance antibacterial activity.[2][3][13]

  • Heterocyclic Moieties: The incorporation of pyrazole or pyrrole rings can lead to compounds with significant potency, as these heterocycles are known to interact with various bacterial targets.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the choice of the aldehyde/ketone, will play a crucial role in its ability to penetrate the bacterial cell wall.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel antibacterial agents. The straightforward derivatization to form hydrazones and various heterocyclic compounds, coupled with the established biological relevance of these motifs, makes this an attractive area for further research and development in the fight against infectious diseases. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the potential of this scaffold in medicinal chemistry.

References

  • ACS Omega. (2025). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Publications.
  • ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
  • Biointerface Research in Applied Chemistry. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives.
  • National Institutes of Health. (n.d.). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. PMC.
  • Asian Journal of Green Chemistry. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives.
  • National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • National Institutes of Health. (n.d.). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC.
  • National Institutes of Health. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
  • MDPI. (n.d.). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling.
  • Chemija. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives.
  • LMA leidykla. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives.
  • PubMed Central. (2025). Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential.
  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
  • PubMed Central. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives.
  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY.
  • KTU ePubl. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health.
  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • PubMed. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Retrieved from [Link]

  • (n.d.). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.
  • MDPI. (n.d.). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors.
  • National Institutes of Health. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC.

Sources

Application Notes and Protocols for the Utilization of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide in the Development of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents and the Promise of the Pyrrolidinone Scaffold

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need to overcome the challenges of drug resistance and to develop therapies with improved efficacy and reduced toxicity.[1][2] A significant strategy in this endeavor is the design and synthesis of novel small molecules that can interact with specific biological targets crucial for cancer cell proliferation and survival.[3][4][5] Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of medicinal chemistry, forming the core structure of a vast number of therapeutic agents.[3]

Within this diverse class of molecules, the 5-oxopyrrolidine (also known as pyroglutamic acid) scaffold has emerged as a "privileged structure" in drug discovery. Its rigid, five-membered ring system provides a defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological macromolecules.[6] This scaffold is a component of several approved drugs and is being actively investigated for various therapeutic applications, including oncology.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a versatile building block, 1-Methyl-5-oxopyrrolidine-3-carbohydrazide , for the synthesis and evaluation of novel anticancer compounds. The hydrazide functional group is a particularly attractive handle for chemical modification, allowing for the facile generation of diverse libraries of compounds, such as hydrazones, which have demonstrated significant potential as anticancer agents.[1][7] We will detail the synthesis of the core scaffold, strategies for derivatization, and robust protocols for in vitro evaluation of the resulting compounds' anticancer activity.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The rationale behind this synthetic route is to first construct the N-methylated pyrrolidinone ring with a carboxylic acid at the 3-position, which is then converted to the key carbohydrazide intermediate.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

This initial step involves a Michael addition of methylamine to itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

  • Reagents and Materials:

    • Itaconic acid

    • Methylamine (40% solution in water)

    • Hydrochloric acid (concentrated)

    • Water

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve itaconic acid in water.

    • Slowly add the methylamine solution to the stirred solution of itaconic acid. An exothermic reaction may be observed.

    • After the initial reaction subsides, equip the flask with a reflux condenser and heat the mixture to reflux for 7-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Synthesis of Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate

The carboxylic acid is converted to its methyl ester to facilitate the subsequent reaction with hydrazine.

  • Reagents and Materials:

    • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

    • Methanol

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • Suspend 1-Methyl-5-oxopyrrolidine-3-carboxylic acid in methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 8-20 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent to obtain the crude methyl ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of this compound

The final step is the hydrazinolysis of the methyl ester to yield the desired carbohydrazide.

  • Reagents and Materials:

    • Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

    • Hydrazine monohydrate

    • Propan-2-ol (or another suitable alcohol)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • Dissolve the methyl ester in propan-2-ol in a round-bottom flask.

    • Add an excess of hydrazine monohydrate to the solution.

    • Heat the reaction mixture to reflux for 3-16 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold propan-2-ol, and dry to yield this compound.

Part 2: Design and Synthesis of Novel Anticancer Hydrazone Derivatives

The hydrazide functional group of this compound is a versatile starting point for creating a library of novel compounds. A common and effective strategy is the synthesis of N-acylhydrazones through condensation with various aldehydes and ketones. This approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

General Reaction Scheme: Synthesis of Hydrazones

The condensation reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the reaction.

G Scaffold This compound Reaction + Scaffold->Reaction Aldehyde Aromatic/Heteroaromatic Aldehyde (R-CHO) Aldehyde->Reaction Product Novel Hydrazone Derivative Reaction->Product Reflux, Alcohol, Acid catalyst

Caption: General workflow for the synthesis of novel hydrazone derivatives.

Experimental Protocol: Synthesis of a Representative Hydrazone Derivative
  • Reagents and Materials:

    • This compound

    • Substituted aromatic or heteroaromatic aldehyde (e.g., 4-chlorobenzaldehyde)

    • Methanol or ethanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add a slight molar excess (1.1 equivalents) of the chosen aldehyde.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

    • Collect the solid product by vacuum filtration, wash with cold methanol, and dry.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water).

Part 3: In Vitro Evaluation of Anticancer Activity

Once a library of novel compounds has been synthesized, the next crucial step is to evaluate their anticancer activity. A tiered screening approach is often employed, starting with a general cytotoxicity assay against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most promising candidates.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][10]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

    • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]

    • Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.[8][11]

    • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][10]

  • Data Presentation: The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

CompoundCancer Cell LineIC50 (µM)
Derivative 1 MCF-7 (Breast)15.2
HCT-116 (Colon)10.8
A549 (Lung)25.4
Derivative 2 MCF-7 (Breast)8.7
HCT-116 (Colon)5.1
A549 (Lung)12.9
Doxorubicin MCF-7 (Breast)0.5
HCT-116 (Colon)0.8
A549 (Lung)1.2
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[12]

  • Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic cells with compromised membrane integrity.[12]

  • Materials:

    • Cancer cells

    • Synthesized compounds

    • Annexin V-FITC (or another fluorophore)

    • Propidium Iodide (PI)

    • Binding buffer

    • Flow cytometer

  • Step-by-Step Methodology:

    • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[12]

    • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[12]

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[12]

G cluster_0 Cell Treatment cluster_1 Apoptosis Induction cluster_2 Staining cluster_3 Flow Cytometry Analysis Compound Test Compound PS_Translocation Phosphatidylserine (PS) Translocation Compound->PS_Translocation Cells Cancer Cells Healthy Healthy Cells (Annexin V-, PI-) Cells->Healthy AnnexinV Annexin V-FITC binds to PS PS_Translocation->AnnexinV Early Early Apoptotic (Annexin V+, PI-) AnnexinV->Early Late Late Apoptotic/Necrotic (Annexin V+, PI+) AnnexinV->Late PI Propidium Iodide (PI) stains necrotic cells PI->Late

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

  • Materials:

    • Cancer cells

    • Synthesized compounds

    • PBS

    • Ice-cold 70% ethanol

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Step-by-Step Methodology:

    • Cell Treatment: Treat cells with the test compounds for a specified time.

    • Cell Harvesting: Harvest the cells and wash with PBS.

    • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PI staining solution. Incubate in the dark for 30 minutes.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Part 4: In Silico Studies for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It can be a valuable tool for hypothesizing the potential molecular targets of your novel compounds.

Protocol: Molecular Docking
  • Principle: This method involves the prediction of the binding mode and affinity of a ligand (your synthesized compound) within the active site of a target protein.

  • Software:

    • Molecular modeling software (e.g., Schrödinger, AutoDock)

    • Protein Data Bank (PDB) for target protein structures

  • Step-by-Step Methodology:

    • Target Selection: Based on the known mechanisms of similar compounds or desired therapeutic outcomes, select a relevant protein target (e.g., a specific kinase, tubulin).

    • Protein Preparation: Obtain the 3D structure of the target protein from the PDB and prepare it by removing water molecules, adding hydrogens, and assigning charges.

    • Ligand Preparation: Generate the 3D structures of your synthesized compounds and optimize their geometries.

    • Docking Simulation: Perform the docking of each ligand into the active site of the prepared protein.

    • Analysis: Analyze the docking results, focusing on the docking score (an estimation of binding affinity) and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

G Target Select Protein Target (PDB) Protein_Prep Prepare Protein Structure Target->Protein_Prep Ligand Prepare 3D Ligand Structures Docking Perform Molecular Docking Ligand->Docking Protein_Prep->Docking Analysis Analyze Docking Score and Binding Interactions Docking->Analysis Hypothesis Formulate Hypothesis on Mechanism of Action Analysis->Hypothesis

Caption: Workflow for in silico molecular docking studies.

  • Data Presentation:

CompoundTarget ProteinDocking Score (kcal/mol)Key Interactions
Derivative 1 EGFR Kinase-8.5Hydrogen bond with Met793
Derivative 2 Tubulin-9.2Hydrophobic interactions in colchicine binding site

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its straightforward synthesis and the versatility of the hydrazide functional group allow for the creation of diverse chemical libraries. By following the detailed protocols for synthesis, in vitro evaluation, and in silico analysis outlined in these application notes, researchers can systematically explore the potential of this scaffold and identify promising lead compounds for further preclinical and clinical development.

References

  • Khan, A., Ali, A., & Zeb, A. (2022). Potential nitrogen‐based heterocyclic compounds for treating bacterial infections. Journal of Heterocyclic Chemistry, 59(8), 925-938. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Characterization of novel heterocyclic compounds based on 4-aryl-4H-chromene scaffold as anticancer agents: Design, synthesis, antiprofilerative activity against resistant cancer cells, dual β-tubulin/c-Src inhibition, cell cycle arrest and apoptosis induction - PubMed. (2021). National Center for Biotechnology Information. [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • New Anticancer Agents: Design, Synthesis and Evaluation - MDPI. (n.d.). MDPI. [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | ACS Omega - ACS Publications. (n.d.). ACS Publications. [Link]

  • Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule | ACS Omega - ACS Publications. (2018). ACS Publications. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. (2024). MDPI. [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. (n.d.). Frontiers. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Apoptosis Protocols - USF Health - University of South Florida. (n.d.). University of South Florida Health. [Link]

  • Structure Based Drug Design and Molecular Docking Studies of Anticancer Molecules Paclitaxel, Etoposide and Topotecan using Novel Ligands. (2020). SciSpace. [Link]

  • Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. (n.d.). KTU ePubl. [Link]

  • Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes - Frontiers. (2022). Frontiers. [Link]

  • Molecular Modeling Applied to Anti-Cancer Drug Development | Bentham Science. (n.d.). Bentham Science. [Link]

  • Structure Based Drug Design and Molecular Docking Studies of Anticancer Molecules Paclitaxel, Etoposide and Topotecan using Novel Ligands. (2020). SciSpace. [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed Central. (2025). National Center for Biotechnology Information. [Link]

  • Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. (2023). MDPI. [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation - Semantic Scholar. (2025). Semantic Scholar. [Link]

  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives - LMA leidykla. (2023). LMA leidykla. [Link]

  • Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. (2024). MDPI. [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. (2025). National Center for Biotechnology Information. [Link]

  • Monitoring Cell Cycle Progression in Cancer Cells | Agilent. (2022). Agilent. [Link]

  • (PDF) Guideline for anticancer assays in cells - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cell cycle regulation and anticancer drug discovery - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (n.d.). MDPI. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: 1-Methyl-5-oxopyrrolidine-3-carbohydrazide as a Versatile Precursor for Novel Antioxidant Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] This has propelled the search for novel antioxidant agents with high efficacy and low toxicity. The hydrazide functional group is a key pharmacophore known to impart significant antioxidant properties, largely through its ability to donate a hydrogen atom to neutralize free radicals.[3][4] This document provides a comprehensive guide on utilizing 1-methyl-5-oxopyrrolidine-3-carbohydrazide, a readily accessible N-heterocyclic hydrazide, as a precursor for the synthesis and evaluation of new potential antioxidants. We present detailed protocols for the synthesis of hydrazone derivatives, their structural characterization, and the subsequent assessment of their antioxidant capacity using established in vitro assays.

Introduction: The Scientific Rationale

The 5-oxopyrrolidine (also known as pyroglutamate) ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[5] Its inherent stability and conformational properties make it an excellent core for building complex molecules. When functionalized with a carbohydrazide moiety (-CONHNH₂), the resulting structure, this compound, becomes a powerful and versatile starting material.

The true potential of this precursor lies in the reactivity of the terminal hydrazide nitrogen. It can readily undergo condensation reactions with a wide array of aldehydes and ketones to form stable hydrazone derivatives (-CH=N-NH-).[6][7] This modular approach allows for the systematic introduction of various aryl and heteroaryl substituents. The antioxidant activity of the resulting hydrazones can be finely tuned by the electronic nature of these substituents; for instance, the presence of hydroxyl or methoxy groups on an aromatic ring can significantly enhance radical scavenging capabilities.[1][8]

This guide provides researchers with the foundational knowledge and step-by-step protocols to:

  • Synthesize novel hydrazone derivatives from this compound.

  • Characterize the synthesized compounds to confirm their chemical identity and purity.

  • Evaluate their antioxidant potential using three robust and widely accepted spectrophotometric assays: DPPH, ABTS, and FRAP.

Synthesis and Characterization

The synthesis of antioxidant candidates from this compound is typically a straightforward, high-yielding process. The following sections detail the synthesis of the precursor itself, followed by a general protocol for its conversion into hydrazone derivatives.

Protocol: Synthesis of this compound (Precursor)

The precursor can be synthesized from the corresponding methyl ester, methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, via hydrazinolysis. This is a standard and efficient method for preparing hydrazides from esters.[9]

Materials:

  • Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

  • Hydrazine hydrate (80% or higher)

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Dissolve methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1 equivalent) in methanol (approx. 10-15 mL per gram of ester) in a round-bottom flask.

  • Add hydrazine hydrate (2-3 equivalents) to the solution. The excess hydrazine drives the reaction to completion.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • If precipitation is slow, the volume of the solvent can be reduced under vacuum, or the flask can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven. The resulting this compound is typically of high purity and can be used in the next step without further purification.

Protocol: Synthesis of N'-Aryl-1-methyl-5-oxopyrrolidine-3-carbohydrazones (Antioxidant Candidates)

This protocol describes the acid-catalyzed condensation of the hydrazide precursor with an aromatic aldehyde to yield the corresponding hydrazone.[5][6]

Workflow Diagram:

G cluster_0 Synthesis Workflow Precursor This compound Reaction Reflux, 2-6 hours Precursor->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Solvent Methanol/Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid (catalytic) Catalyst->Reaction Filtration Cool & Vacuum Filtration Reaction->Filtration Product Purified Hydrazone Derivative Filtration->Product

Caption: General workflow for the synthesis of hydrazone derivatives.

Materials:

  • This compound (1 eq.)

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) (1 eq.)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Suspend this compound (1 eq.) in methanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 eq.) to the suspension.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Heat the mixture to reflux and stir. The reaction is typically complete within 2-6 hours, often indicated by the formation of a thick precipitate. Monitor via TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure hydrazone derivative.[5]

Structural Characterization

The identity and purity of the synthesized compounds must be confirmed using standard spectroscopic methods.

TechniqueExpected Observations for a Hydrazone Derivative
¹H NMR Signals corresponding to the pyrrolidine ring protons, the N-methyl group, and the aromatic protons from the aldehyde. A characteristic singlet for the -NH - proton will appear downfield (typically δ 9.5-11.5 ppm). The -CH =N- proton will also be a distinct singlet.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbons of the pyrrolidine ring and the amide, and the carbons of the aromatic ring.
FT-IR (KBr) Characteristic absorption bands for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (amide and lactam, around 1650-1700 cm⁻¹), and C=N stretching (around 1600-1620 cm⁻¹).
Mass Spec (ESI) A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the synthesized compound.

Evaluation of Antioxidant Activity: Protocols and Principles

The antioxidant capacity of the synthesized hydrazones should be evaluated using multiple assays, as different methods reflect different mechanisms of antioxidant action. Here, we provide protocols for the DPPH, ABTS, and FRAP assays, which are commonly used to assess the radical scavenging and reducing power of novel compounds.[10][11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[12] The DPPH radical has a deep purple color with an absorbance maximum around 517 nm. When reduced by an antioxidant, its color fades to a pale yellow, and this decolorization is proportional to the antioxidant's efficacy.[12][13]

Protocol: [14]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

  • Sample Preparation: Prepare a stock solution of the synthesized hydrazone in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions from this stock solution.

  • Reaction: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control well, add 50 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the blue-green ABTS radical cation (ABTS•+).[15] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[15] Antioxidants neutralize this radical cation, causing a loss of color that is measured spectrophotometrically at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.[1]

Protocol: [16][17]

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare a stock solution and a series of dilutions of the synthesized hydrazone.

  • Reaction: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, a water-soluble vitamin E analog, and the antioxidant capacity of the sample is compared to it.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[18] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[19] The intensity of the color is directly proportional to the reducing power of the antioxidants in the sample.[19]

Protocol: [20][21]

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O in water.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Sample Preparation: Prepare a stock solution and dilutions of the synthesized hydrazone.

  • Reaction: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the FRAP working solution.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as Fe²⁺ equivalents (e.g., in µM).

Workflow and Data Presentation

G cluster_1 Antioxidant Assay Workflow Compound Synthesized Hydrazone Stock Prepare Stock Solution & Dilutions Compound->Stock DPPH DPPH Assay (517 nm) Stock->DPPH ABTS ABTS Assay (734 nm) Stock->ABTS FRAP FRAP Assay (593 nm) Stock->FRAP Data Data Analysis (IC50, TEAC, Fe2+ Eq.) DPPH->Data ABTS->Data FRAP->Data

Caption: Workflow for evaluating the antioxidant activity of synthesized compounds.

Data Summary Table (Example):

Compound IDSubstituentDPPH IC₅₀ (µM)ABTS TEACFRAP (µM Fe²⁺ Eq.)
Control Ascorbic Acid8.5 ± 0.41.05 ± 0.031850 ± 75
HZ-01 4-Hydroxy15.2 ± 1.10.88 ± 0.051230 ± 60
HZ-02 3,4-Dihydroxy9.1 ± 0.61.12 ± 0.041910 ± 82
HZ-03 4-Nitro> 1000.15 ± 0.02215 ± 25

Interpretation: The results should be compared to a standard antioxidant like Ascorbic Acid or Trolox. A lower IC₅₀ value in the DPPH assay indicates higher potency. Higher TEAC and FRAP values indicate greater antioxidant capacity. Structure-activity relationships can be established by comparing the results of derivatives with different substituents (e.g., electron-donating vs. electron-withdrawing groups).[3]

Conclusion

This compound serves as an exceptional scaffold for the development of novel antioxidant agents. The synthetic accessibility and the ease of derivatization into hydrazones allow for the creation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and systematic evaluation of these compounds. By employing multiple antioxidant assays, researchers can gain a comprehensive understanding of the radical scavenging and reductive capabilities of their synthesized molecules, paving the way for the identification of promising new therapeutic candidates to combat oxidative stress-related diseases.

References

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024, December 9).
  • FRAP assay: Significance and symbolism. (2026, January 14). [Source not available].
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
  • Application Notes and Protocols for Antioxidant Studies of Novel Compounds. Benchchem.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io.
  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH.
  • Study of antioxidant activity of selected monocarbohydrazone derivatives.
  • FRAP Antioxidant Assay, C
  • ABTS Antioxidant Capacity Assay. G-Biosciences.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 2). Protocols.io.
  • The ABTS Antioxidant Assay: A Comprehensive Technical Guide. Benchchem.
  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. MDPI.
  • Antioxidant activities of hydrazones synthesized from benzoic and phenolic acids hydrazides and different aromatic aldehydes.
  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. (2024, October 16). [Source not available].
  • Synthesis, antioxidant and antimicrobial activity of Carbohydrazones. (2017, May 30).
  • Study of antioxidant activity of selected monocarbohydrazone derivatives. (2021, March 15).
  • ABTS Antioxidant Assay Kit. Zen-Bio.
  • Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica.
  • Initial Antioxidant Potential of a Novel Compound Using the DPPH Assay: A Technical Guide. Benchchem.
  • Synthesis and antioxidant activity evaluation of a syringic hydrazones family. (2025, August 6).
  • Synthesis and antioxidant study of new hydrazones derived from bisdemethoxycurcumin pyrazole. European Journal of Chemistry.
  • DPPH Radical Scavenging Assay. MDPI.
  • DPPH Antioxidant Assay, C
  • The scavenging mechanism of hydrazone compounds towards HOO˙ and CH 3 OO˙ radicals: a computational mechanistic and kinetic study. (2025, January 3). RSC Advances.
  • Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. (2024, October 16). [Source not available].
  • Genesis and development of DPPH method of antioxidant assay. (2025, August 8).
  • Synthesis of new 1-(9-ethylcarbazol-3-yl)
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). PMC - NIH.
  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (2025, March 29). PubMed Central.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. (2023, September 21). LMA leidykla.
  • Hydrazide–hydrazone with antioxidant activity.
  • New Antioxidant Triphenol-Derived Hydrazide-Hydrazone Thiazole: Formation and Analysis of Inclusion Complex with β-CD Using Experimental and Computational Approaches. (2025, April 19). PMC - NIH.

Sources

Application Note: A Validated Protocol for the Selective N-Alkylation of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The 5-oxopyrrolidine scaffold is a privileged core structure in numerous pharmaceutical agents, valued for its favorable physicochemical properties and synthetic tractability.[1][2] When functionalized with a carbohydrazide moiety, it becomes a versatile synthon for constructing diverse molecular libraries through derivatization.[3][4] This application note provides a comprehensive, field-tested protocol for the selective N-alkylation of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide. We delve into the chemical principles governing the site-selectivity of the reaction, explain the rationale behind the choice of reagents and conditions, and present a detailed, step-by-step procedure designed for reproducibility and scalability. This guide is intended for researchers in medicinal chemistry and drug development seeking to generate novel derivatives based on this valuable scaffold.

Principles and Strategic Considerations

The Challenge of Site-Selectivity

The target substrate, this compound, possesses three nitrogen atoms, but only two with available protons for substitution. Understanding their relative nucleophilicity is paramount for achieving a selective transformation.

  • N1 (Lactam Nitrogen): This nitrogen is part of a tertiary amide (a lactam) due to the methyl group, rendering it non-reactive for further alkylation.

  • N' (Acyl-bound Hydrazide Nitrogen): The lone pair of this nitrogen is delocalized by resonance with the adjacent carbonyl group. This significantly reduces its nucleophilicity, making it a poor candidate for alkylation under standard conditions.

  • N'' (Terminal Hydrazide Nitrogen): This primary amine-like nitrogen is the most nucleophilic site in the molecule. Its lone pair is readily available for nucleophilic attack on an electrophile.

Therefore, the N-alkylation reaction will overwhelmingly favor the terminal (N'') nitrogen, a critical insight that informs our entire procedural design.

Mechanistic Rationale: SN2 Alkylation

The N-alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5] The terminal nitrogen of the hydrazide acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. This process is facilitated by a non-nucleophilic base, which increases the effective nucleophilicity of the terminal amine without competing in the reaction.

The choice of base is critical. A strong base, such as sodium hydride (NaH), is often used for deprotonating amides but is unnecessarily harsh here and could lead to side reactions.[6] A moderately weak base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is sufficient to facilitate the reaction, promoting selective mono-alkylation while minimizing the risk of over-alkylation.[7]

Visualized Reaction Scheme and Workflow

General Reaction Scheme

The diagram below illustrates the selective alkylation at the terminal nitrogen (N'') of the carbohydrazide moiety.

Caption: Selective N-alkylation at the terminal hydrazide nitrogen.

Experimental Workflow

This workflow provides a high-level overview of the entire experimental process, from initial setup to the final purified product.

Caption: Step-by-step experimental workflow for N-alkylation.

Detailed Experimental Protocol

This protocol is a general procedure adaptable for various primary and secondary alkyl halides.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound>95%Sigma-AldrichStarting Material
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeTCI ChemicalsElectrophile/Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous>99%Acros OrganicsBase
N,N-Dimethylformamide (DMF), anhydrous>99.8%, DriSolvEMD MilliporeReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher ChemicalExtraction Solvent
Brine (Saturated NaCl solution)Laboratory Prepared-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR ChemicalsDrying Agent
Silica Gel60 Å, 230-400 meshSorbent Tech.Stationary Phase for Chromatography
TLC PlatesSilica Gel 60 F₂₅₄MerckReaction Monitoring
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration) via syringe and stir until the starting material is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the stirred solution. Allow the suspension to stir at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq.) dropwise to the suspension. Note: For highly reactive alkyl halides, an ice bath may be used to control the initial exotherm.

  • Reaction: Allow the mixture to stir at room temperature. For less reactive alkyl halides (e.g., alkyl chlorides), the reaction may be gently heated to 50-60 °C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). The reaction is complete upon the disappearance of the starting material spot (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature (if heated) and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent gradient (e.g., a gradient of 0% to 10% methanol in dichloromethane) to afford the pure N-alkylated product.

Process Optimization and Representative Data

To achieve optimal results, reaction conditions may be tuned based on the reactivity of the specific alkylating agent. Using a slight excess of the alkyl halide ensures complete consumption of the starting material, while an excess of the base facilitates the reaction.

Alkylating Agent (R-X)R-X (eq.)K₂CO₃ (eq.)Temp. (°C)Time (h)Typical YieldNotes
Methyl Iodide1.11.5RT4-685-95%Highly reactive; monitor carefully to avoid potential dialkylation.
Ethyl Bromide1.21.5RT8-1280-90%Standard conditions are effective.
Benzyl Bromide1.11.5RT6-1088-96%Benzylic halide is highly reactive.
n-Butyl Bromide1.22.06018-2470-85%Requires heating to achieve a reasonable reaction rate.
Isopropyl Bromide1.52.06024-3650-65%Steric hindrance slows the reaction; lower yields are expected.

Conclusion

This application note details a robust and selective method for the N-alkylation of this compound. By leveraging the inherent difference in nucleophilicity between the nitrogen atoms of the carbohydrazide moiety, the protocol achieves high selectivity for the terminal nitrogen. The use of moderate reaction conditions and standard purification techniques makes this procedure accessible and adaptable for the synthesis of a wide array of derivatives, providing a valuable tool for compound library generation in drug discovery programs.

References

  • BenchChem. (2025).
  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link]

  • Ren, R., et al. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(8). [Link]

  • Fujita, K., et al. (2009). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Tetrahedron, 65(18), 3624-3628. [Link]

  • Krishnapriya, K. R. (n.d.). PROTECTING GROUPs.pptx. Scribd. [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. ResearchGate. [Link]

  • Lebedev, A., et al. (2005). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. [Link]

  • Šačkus, A., et al. (2012). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. [Link]

  • Ahmad, I. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. [Link]

  • Smith, T. E., et al. (1994). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. Tetrahedron. [Link]

  • Burbulienė, M. M., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]

  • Reddy, C. R., et al. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]

Sources

Application Notes & Protocols: Analytical Techniques for Monitoring Reactions with 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-5-oxopyrrolidine-3-carbohydrazide is a versatile bifunctional molecule incorporating a lactam ring and a carbohydrazide moiety. This structure serves as a valuable scaffold in medicinal chemistry and drug development, often acting as a precursor for the synthesis of a wide array of heterocyclic compounds such as hydrazones, pyrazoles, and triazoles.[1][2][3] Precise monitoring of its chemical transformations is critical for reaction optimization, kinetic analysis, and ensuring the purity of the final products. Sub-optimal reaction conditions can lead to side reactions, such as acylation of the hydrazide by acidic solvents or hydrolysis of the lactam ring, making real-time analytical oversight indispensable.[4]

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, outlining robust analytical techniques for monitoring reactions involving this compound. The methodologies described herein are designed to provide quantitative, real-time, or near-real-time insights into reaction progress.

Physicochemical Properties & Analytical Considerations

This compound is a polar, water-soluble solid. Its structure presents distinct functional groups amenable to spectroscopic and chromatographic analysis:

  • Lactam Ring: Contains a tertiary amide and carbonyl group.

  • Carbohydrazide Group: A highly reactive nucleophilic moiety (-CONHNH₂).

  • Pyrrolidine Core: Features several aliphatic protons.

The choice of analytical technique is dictated by the reaction type and the specific information required (e.g., qualitative progress check vs. rigorous kinetic data).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: NMR spectroscopy is an inherently quantitative technique that provides structural information and allows for the determination of the relative concentration of different species in a mixture without the need for calibration standards (when using an internal standard).[5][6] By acquiring spectra at regular intervals, one can track the disappearance of reactant signals and the appearance of product signals to determine reaction kinetics.[7][8]

Application: Ideal for detailed kinetic studies and mechanistic investigations directly in the reaction vessel (in-situ) or by sampling (at-line).[9] It is particularly powerful for distinguishing between isomers and identifying reaction intermediates.

Protocol: At-Line ¹H qNMR for Monitoring Hydrazone Formation

This protocol describes the monitoring of a typical condensation reaction between this compound and an aldehyde (e.g., benzaldehyde).

1. Preparation & Standardization:

  • Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) in the deuterated solvent to be used for the reaction (e.g., DMSO-d₆). The standard should have a sharp singlet that does not overlap with reactant or product signals.
  • Accurately weigh the internal standard and dissolve it in a known volume of solvent to determine its precise concentration.

2. Reaction Setup:

  • In a reaction vial, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the deuterated solvent.
  • Add a catalytic amount of an acid, such as acetic acid, if required.[2]
  • Initiate the reaction by adding the final reagent or by raising the temperature.

3. NMR Data Acquisition:

  • At designated time points (t=0, 5, 15, 30, 60, 120 min, etc.), withdraw a precise aliquot (e.g., 50 µL) of the reaction mixture.
  • Quench the reaction immediately by diluting the aliquot into a larger volume of cold deuterated solvent containing the internal standard in an NMR tube.
  • Acquire a quantitative ¹H NMR spectrum for each time point.

Key ¹H NMR Acquisition Parameters for Quantification:

Parameter Recommended Value Rationale
Pulse Sequence Standard single pulse (e.g., zg30) Simple and robust for quantification.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton Ensures complete relaxation of all protons for accurate integration.[7]
Acquisition Time (aq) ≥ 2 seconds Provides good signal resolution.

| Number of Scans (ns) | 8-16 (or as needed) | Balances signal-to-noise with temporal resolution.[7] |

4. Data Analysis:

  • Identify non-overlapping signals for the starting material (e.g., protons on the pyrrolidine ring) and the product (e.g., the newly formed azomethine proton, -N=CH-).
  • Integrate the area of the selected reactant peak (I_reactant), product peak (I_product), and the internal standard peak (I_std).
  • Calculate the concentration of the reactant and product at each time point using the following formulas:

Visualization of NMR Monitoring Workflow:

G cluster_0 Reaction Setup cluster_1 At-Line Sampling & Quenching cluster_2 Data Acquisition & Analysis start Initiate Reaction (t=0) reaction Reaction Mixture in Vial start->reaction sample Withdraw Aliquot (t=x) reaction->sample quench Quench in NMR Tube with Internal Standard sample->quench acquire Acquire ¹H qNMR Spectrum quench->acquire process Integrate Peaks (Reactant, Product, Standard) acquire->process calculate Calculate Concentrations process->calculate plot Generate Kinetic Profile calculate->plot

Caption: Workflow for at-line quantitative NMR reaction monitoring.

High-Performance Liquid Chromatography (HPLC) & LC-Mass Spectrometry (LC-MS)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[10] For quantitative analysis, detection is typically performed using a UV-Vis detector. Coupling HPLC with a mass spectrometer (LC-MS) provides mass information, enabling confident identification of reactants, products, intermediates, and impurities.[11]

Application: Excellent for monitoring reactions in complex mixtures or when dealing with low concentrations. It is the gold standard for purity assessment. Due to the high polarity of this compound, chromatographic methods may require specific considerations.[12]

Protocol: RP-HPLC Monitoring with Pre-Column Derivatization

The polar nature of the carbohydrazide can lead to poor retention on standard reversed-phase (RP) columns. Pre-column derivatization with an aromatic aldehyde (like salicylaldehyde) converts the polar hydrazide into a less polar, UV-active hydrazone, improving chromatographic behavior.[4]

1. Derivatization Reagent:

  • Prepare a solution of salicylaldehyde (e.g., 1% in acetonitrile).

2. Reaction Sampling & Derivatization:

  • At designated time points, withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by diluting it in a known volume of mobile phase.
  • To a specific volume of the quenched sample (e.g., 100 µL), add an excess of the derivatization reagent (e.g., 100 µL of 1% salicylaldehyde).
  • Allow the derivatization to proceed for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 60°C). This step converts any remaining this compound into a quantifiable derivative.

3. HPLC-UV Method Parameters:

Parameter Recommended Value Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard reversed-phase column for good separation.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Gradient elution provides robust separation of components with varying polarities.
Gradient 10% B to 90% B over 20 min Adjust as needed to resolve the derivatized starting material from the product.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns.
Column Temp. 30°C Ensures reproducible retention times.
Detection UV at 320-360 nm Wavelength suitable for detecting the hydrazone derivatives.

| Injection Vol. | 10 µL | Standard injection volume. |

4. Data Analysis:

  • Generate a calibration curve for the derivatized this compound using standards of known concentrations.
  • Analyze the chromatograms from each time point. The peak corresponding to the derivatized starting material will decrease over time, while the product peak will increase.
  • Quantify the concentration of the remaining starting material using the calibration curve.
  • Plot concentration vs. time to monitor the reaction progress.

LC-MS Application: For more complex reactions, an LC-MS system can be used. This allows for monitoring the masses of the starting material (m/z) and the expected product simultaneously, providing unambiguous identification and tracking, even if they co-elute.[13][14]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Principle: In-situ ATR-FTIR spectroscopy monitors the vibrational modes of molecules directly in the reaction vessel.[15] An ATR probe is immersed in the reaction mixture, and infrared spectra are collected in real-time. Changes in the intensity of specific absorption bands corresponding to functional groups of reactants and products are tracked over time.[16]

Application: A powerful tool for real-time, non-invasive reaction monitoring, particularly for identifying the disappearance of key functional groups and the formation of new ones. It is excellent for determining reaction endpoints without sampling.[6][17]

Protocol: In-Situ ATR-FTIR for Monitoring Hydrazide Consumption

This protocol focuses on monitoring the consumption of the carbohydrazide group.

1. Setup and Background Spectrum:

  • Set up the reaction in a vessel equipped with an in-situ ATR-FTIR probe (e.g., a diamond or ZnSe crystal).
  • Before adding the final reagent to start the reaction, record a background spectrum of the initial mixture (reactant, solvent, catalyst). This spectrum will be automatically subtracted from subsequent spectra.

2. Reaction Monitoring:

  • Initiate the reaction.
  • Begin collecting spectra at regular intervals (e.g., every 1-2 minutes).
  • Monitor key spectral regions for changes.

Key Infrared Bands for this compound Reactions:

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Change
Hydrazide N-H Stretching 3200-3400 Decrease
Lactam C=O Stretching ~1680 May shift slightly
Hydrazide C=O Stretching (Amide I) ~1640-1660 Decrease / Shift

| Product C=N (Hydrazone) | Stretching | ~1600-1650 | Increase |

3. Data Analysis:

  • Create a trend plot of the absorbance (or peak area) of a characteristic reactant band (e.g., N-H stretch) and a product band (e.g., C=N stretch) versus time.
  • The reaction is complete when the reactant peak intensity plateaus at a minimum and the product peak intensity plateaus at a maximum.

Visualization of ATR-FTIR Data Analysis:

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Kinetic Profiling A Collect Time-Resolved FTIR Spectra B Identify Key Bands (e.g., N-H, C=N) A->B C Measure Peak Area/Height vs. Time B->C D Plot Absorbance Trends C->D

Caption: Data analysis workflow for in-situ ATR-FTIR reaction monitoring.

Conclusion

The selection of an analytical technique for monitoring reactions of this compound depends on the specific goals of the study. Quantitative NMR offers unparalleled detail for kinetic and mechanistic studies. HPLC and LC-MS provide excellent separation and sensitivity, making them ideal for complex mixtures and purity analysis. In-situ ATR-FTIR delivers real-time, non-invasive monitoring, which is perfect for determining reaction endpoints and process control. By employing these techniques, researchers can gain a comprehensive understanding of the chemical transformations of this important synthetic intermediate, leading to improved reaction efficiency, higher product quality, and accelerated drug development timelines.

References

  • IMSERC. (n.d.). Kinetics / reaction monitoring.
  • Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. (2017). AIChE.
  • Mishra, R. K., & Hosur, R. V. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Magnetic Resonance, 3(2), 169-181.
  • von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. TU Kaiserslautern.
  • McGregor, D. S., et al. (2014). In situ study of reaction kinetics using compressed sensing NMR.
  • Synthesis of new 1-(9-ethylcarbazol-3-yl)
  • Nishiyama, Y., et al. (2003). Acylation of Hydrazides with Acetic Acid and Formic Acid. Peptide Science, 40, 231-234.
  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.
  • Vaickelioniene, R., et al. (2014). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 19(9), 14688-14707.
  • Stanciauskaite, M., et al. (2022). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules, 27(11), 3531.
  • Sirgailiene, Z., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 15(7), 800.
  • Zirguleviciute, Z., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)
  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. (2015). Metabolomics, 11, 1323-1334.
  • Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 27-33.
  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. (2021). Royal Society of Chemistry.
  • Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules.
  • Patsnap. (2025). Develop In-Situ NMR Analysis for Reaction Monitoring.
  • Hein, J. E., et al. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 1(1), 96-101.
  • Hoye, T. R., & Jin, M. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. Macromolecules, 56(3), 1122–1129.
  • Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring.
  • Norwood, D. L. (2011). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods, 3(7), 1536-1542.
  • Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra.
  • Kelly, J. G., et al. (2018). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry, 103, 169-178.
  • Bruker. (n.d.). Reaction Monitoring.
  • Arctom. (n.d.). CAS NO. 959240-80-3 | this compound.
  • Riaz, M., et al. (2018). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 40(4).
  • ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. (2009). Atmospheric Environment, 43(18), 2991-3000.
  • Wray, P. S., et al. (2021). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 13(10), 1588.

Sources

Mastering the Purification of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the purification of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide derivatives. The intrinsic polarity and potential for varied functionalities in this class of molecules necessitate a well-thought-out purification strategy to ensure the high purity required for downstream applications, from biological screening to preclinical development. This document offers full editorial control to present the most effective purification workflows, grounded in scientific principles and practical field experience.

Foundational Principles: Understanding the Molecule

The purification strategy for any this compound derivative is fundamentally dictated by its physicochemical properties. The core structure possesses several key features that influence its behavior during separation:

  • A Polar Lactam Core: The 5-oxopyrrolidine ring is a polar lactam, contributing to water solubility and strong interactions with polar stationary phases.

  • The Carbohydrazide Moiety: The -CONHNH₂ group is highly polar and capable of hydrogen bonding, further enhancing the compound's polarity.

  • The N-Methyl Group: The methyl group at the 1-position slightly increases lipophilicity.

  • Variable Substituents: The true purification challenge often arises from the diversity of substituents that can be appended to this core, significantly altering the overall polarity, solubility, and potential for ionic interactions.

Common impurities encountered during the synthesis of these derivatives include unreacted starting materials, byproducts from side reactions, and symmetrically di-substituted hydrazides.[1]

Strategic Purification Workflows

A multi-step purification strategy is often the most effective approach. The choice and sequence of techniques will depend on the scale of the purification and the nature of the impurities.

Purification_Workflow Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Crystallization Crystallization / Recrystallization Extraction->Crystallization Bulk Purification Chromatography Column Chromatography Extraction->Chromatography Complex Mixtures Final Pure Compound Crystallization->Final High Purity Solids Chromatography->Crystallization Post-Chromatography Polishing Chromatography->Final Trace Impurity Removal

Caption: A general purification workflow for this compound derivatives.

Crystallization and Recrystallization: The Workhorse of Bulk Purification

For solid derivatives, crystallization is a powerful technique for achieving high purity on a large scale. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Solvent Selection: The Critical First Step

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1] For polar carbohydrazide derivatives, common solvent systems include:

Solvent/Solvent SystemPolarityRationale and Considerations
Ethanol/MethanolHighOften effective for polar compounds. Can be used as a primary solvent.[2][3]
AcetonitrileMedium-HighCan be effective for compounds that are too soluble in alcohols.[2]
IsopropanolMediumUsed in the crystallization of related pyrrolidone structures.[4][5]
WaterHighCan be used as an anti-solvent with a more organic "good" solvent like ethanol or DMF.[6][7]
DMF/WaterHighA powerful solvent system for highly polar compounds that are difficult to dissolve.[8][9]
Hexane/Ethyl AcetateLow to MediumTypically used for less polar derivatives or as an anti-solvent system.[10]

Expert Insight: A "like dissolves like" rule of thumb can be a good starting point.[6] However, for these polar heterocycles, a mixed solvent system often provides the best results, allowing for fine-tuning of the solubility.[7][11]

Protocol: General Recrystallization
  • Solubility Testing: In small test tubes, assess the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to identify a suitable system.[1]

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slower cooling rates promote the formation of larger, purer crystals.[11] Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting: If the compound "oils out" instead of crystallizing, it may be due to the solution being too supersaturated or cooling too quickly. Try adding a small amount of hot solvent to redissolve the oil and allow for slower cooling. Scratching the inside of the flask with a glass rod can also help induce nucleation.[12]

Column Chromatography: For Finer Separations

When crystallization is ineffective or when dealing with complex mixtures of similar polarity, column chromatography is the method of choice.

Choosing the Right Stationary and Mobile Phase

Given the polar nature of the this compound core, several chromatographic approaches can be considered.

Chromatography_Options cluster_0 Normal Phase cluster_1 Reversed Phase cluster_2 HILIC Silica Silica Gel Alumina Alumina C18 C18-functionalized Silica Amine Amine-functionalized Silica

Caption: Common stationary phases for the chromatography of polar heterocyclic compounds.

  • Normal-Phase Chromatography (NPC): This is a common starting point.

    • Stationary Phase: Silica gel is the most common choice due to its versatility.[10][13] For basic derivatives that may streak on acidic silica, neutral or basic alumina can be a good alternative.[12]

    • Mobile Phase: A mixture of a non-polar and a polar solvent is used. Common systems include ethyl acetate/hexanes and dichloromethane/methanol.[10] For highly polar compounds, a mobile phase like dichloromethane/methanol/ammonia may be necessary to elute the compound from the column.[12]

  • Reversed-Phase Chromatography (RPC): This is often the method of choice for highly polar compounds.

    • Stationary Phase: C18-functionalized silica is the standard.

    • Mobile Phase: A polar mobile phase, such as water/acetonitrile or water/methanol, is used.[12] Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent option for very polar, water-soluble compounds that are not well-retained in reversed-phase chromatography.[14] An amine-bonded silica column can be used with a reversed-phase solvent system where water acts as the strong solvent.[14]

Protocol: Flash Column Chromatography (Normal Phase)
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system will give the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[13][15]

  • Column Packing: Prepare a flash column with silica gel, ensuring it is well-packed and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the column.[13]

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[13][15]

  • Elution: Run the column using the predetermined mobile phase, applying positive pressure to achieve a fast flow rate. A gradient elution, gradually increasing the polarity of the mobile phase, can be effective for separating compounds with a wide range of polarities.[12]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment: The Final Verification

After purification, it is crucial to assess the purity of the this compound derivative.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. Both normal-phase and reversed-phase methods can be developed. For quantitative analysis of carbohydrazides, pre-column derivatization with an aldehyde like benzaldehyde can be employed to enhance UV detection.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any remaining impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the desired product.

Chiral Separations

Many this compound derivatives possess a chiral center at the 3-position of the pyrrolidinone ring. If the synthesis is not stereospecific, a racemic mixture will be produced. The separation of these enantiomers is critical as they often exhibit different pharmacological activities.[17]

  • Chiral HPLC: This is a direct method using a chiral stationary phase, such as a polysaccharide-based column.[17]

  • Indirect HPLC: The racemic mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like a C18 column.[17]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves forming salts with a chiral acid or base. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.[17]

References

  • Technical Support Center: Crystallization of Pyrrolidine-Based Compounds - Benchchem.
  • Strategies to Purify Carbohydrate-Based Compounds | Teledyne Labs.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • How to purify hydrazone? - ResearchGate. Available at: [Link]

  • Flash Column Chromatography - organicchemistry.org.
  • CARBOHYDRAZIDE | - atamankimya.com.
  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? - ResearchGate. Available at: [Link]

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. Available at: [Link]

  • Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds - Benchchem.
  • Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition | Organic Letters - ACS Publications. Available at: [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • SOP: FLASH CHROMATOGRAPHY.
  • recrystallization-2.doc.pdf.
  • A Systematic Approach For Preferential Crystallization of 4-Hydroxy-2-Pyrrolidone 2006.
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • Method for crystallizing N-vinyl-2-pyrrolidone - Google Patents.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]

  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives - LMA leidykla.
  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - RSC Publishing. Available at: [Link]

  • Determination of carbohydrazide at trace and subtrace levels - PubMed. Available at: [Link]

  • Synthesis of a New Chiral Pyrrolidine - MDPI. Available at: [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed Central. Available at: [Link]

  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Carbohydrazide as a solid reducing agent for reaction gas chromatography. Determination of azo, nitro, and sulfonate compounds | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization - ResearchGate. Available at: [Link]

  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija. Available at: [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - MDPI. Available at: [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing). Available at: [Link]

  • Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC - NIH. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing a 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrrolidone Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of a vast array of cellular signaling pathways, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. The pyrrolidine ring is a prominent "privileged scaffold" in medicinal chemistry, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1][2] Its non-planar, flexible nature, often described as "pseudorotation," enables the scaffold to adapt and fit optimally within the complex topography of a kinase's ATP-binding site.[2] The nitrogen atom of the pyrrolidine ring can serve as a hydrogen bond acceptor, and when unsubstituted, as a hydrogen bond donor, enhancing interactions with biological targets and often improving physicochemical properties like aqueous solubility.[3][4]

The 1-Methyl-5-oxopyrrolidine-3-carbohydrazide scaffold, in particular, offers a unique and advantageous starting point for the synthesis of a diverse library of kinase inhibitors. The carbohydrazide moiety serves as a versatile synthetic handle, allowing for the facile introduction of various aromatic and heterocyclic groups through condensation reactions to form hydrazones.[5][6] This approach enables the rapid generation of a multitude of derivatives, each with the potential for unique interactions within the kinase active site. The 5-oxo (or lactam) feature of the pyrrolidone ring provides a rigidifying element and an additional site for hydrogen bonding, while the N-methyl group can contribute to potency and improved pharmacokinetic properties.

This guide provides a comprehensive overview of the methodologies for synthesizing and evaluating kinase inhibitors based on the this compound scaffold, from initial chemical synthesis to detailed biochemical and cellular characterization, and concluding with essential in vitro ADME-Tox profiling.

PART 1: Synthesis of the this compound Scaffold and Derivatives

The synthesis of kinase inhibitors from this scaffold follows a logical and modular workflow. The initial step is the creation of the core carbohydrazide, which then serves as a versatile precursor for diversification.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivative Library Synthesis Itaconic_Acid Itaconic Acid Esterification Methyl 1-Methyl-5-oxopyrrolidine -3-carboxylate Itaconic_Acid->Esterification 1. Reaction with Methylamine Methylamine Methylamine Methylamine->Esterification Hydrazinolysis 1-Methyl-5-oxopyrrolidine -3-carbohydrazide Esterification->Hydrazinolysis 2. Hydrazine Hydrate Condensation Hydrazone-based Kinase Inhibitor Library Hydrazinolysis->Condensation 3. Condensation Reaction Aldehydes_Ketones Aromatic/Heterocyclic Aldehydes & Ketones Aldehydes_Ketones->Condensation

Caption: Synthetic workflow for generating a kinase inhibitor library.

Protocol 1.1: Synthesis of Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate

This initial step involves the formation of the N-methylated pyrrolidone ring system and its subsequent esterification.

  • Rationale: The reaction between itaconic acid and methylamine forms the core 1-methyl-5-oxopyrrolidine-3-carboxylic acid. Subsequent esterification with methanol under acidic conditions yields the methyl ester, a more reactive intermediate for the next step.

  • Materials:

    • Itaconic acid

    • Aqueous methylamine (40%)

    • Methanol

    • Concentrated Sulfuric Acid

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Rotary evaporator

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve itaconic acid in water.

    • Slowly add an equimolar amount of aqueous methylamine to the solution while stirring.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and remove the water under reduced pressure using a rotary evaporator to obtain the crude 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

    • To the crude acid, add an excess of methanol followed by a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction and neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

    • Purify the product by column chromatography on silica gel.

Protocol 1.2: Synthesis of this compound

This step converts the methyl ester into the key carbohydrazide intermediate.

  • Rationale: Hydrazinolysis is a standard and efficient method for converting esters to hydrazides. Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl to form the desired product.[7]

  • Materials:

    • Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

    • Hydrazine hydrate (80-100%)

    • Isopropanol or Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

  • Step-by-Step Procedure:

    • Dissolve the methyl 1-methyl-5-oxopyrrolidine-3-carboxylate in isopropanol or ethanol in a round-bottom flask.[7]

    • Add an excess (2-3 equivalents) of hydrazine hydrate to the solution.

    • Heat the mixture to reflux for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

    • Filter the solid precipitate, wash with cold isopropanol or ethanol, and dry under vacuum to obtain the this compound.

Protocol 1.3: General Procedure for the Synthesis of Hydrazone Derivatives

This is the diversification step where a library of potential kinase inhibitors is generated.

  • Rationale: The condensation of a carbohydrazide with an aldehyde or ketone is a robust reaction that forms a stable hydrazone C=N bond. A catalytic amount of acid is often used to activate the carbonyl group of the aldehyde/ketone, facilitating the nucleophilic attack by the hydrazide.[5]

  • Materials:

    • This compound

    • A variety of aromatic or heterocyclic aldehydes/ketones

    • Methanol or Ethanol

    • Glacial acetic acid or hydrochloric acid (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

  • Step-by-Step Procedure:

    • Suspend or dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

    • Add the desired aldehyde or ketone (1-1.2 equivalents).

    • Add a few drops of glacial acetic acid or hydrochloric acid to catalyze the reaction.[5]

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The resulting hydrazone derivative often precipitates from the solution.

    • Collect the solid by filtration, wash with a small amount of cold methanol, and dry.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water).[5]

PART 2: Biochemical Evaluation of Kinase Inhibitory Activity

Once a library of compounds has been synthesized, the next critical step is to assess their ability to inhibit the activity of the target kinase(s) in a purified, in vitro system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice due to their sensitivity, robustness, and high-throughput compatibility.[8][9]

G cluster_0 No Inhibition cluster_1 Inhibition Kinase_A Kinase Phospho_Substrate_A Phosphorylated Substrate Kinase_A->Phospho_Substrate_A Phosphorylates Substrate_A Fluorescent Substrate Substrate_A->Phospho_Substrate_A ATP_A ATP ATP_A->Phospho_Substrate_A TR_FRET_Signal_A High TR-FRET Signal Phospho_Substrate_A->TR_FRET_Signal_A Binds to Tb_Antibody_A Terbium-labeled Antibody Tb_Antibody_A->TR_FRET_Signal_A Binds to Kinase_B Kinase No_Phosphorylation No Phosphorylation Kinase_B->No_Phosphorylation Substrate_B Fluorescent Substrate Substrate_B->No_Phosphorylation ATP_B ATP ATP_B->No_Phosphorylation Inhibitor Inhibitor Inhibitor->Kinase_B Blocks TR_FRET_Signal_B Low TR-FRET Signal No_Phosphorylation->TR_FRET_Signal_B G Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Lysis Treat with Inhibitor Quantification 3. Protein Quantification (BCA) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab 8. HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. ECL Detection & Imaging Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Caption: Standard workflow for Western blot analysis of kinase inhibition.

Protocol 3.1: Western Blot for Downstream Substrate Phosphorylation

This protocol details how to assess the effect of an inhibitor on a specific signaling pathway in cultured cells.

  • Rationale: This method quantifies the change in the phosphorylation level of a specific protein substrate following treatment with a kinase inhibitor. A decrease in the phosphorylated form of the substrate, relative to the total amount of the substrate protein, indicates successful target engagement and inhibition by the compound in a cellular context. [10][11]The use of phosphatase inhibitors during cell lysis is critical to preserve the phosphorylation state of the proteins.

  • Materials:

    • Cultured cells expressing the target kinase and substrate

    • Test compound

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and electrophoresis apparatus

    • PVDF membrane

    • Transfer buffer and transfer apparatus

    • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) [12] * Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate protein)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Step-by-Step Procedure:

    • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a predetermined amount of time. Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

    • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

    • Sample Preparation: Normalize the protein concentration for all samples. Add 2x SDS-PAGE sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins. 5. Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [12] 8. Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Detection: Wash the membrane again as in step 9. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the substrate protein.

    • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

PART 4: In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify potential liabilities and guide lead optimization. [13][14]

Protocol 4.1: Metabolic Stability Assay using Human Liver Microsomes (HLM)
  • Rationale: This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), found in the liver. A compound with high metabolic instability may have a short half-life in the body, limiting its therapeutic efficacy. [13]

  • Step-by-Step Procedure:

    • Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes in a phosphate buffer.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Protocol 4.2: Cytochrome P450 (CYP) Inhibition Assay
  • Rationale: This assay assesses the potential of a compound to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition of these enzymes can lead to adverse drug-drug interactions. [13]

  • Step-by-Step Procedure:

    • Incubate human liver microsomes with a CYP isoform-specific probe substrate in the presence of various concentrations of the test compound.

    • Initiate the reaction by adding NADPH.

    • After a set incubation time, stop the reaction.

    • Quantify the formation of the metabolite from the probe substrate using LC-MS/MS.

    • Determine the IC50 value of the test compound for the inhibition of each CYP isoform.

Protocol 4.3: In Vitro Cytotoxicity Assay
  • Rationale: This assay provides a preliminary assessment of a compound's potential to cause cell death. It is a critical early indicator of toxicity. [14][15]

  • Step-by-Step Procedure:

    • Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate.

    • Treat the cells with a serial dilution of the test compound for 24-72 hours.

    • Assess cell viability using a colorimetric or fluorometric method, such as the MTT assay or a commercial ATP-based assay (e.g., CellTiter-Glo®).

    • Calculate the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Conclusion

The this compound scaffold represents a highly promising and synthetically tractable starting point for the discovery of novel kinase inhibitors. Its inherent structural features, combined with the versatility of the carbohydrazide handle for diversification, allow for the efficient generation of large compound libraries. The protocols outlined in this guide provide a comprehensive framework for the synthesis, biochemical screening, cellular characterization, and early safety assessment of inhibitors derived from this scaffold. By systematically applying these methodologies, researchers can effectively advance their drug discovery programs and identify promising lead candidates for further development.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (URL: [Link])

  • Rational design, synthesis, and biological evaluation of rigid pyrrolidone analogues as potential inhibitors of prostate cancer cell growth - PubMed. (URL: [Link])

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (URL: [Link])

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Translational Science. (URL: [Link])

  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - NIH. (URL: [Link])

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (URL: [Link])

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do;. (URL: [Link])

  • In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - ACS Publications. (URL: [Link])

  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (URL: [Link])

  • DOT Language - Graphviz. (URL: [Link])

  • Synthesis and structure of new 1,3-disubstituted 5-oxopyrrolidine derivatives. (URL: [Link])

  • Graphviz dot - YouTube. (URL: [Link])

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed Central. (URL: [Link])

  • Graphviz tutorial - YouTube. (URL: [Link])

  • Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. (URL: [Link])

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL: [Link])

  • Simple Graph - GraphViz Examples and Tutorial. (URL: [Link])

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (URL: [Link])

  • Western Blot Analysis of Phosphorylated Proteins - FUJIFILM Wako Chemicals. (URL: [Link])

  • 7 Ways to Study Protein Phosphorylation | RayBiotech. (URL: [Link])

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. (URL: [Link])

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. (URL: [Link])

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed. (URL: [Link])

Sources

The Versatile Scaffold: 1-Methyl-5-oxopyrrolidine-3-carbohydrazide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Potential of a Pyrrolidinone Core

In the landscape of medicinal chemistry and drug development, the relentless pursuit of novel molecular architectures with potent biological activity is paramount. Among the myriad of scaffolds available to the synthetic chemist, nitrogen-containing heterocycles hold a privileged position, forming the backbone of a vast array of pharmaceuticals and biologically active compounds.[1] The 5-oxopyrrolidine (also known as the pyroglutamate) ring system is a particularly noteworthy motif, found in numerous natural products and approved drugs.[2][3] Its inherent chirality, conformational rigidity, and capacity for diverse functionalization make it an attractive starting point for library synthesis and lead optimization.[2]

This technical guide delves into the synthetic utility of a key derivative of this scaffold: 1-methyl-5-oxopyrrolidine-3-carbohydrazide . We will explore its role as a versatile precursor for the construction of a variety of medicinally relevant heterocyclic compounds. The carbohydrazide functional group (-CONHNH₂) appended to the pyrrolidinone core serves as a reactive handle, enabling facile entry into diverse chemical space through well-established cyclization and condensation reactions.[4][5] This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices, thereby empowering the user to adapt and innovate upon these foundational techniques.

PART 1: Synthesis of the Core Building Block: this compound

The journey into the diverse world of heterocycles derived from our target scaffold begins with its efficient synthesis. The following protocol outlines a reliable, multi-step synthesis starting from readily available commercial materials.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A Itaconic Acid + Methylamine B 1-Methyl-5-oxopyrrolidine-3-carboxylic acid A->B C Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate B->C MeOH, H₂SO₄ (cat.) D This compound C->D N₂H₄·H₂O

Caption: Synthetic pathway to the target carbohydrazide.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Rationale: This step involves a Michael addition of methylamine to itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring. Water is an effective and environmentally benign solvent for this reaction.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic acid (0.1 mol, 13.01 g) in 100 mL of deionized water.

    • Slowly add an aqueous solution of methylamine (40%, 0.11 mol, 8.5 g) to the stirred solution. The addition is exothermic, so cooling in an ice bath may be necessary to maintain the temperature below 30 °C.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

    • Allow the mixture to cool to room temperature and then concentrate under reduced pressure to obtain a viscous oil.

    • The crude product can be used in the next step without further purification.

Step 2: Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

  • Rationale: Fischer esterification is employed to convert the carboxylic acid to its corresponding methyl ester. A catalytic amount of strong acid, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

  • Procedure:

    • To the crude 1-methyl-5-oxopyrrolidine-3-carboxylic acid from the previous step, add 150 mL of methanol.

    • Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.

    • Heat the mixture to reflux and maintain for 8 hours.

    • Cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

Step 3: Synthesis of this compound

  • Rationale: The final step is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester to form the desired carbohydrazide. Isopropanol is a suitable solvent for this transformation.[3]

  • Procedure:

    • Dissolve the crude methyl 1-methyl-5-oxopyrrolidine-3-carboxylate in 100 mL of isopropanol in a 250 mL round-bottom flask.

    • Add hydrazine monohydrate (0.15 mol, 7.5 g) to the solution.

    • Heat the reaction mixture to reflux and maintain for 8 hours.

    • Cool the mixture in an ice bath. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry in a vacuum oven to afford this compound as a white solid.

PART 2: Application in the Synthesis of Bioactive Heterocycles

The true synthetic power of this compound lies in its ability to serve as a scaffold for the construction of more complex heterocyclic systems. The presence of the nucleophilic -NH₂ group and the adjacent carbonyl functionality allows for a variety of cyclization reactions.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6] This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Workflow for Pyrazole Synthesis

G A This compound C Pyrazole Derivative A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C

Caption: General scheme for pyrazole synthesis.

Protocol 2: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-ylcarbonyl)-1-methylpyrrolidin-2-one
  • Rationale: The reaction of the carbohydrazide with acetylacetone (pentane-2,4-dione), a readily available 1,3-dicarbonyl compound, in the presence of an acid catalyst leads to the formation of a 3,5-dimethylpyrazole ring.[3][4]

  • Procedure:

    • In a 100 mL round-bottom flask, suspend this compound (10 mmol, 1.57 g) in 30 mL of isopropanol.

    • Add acetylacetone (11 mmol, 1.1 g) to the suspension.

    • Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

    • Heat the reaction mixture to reflux with stirring for 2 hours.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate. Collect the solid by vacuum filtration.

    • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Compound Starting Materials Yield (%) Melting Point (°C)
3-(3,5-Dimethyl-1H-pyrazol-1-ylcarbonyl)-1-methylpyrrolidin-2-oneThis compound, Acetylacetone~85%To be determined
Synthesis of Hydrazone Derivatives

Hydrazones are an important class of compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer and antimicrobial properties.[2][3] They are readily synthesized by the condensation of a carbohydrazide with an aldehyde or ketone.

Protocol 3: General Procedure for the Synthesis of Hydrazone Derivatives
  • Rationale: This acid-catalyzed condensation reaction involves the nucleophilic attack of the terminal nitrogen of the carbohydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the hydrazone.[2]

  • Procedure:

    • Dissolve this compound (5 mmol, 0.785 g) in 25 mL of methanol in a 50 mL round-bottom flask.

    • Add the desired aromatic aldehyde (5 mmol) to the solution.

    • Add a catalytic amount of hydrochloric acid (2-3 drops).

    • Stir the reaction mixture at 60-70 °C for 20 minutes to 4 hours, monitoring by TLC.[2]

    • The hydrazone product will often precipitate from the reaction mixture upon cooling.

    • Collect the precipitate by filtration, wash with cold methanol, and dry.

    • If no precipitate forms, the product can be isolated by concentrating the reaction mixture and recrystallizing from a suitable solvent (e.g., DMF/water mixture).[2]

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with significant therapeutic applications.[7] A common synthetic route involves the reaction of a carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.

Workflow for 1,2,4-Triazole Synthesis

G A This compound C Thiosemicarbazide Intermediate A->C B Phenyl Isothiocyanate B->C D 1,2,4-Triazole-3-thione Derivative C->D NaOH (aq), Reflux

Caption: Synthetic route to 1,2,4-triazole-3-thiones.

Protocol 4: Synthesis of a 1,2,4-Triazole-3-thione Derivative

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Rationale: The nucleophilic addition of the carbohydrazide to the electrophilic carbon of the isothiocyanate yields the thiosemicarbazide. This reaction is typically performed in a polar solvent like methanol.[3]

  • Procedure:

    • Dissolve this compound (10 mmol, 1.57 g) in 30 mL of methanol in a 100 mL round-bottom flask.

    • Add phenyl isothiocyanate (10 mmol, 1.35 g) to the solution.

    • Heat the mixture at reflux for 4 hours.

    • Cool the reaction mixture to room temperature. The thiosemicarbazide will precipitate.

    • Collect the solid by filtration, wash with cold methanol, and dry.

Step 2: Cyclization to the 1,2,4-Triazole-3-thione

  • Rationale: Base-catalyzed intramolecular cyclization of the thiosemicarbazide, followed by dehydration, leads to the formation of the stable 1,2,4-triazole-3-thione ring system.[3]

  • Procedure:

    • Suspend the thiosemicarbazide intermediate (5 mmol) in a 4% aqueous solution of sodium hydroxide (25 mL).

    • Heat the mixture to reflux for 3 hours.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

    • The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.

Conclusion and Future Outlook

This compound has demonstrated itself to be a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The straightforward and efficient protocols outlined in this guide provide access to pyrazoles, hydrazones, and triazoles, all of which are scaffolds of significant interest in the field of drug discovery. The inherent drug-like properties of the 5-oxopyrrolidine core, combined with the synthetic accessibility of its carbohydrazide derivative, make it an ideal starting point for the development of novel therapeutic agents. Further exploration of its reactivity with other bifunctional reagents will undoubtedly lead to the discovery of new and exciting heterocyclic systems with unique biological profiles.

References

  • Tumosienė, I., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central. [Link]

  • Sapijanskaitė-Banevič, B., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]

  • Plaga, A., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. [Link]

  • Recent advances in the synthesis of triazole derivatives. (2015). Afinidad. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Pharmaceuticals. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]

  • Plaga, A., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. LMA leidykla. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). ResearchGate. [Link]

  • Reaction of dicarbonyl compounds (here methylglyoxal) with... (2021). ResearchGate. [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5- a ]pyrimidine scaffold. (2024). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). MDPI. [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2020). Frontiers in Chemistry. [Link]

  • Synthesis of triazole, pyrazole, oxadiazine, oxadiazole, and sugar hydrazone-5-nitroindolin-2-one derivatives: part I. (2016). ResearchGate. [Link]

  • Heterocycles in Medicinal Chemistry. (2019). MDPI. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules. [Link]

  • Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. (2021). University of Twente. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. (2022). Springer. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (2021). arkivoc. [Link]

  • Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum. (2019). Journal of Biological Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of the target carbohydrazide and its subsequent derivatization.

Q1: What is the most reliable starting material for synthesizing this compound?

The most common and generally highest-yielding pathway involves the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.[1][2][3] Direct conversion from the carboxylic acid using only hydrazine is often inefficient and can lead to side products.[2][4] Therefore, if you are starting with the carboxylic acid, a preliminary esterification step is highly recommended.

Q2: I am forming a hydrazone derivative from the carbohydrazide. What is the optimal pH for this reaction?

Hydrazone formation is a pH-sensitive reaction. The optimal pH is typically in the mildly acidic range of 4 to 6.[5] A catalytic amount of a weak acid, such as glacial acetic acid or a few drops of concentrated HCl, is often added.[6][7][8]

  • Why is pH critical? The reaction involves a nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by an acid-catalyzed dehydration. If the pH is too low (highly acidic), the carbohydrazide becomes protonated, which neutralizes its nucleophilicity.[5] If the pH is too high (neutral or basic), the final dehydration step is not efficiently catalyzed and will be very slow.[5]

Q3: My final hydrazone product is showing E/Z isomers in the NMR spectrum. Is this normal?

Yes, the presence of E/Z isomeric mixtures is common for hydrazones and is frequently reported in the literature for similar compounds.[6][7] The ratio of isomers can be influenced by the solvent and the steric and electronic nature of the substituents on the aldehyde or ketone used.

Q4: What are the best solvents for the primary hydrazinolysis step and the subsequent hydrazone formation?

  • For Hydrazinolysis (Ester to Carbohydrazide): Protic solvents like methanol, ethanol, or propan-2-ol are standard choices.[9][10] They are effective at solvating both the ester and the hydrazine hydrate.

  • For Hydrazone Formation: Methanol or ethanol are also commonly used for this step, as they readily dissolve the carbohydrazide and the carbonyl compound.[6][7][11]

Section 2: Synthesis Workflow and Key Decision Points

The synthesis of this compound derivatives typically follows a two-stage process. The following workflow diagram illustrates the primary pathways and critical steps.

Synthesis_Workflow cluster_0 Stage 1: Carbohydrazide Synthesis cluster_1 Stage 2: Derivative Synthesis Start_Acid 1-Methyl-5-oxopyrrolidine- 3-carboxylic Acid Ester Methyl/Ethyl 1-Methyl-5-oxopyrrolidine- 3-carboxylate Start_Acid->Ester Carbohydrazide 1-Methyl-5-oxopyrrolidine- 3-carbohydrazide Ester->Carbohydrazide Hydrazone Final Hydrazone Derivative Carbohydrazide->Hydrazone Aldehyde Aldehyde or Ketone (R-CHO / R-CO-R')

Caption: General synthesis pathway for this compound derivatives.

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your synthesis, focusing on the underlying chemical principles.

Problem 1: Low or No Yield of this compound

If you are experiencing poor yields in the first stage of the synthesis, a systematic diagnosis is required.

Troubleshooting_Low_Yield cluster_results Possible Observations cluster_solutions Solutions Start Low Yield of Carbohydrazide Check_Crude Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Crude Result_SM High % of Starting Ester Check_Crude->Result_SM Observation Result_Side Multiple Side Products Check_Crude->Result_Side Observation Result_Deg Baseline/Tarry Material Check_Crude->Result_Deg Observation Sol_SM Incomplete Reaction: 1. Increase reaction time. 2. Increase temperature (reflux). 3. Increase excess of hydrazine hydrate (2-5 eq.). 4. Ensure ester purity. Result_SM->Sol_SM Diagnosis & Action Sol_Side Side Reactions (e.g., Diacylation): 1. Avoid excessive heating. 2. Use a smaller excess of hydrazine. 3. Monitor reaction closely and stop upon completion. Result_Side->Sol_Side Diagnosis & Action Sol_Deg Product/Reagent Degradation: 1. Use fresh, high-purity hydrazine hydrate. 2. Lower reaction temperature and extend time. 3. Run reaction under an inert atmosphere (N₂). Result_Deg->Sol_Deg Diagnosis & Action

Caption: Decision workflow for troubleshooting low carbohydrazide yield.

Problem 2: Low Yield of the Final Hydrazone Derivative

Difficulties in the second stage often relate to reaction equilibrium and catalysis.

Potential Cause Scientific Rationale Recommended Solution
Incorrect pH The reaction is an equilibrium. The final dehydration step is acid-catalyzed. Without acid, the tetrahedral intermediate may not efficiently eliminate water to form the C=N bond.[5]Add a catalytic amount of glacial acetic acid or 2-3 drops of concentrated HCl to the reaction mixture to achieve a pH between 4 and 6.[5][6][7]
Inadequate Reaction Time or Temperature The reaction rate can be slow, especially with sterically hindered aldehydes or ketones. Insufficient thermal energy may prevent the reaction from reaching completion within a short timeframe.[5]Heat the reaction mixture, typically to 60-70 °C or reflux, for a period ranging from 20 minutes to several hours.[6][7] Monitor the reaction's progress via TLC.
Presence of Water Hydrazone formation is a condensation reaction that produces water. According to Le Chatelier's principle, excess water in the reaction medium can shift the equilibrium back towards the starting materials.While often performed in alcohols which may contain some water, ensure your starting materials and solvent are reasonably dry. If yields are persistently low, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water, although this is less common for this specific transformation.
Impure Reactants Impurities in either the carbohydrazide or the aldehyde/ketone can inhibit the reaction or lead to unwanted side products. The carbohydrazide can also degrade upon storage.Ensure the this compound from the previous step is pure (verify by NMR, LC-MS). Use freshly purified or commercially sourced high-purity aldehydes/ketones.

Section 4: Detailed Experimental Protocols

These protocols are based on established methodologies and provide a validated starting point for your experiments.[1][6][10]

Protocol 1: Synthesis of this compound

This protocol assumes you are starting from the corresponding methyl or ethyl ester.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the methyl/ethyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1.0 eq.) in propan-2-ol or methanol (approx. 10 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq.) to the solution.[10] The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux and stir for 1.5 to 4 hours.

  • Monitoring: Monitor the disappearance of the starting ester using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% Methanol in Dichloromethane).

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • A white precipitate of the carbohydrazide product should form. If precipitation is slow, cooling the flask in an ice bath can facilitate it.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold water or the reaction solvent to remove residual hydrazine.

    • Dry the white solid under vacuum to yield the pure this compound. The product can often be used in the next step without further purification.

Protocol 2: Synthesis of a Hydrazone Derivative

This protocol describes the condensation of the carbohydrazide with an aldehyde.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (approx. 15-20 mL per gram). Gentle warming may be required to achieve full dissolution.

  • Reagent Addition: Add the desired aldehyde (1.1-1.2 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

  • Reaction: Stir the reaction mixture and heat to 60-70 °C for 1 to 4 hours.[6][7]

  • Monitoring: The formation of the hydrazone product, which is often less polar than the carbohydrazide, can be monitored by TLC. The product usually precipitates from the reaction mixture upon formation.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold methanol to remove unreacted aldehyde and catalyst.

    • Recrystallize the crude product from a suitable solvent system (e.g., a DMF/water or ethanol) to obtain the purified hydrazone derivative.[6][7]

References

  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. BenchChem Technical Support.
  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. MDPI. Available at: [Link]

  • Kauno Technologijos Universitetas. (n.d.). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. Available at: [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. BenchChem Technical Support.
  • OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. BenchChem Technical Support.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • PubMed. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • MDPI. (n.d.). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. MDPI. Available at: [Link]

  • PubMed Central. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central. Available at: [Link]

  • PubMed Central. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed Central. Available at: [Link]

  • PubMed Central. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. Available at: [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Ataman Kimya. Available at: [Link]

  • PubMed. (2002). A new procedure for preparation of carboxylic acid hydrazides. PubMed. Available at: [Link]

  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound. Google Patents.
  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group on Benzothiophene. BenchChem.
  • PubMed Central. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PubMed Central. Available at: [Link]

  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Krishikosh. Available at: [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. Reddit. Available at: [Link]

  • Springer. (n.d.). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Springer. Available at: [Link]

Sources

Technical Support Center: 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-5-oxopyrrolidine-3-carbohydrazide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during its use in synthetic protocols. My aim is to equip you with the foundational knowledge and practical steps to anticipate, identify, and mitigate these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries researchers have when working with this compound and its derivatives.

Q1: I've observed a mixture of E/Z isomers in my hydrazone synthesis. How can I obtain a single isomer?

A1: The formation of E/Z isomeric mixtures is a common outcome in the synthesis of hydrazones from carbohydrazides due to the rotational barrier around the C=N double bond.[1][2] Often, one isomer is thermodynamically more stable. To favor the formation of a single isomer, you can try adjusting the reaction conditions. Running the reaction at a higher temperature or for a longer duration may facilitate the equilibration to the more stable isomer. Additionally, the choice of solvent can influence the isomeric ratio. Protic solvents, for example, can stabilize one form over the other through hydrogen bonding. For purification, column chromatography is often effective in separating the isomers.

Q2: My final product shows a significant amount of a carboxylic acid impurity. What is the likely cause?

A2: The presence of a carboxylic acid impurity, likely 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, points towards hydrolysis of the carbohydrazide functional group. This is particularly common if your reaction or work-up conditions involve strong acids or bases, especially in the presence of water.[3] For instance, during the synthesis of 1,3,4-oxadiazole thiones using carbon disulfide in an alkaline solution followed by acidification, hydrolysis of other functional groups on the molecule has been observed.[3] To mitigate this, use milder reaction conditions, minimize the amount of water present, and ensure that any acidic or basic work-up steps are performed at low temperatures and for the shortest possible time.

Q3: After my reaction, I have a significant amount of unreacted this compound. How can I improve the conversion?

A3: Incomplete conversion is a frequent challenge. Several factors could be at play:

  • Reaction Time and Temperature: Many reactions with carbohydrazides, such as hydrazone formation or cyclization reactions, may require extended reaction times (from 20 minutes to several hours) and elevated temperatures to proceed to completion.[1][2] Consider incrementally increasing the reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS.

  • Stoichiometry: Ensure you are using the correct stoichiometry of reactants. For reactions like hydrazone formation, a slight excess of the aldehyde or ketone (e.g., 1.5 to 2.5 equivalents) can help drive the reaction to completion.[1][2]

  • Catalyst: Many reactions involving carbohydrazides benefit from a catalyst. For instance, a few drops of a strong acid like concentrated HCl or glacial acetic acid can significantly accelerate hydrazone formation.[1][2][4]

Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to specific side products and experimental challenges.

Issue 1: Formation of Dimeric or Oligomeric Byproducts

While not extensively reported for this compound itself, the potential for dimerization or oligomerization exists, especially under conditions that favor intermolecular reactions.[5]

Causality: The hydrazide functionality is nucleophilic and can potentially react with an activated form of the carbohydrazide itself or with other electrophilic species in the reaction mixture. This can lead to the formation of N-N or N-C coupled dimers or larger oligomers. High concentrations of the starting material can increase the likelihood of these intermolecular reactions.

Troubleshooting Protocol:

  • Concentration Control: Perform the reaction under more dilute conditions. This will favor the desired intramolecular or bimolecular (with the intended reagent) reaction over intermolecular side reactions.

  • Order of Addition: If the reaction involves an activating agent (e.g., a carbodiimide for amide bond formation), add the this compound slowly to the reaction mixture containing the other reactant and the activating agent. This keeps the concentration of the "free" carbohydrazide low at any given time.

  • Temperature Management: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction.

Data Interpretation:

ObservationPotential CauseSuggested Action
A new spot on TLC with very low RfHigh molecular weight byproduct (dimer/oligomer)Decrease reactant concentration
Mass spectrometry shows peaks at ~2x the mass of the starting materialDimer formationAdd carbohydrazide slowly to the reaction
Issue 2: Unintended Heterocyclic Ring Formation

In reactions intended to form a simple derivative like a hydrazone, you might observe the formation of more complex heterocyclic structures, especially if the other reactant has multiple reactive sites or if the reaction is run at high temperatures.

Causality: this compound is a precursor for various heterocyclic compounds like pyrazoles, pyrroles, and triazoles.[6][7] If your reaction conditions are harsh or if there are impurities that can act as catalysts, unintended cyclization reactions can occur. For example, reacting with a 1,3-dicarbonyl compound to form a hydrazone could, with heating, lead to a pyrazole.

Experimental Workflow for Minimizing Unintended Cyclization:

Caption: Workflow for controlling hydrazone vs. cyclization products.

Troubleshooting Protocol:

  • Temperature Control: Run the reaction at the lowest temperature that allows for the formation of the desired product. Use an ice bath if necessary, especially during the addition of reagents.

  • pH Neutrality: Unless a catalyst is required, try to maintain a neutral pH to avoid catalyzing cyclization reactions.

  • Reagent Purity: Ensure the purity of your starting materials and solvents to avoid contaminants that could promote side reactions.

Issue 3: Hydrolysis of the Pyrrolidinone Ring

While hydrolysis of the carbohydrazide is more common, the lactam (pyrrolidinone) ring itself can be susceptible to hydrolysis under very harsh acidic or basic conditions, leading to the formation of a ring-opened amino acid derivative.

Causality: The amide bond within the lactam ring can be cleaved by nucleophilic attack of water or hydroxide ions, a process that is significantly accelerated at extreme pH values and high temperatures.

Protocol for Assessing Stability:

  • Control Experiment: Dissolve a small amount of this compound in the solvent system you plan to use for your reaction.

  • Stress Conditions: Add the acid or base catalyst you intend to use and heat the mixture to the target reaction temperature.

  • Monitoring: Take aliquots at different time points and analyze them by LC-MS to check for the appearance of the hydrolyzed product.

Visualizing the Hydrolysis Side Reaction:

G cluster_main Main Reaction Pathway cluster_side Side Reaction A This compound B Desired Product A->B Reagent X C Hydrolyzed Product (Ring-Opened Amino Acid) A->C H2O, Strong Acid/Base

Caption: Competing reaction pathways: desired synthesis vs. hydrolysis.

References

  • Ubeikienė, J., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(4), 971. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 17(7), 850. Available at: [Link]

  • Plaga, A., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4), 173-183. Available at: [Link]

  • Al-Etaibi, A. M., et al. (2018). Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives. Molecules, 23(11), 2943. Available at: [Link]

  • Burbulienė, L., et al. (2024). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. Available at: [Link]

  • Shawali, A. S., et al. (2013). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Journal of Heterocyclic Chemistry, 50(S1), E235-E241. Available at: [Link]

  • Burbulienė, L., et al. (2024). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. Available at: [Link]

  • Plaga, A., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4). Available at: [Link]

  • Tumkevičius, S., et al. (2014). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 25(1), 38-44. Available at: [Link]

  • Guchhait, G., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2297. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Hydrazone Formation with 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of hydrazones using 1-Methyl-5-oxopyrrolidine-3-carbohydrazide. Our focus is on providing practical, mechanistically grounded solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My hydrazone formation reaction is sluggish or appears incomplete. How can I improve the reaction rate and conversion?

A1: This is a common issue often rooted in reaction kinetics and equilibrium. Hydrazone formation is a reversible, acid-catalyzed reaction.[1][2] The rate-determining step is typically the dehydration of the tetrahedral intermediate, which is facilitated by an acid catalyst.[3]

  • pH Optimization is Critical: The reaction is highly pH-sensitive.[1] An optimal, mildly acidic environment (typically pH 4-6) is required.[1]

    • Why? A mild acid protonates the carbonyl oxygen of your aldehyde or ketone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the carbohydrazide.[1][2]

    • Caution: If the medium is too acidic, the carbohydrazide's terminal nitrogen, the nucleophile, becomes protonated. This deactivates it, preventing it from attacking the carbonyl carbon and thereby inhibiting the reaction.[1]

  • Recommended Action: Add a catalytic amount (e.g., a few drops) of a mild acid like glacial acetic acid to your reaction mixture.[1][4]

  • Monitoring: Always monitor the reaction's progress by Thin Layer Chromatography (TLC). Compare the reaction mixture lane to lanes spotted with your starting materials. The reaction is complete when the starting aldehyde/ketone spot has been completely consumed.[1]

Q2: I'm observing a significant side product that is less polar than my desired hydrazone. What is it and how can I prevent it?

A2: The most probable side product is an azine .[1][5] This occurs when the initially formed hydrazone, which still possesses a reactive N-H bond, condenses with a second molecule of the aldehyde or ketone starting material.[1][6] This is especially prevalent if the carbonyl compound is used in excess or if the reaction is heated for extended periods.

  • Mechanism of Azine Formation: R₂C=O + H₂N-NH-R' → R₂C=N-NH-R' (Hydrazone) R₂C=N-NH-R' + R₂C=O → R₂C=N-N=CR₂ (Azine) + H₂O

  • Preventative Strategies:

    • Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the this compound relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the hydrazone product.[5]

    • Temperature Control: Running the reaction at a lower temperature may reduce the rate of azine formation more than the rate of hydrazone formation.[5]

    • Isolate the Hydrazone: If azine formation is persistent, consider isolating the hydrazone intermediate as soon as it's formed (monitored by TLC) before it has a chance to react further.[5]

Q3: My hydrazone product seems to be hydrolyzing back to the starting materials during workup or purification. How can I improve its stability?

A3: Hydrazone formation is a reversible process, and the C=N bond is susceptible to hydrolysis, especially in the presence of water and acid.[1][6]

  • Understanding the Equilibrium: The reaction R₂C=O + H₂N-NH-R' ⇌ R₂C=N-NH-R' + H₂O can be shifted back to the left by excess water.

  • Stabilization Strategies:

    • Anhydrous Conditions: While the reaction produces water, starting with dry solvents and reagents can help push the equilibrium to the product side.

    • Neutralize the Catalyst: During aqueous workup, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) to slow down the acid-catalyzed hydrolysis.

    • Purification Method: For acid-sensitive hydrazones, avoid prolonged exposure to silica gel in column chromatography, as silica is acidic. You can either use a less acidic stationary phase like neutral alumina or "dope" your silica and eluent with a small amount of a tertiary amine like triethylamine (~1%) to neutralize the acidic sites.[7]

Q4: What are the best methods for purifying hydrazones derived from this compound?

A4: The choice of purification method depends on the physical properties of the hydrazone (e.g., crystallinity, stability). The two most effective methods are recrystallization and column chromatography.[1]

  • Recrystallization: This is often the preferred method for hydrazones as they tend to be crystalline solids.[7]

    • Solvent Selection: The key is to find a solvent or solvent system where the hydrazone is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures. Common solvents to screen include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane.[1][8]

  • Column Chromatography: This method is excellent for separating the desired hydrazone from unreacted starting materials or side products like azines.[1]

    • Stationary Phase: Silica gel is most common. As mentioned in Q3, if your product is acid-sensitive, consider using neutral alumina or silica treated with triethylamine.[7]

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point for determining the optimal eluent system via TLC.

Q5: How can I definitively characterize my final product to confirm its structure and purity?

A5: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Look for the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the characteristic imine proton signal (-CH=N-), typically in the 7.5-8.5 ppm region. You should also see signals corresponding to the 1-Methyl-5-oxopyrrolidine moiety.

    • ¹³C-NMR: Expect to see the C=N carbon signal between 140-160 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation of the two starting materials.[9]

  • Infrared (FTIR) Spectroscopy: Look for the disappearance of the C=O stretch from the aldehyde/ketone starting material and the N-H stretches from the carbohydrazide. Key signals to observe are the C=N imine stretch (around 1600-1650 cm⁻¹) and the amide C=O stretch from the pyrrolidinone ring.[9]

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for assessing the purity of the final compound by showing a single, sharp peak.[6][10]

Key Experimental Protocols & Workflows

General Protocol for Hydrazone Formation
  • Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol, 5-10 mL per mmol of carbonyl).

  • Addition of Hydrazide: Add this compound (1.05 equivalents) to the solution and stir.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).[1]

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-80 °C).

  • Monitoring: Monitor the reaction progress by TLC until the limiting reagent (carbonyl compound) is no longer visible.[1]

  • Isolation:

    • If a precipitate forms: Cool the reaction mixture in an ice bath, collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

    • If no precipitate forms: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid or oil can then be purified.[1]

Troubleshooting & Data Summary
Issue Probable Cause(s) Recommended Solution(s)
Incomplete Reaction Incorrect pH, insufficient reaction time/temperature.Add catalytic acetic acid (to pH 4-6).[1] Increase reaction time or temperature.
Low Yield Azine side product formation, hydrolysis during workup.Use a slight excess of the carbohydrazide.[5] Neutralize acid during workup.
Azine Formation Incorrect stoichiometry, prolonged heating.Use 1.05-1.1 eq. of carbohydrazide.[5] Monitor reaction closely and stop once complete.
Product Decomposition Harsh purification conditions (e.g., acidic silica).Purify via recrystallization.[1][7] Use neutral alumina or base-treated silica for chromatography.[7]

Mechanistic Pathways and Logic Diagrams

To further clarify the process, the following diagrams illustrate the reaction mechanism, a common side reaction pathway, and a logical troubleshooting workflow.

Hydrazone_Formation Start Aldehyde/Ketone + This compound Protonation Carbonyl Protonation (Acid Catalyst H+) Start->Protonation Step 1 Attack Nucleophilic Attack by Hydrazide Protonation->Attack Step 2 Intermediate Tetrahedral Intermediate (Carbinolamine) Attack->Intermediate Step 3 Dehydration Proton Transfer & Dehydration (-H2O) Intermediate->Dehydration Step 4 (Rate-Limiting) Product Hydrazone Product Dehydration->Product Step 5

Caption: Acid-catalyzed mechanism of hydrazone formation.

Side_Reaction Reactants Carbonyl (R2C=O) + Carbohydrazide Hydrazone Desired Hydrazone Product Reactants->Hydrazone Desired Path Carbonyl2 Excess Carbonyl (R2C=O) Hydrazone->Carbonyl2 Azine Azine Side Product Hydrazone->Azine Carbonyl2->Azine Side Reaction Path Troubleshooting_Flowchart decision decision solution solution start Start Reaction c1 Is Starting Material Consumed? start->c1 Monitor by TLC c2 Is the major spot the desired product? c1->c2 Yes s1 Check pH (add catalyst). Increase reaction time/temp. c1->s1 No s2 Proceed to Workup & Purification. c2->s2 Yes s3 Probable Azine Formation. Optimize stoichiometry. Consider lower temp. c2->s3 No s1->start

Caption: A logical workflow for troubleshooting common reaction issues.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Reddit r/Chempros. (2021). Need a purification method for a free hydrazone. [Link]

  • Crisalli, P., & Kool, E. T. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate Chemistry, 27(3), 548–552. [Link]

  • ResearchGate. (2025). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(7), 1642–1645. [Link]

  • Google Patents. (1985).
  • ResearchGate. (2020). How to purify hydrazone? [Link]

  • Khan Academy. Formation of oximes and hydrazones. [Link]

  • LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Agency for Toxic Substances and Disease Registry. (2024). 6. ANALYTICAL METHODS. [Link]

  • Torchilin, V. P., & Sawant, R. M. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry, 18(5), 1584–1591. [Link]

  • Sawant, R. M., & Torchilin, V. P. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 18(5), 1584–1591. [Link]

  • ResearchGate. (2018). Hydrazone linkages in pH responsive drug delivery systems. [Link]

  • ResearchGate. (2018). Analytical applications of Hydrazones in the determination of metal ions by using. [Link]

  • Google Patents. (1986).
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(56), 33896–33913. [Link]

  • Wikipedia. Hydrazone. [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. [Link]

  • DergiPark. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]

  • Chemistry Learner. Hydrazone: Formation, Structure, and Reactions. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Bioinorganic Chemistry and Applications, 2022, 9435688. [Link]

  • ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. [Link]

  • Mokhnache, K., et al. (2019). Hydrazones: origin, reactivity and biological activity. Advances in Bioresearch, 10(4). [Link]

  • Le, T. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 3847. [Link]

  • Kanichar, P., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS ONE, 14(7), e0219616. [Link]

  • ResearchGate. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]

  • Stephenson, K. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10804–10815. [Link]

  • PubChem. 1-Methylpyrrolidine. [Link]

  • Grymel, M., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules, 30(1), 1. [Link]

  • A*STAR Open Access Repository. (2017). Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers. [Link]

  • PubChemLite. 1-methyl-5-oxopyrrolidine-3-carboxylic acid (C6H9NO3). [Link]

  • PubChemLite. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (C13H15NO3). [Link]

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • PubChem. 1-methyl-5-oxo-DL-proline. [Link]

Sources

Technical Support Center: Synthesis & Purification of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and purification of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide. Our goal is to provide practical, field-tested solutions to enhance the purity and yield of your target compound.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product is a persistent oil or a sticky solid, not the expected crystalline powder. How can I induce crystallization?

A1: Cause & Resolution

An oily or amorphous product is a common issue when residual solvents, unreacted starting materials, or hygroscopic impurities are present. The high polarity of the carbohydrazide functional group can also make it prone to holding onto water or solvent molecules.

Immediate Steps: Trituration & Co-evaporation

  • Trituration: This technique is used to "wash" a crude solid or oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Recommended Solvents: Start with a non-polar solvent like diethyl ether or hexane. If the product remains oily, gradually increase polarity with ethyl acetate or a mixture of ethyl acetate/hexane.

    • Mechanism: The solvent dissolves sticky impurities, allowing your target compound to precipitate as a solid. The process often mechanically forces the molecules into a crystalline lattice.

  • Azeotropic Co-evaporation: If residual water or hydrazine hydrate is suspected, co-evaporation with a suitable solvent can be effective.

    • Recommended Solvents: Toluene or isopropanol.

    • Mechanism: Dissolve your oily product in a minimal amount of the chosen solvent and remove it under reduced pressure (rotary evaporation). Repeat 2-3 times. The solvent forms an azeotrope with water/hydrazine, facilitating their removal at a lower temperature than their individual boiling points.

Workflow: From Oily Product to Solid

G start Crude Product is Oily/Sticky triturate Triturate with Diethyl Ether or Hexane start->triturate solid_check1 Solid Precipitates? triturate->solid_check1 filter Filter and Dry Under Vacuum solid_check1->filter Yes coevap Co-evaporate with Toluene or Isopropanol (2-3x) solid_check1->coevap No solid_check2 Solid Forms? coevap->solid_check2 solid_check2->filter Yes chromatography Proceed to Column Chromatography solid_check2->chromatography No G start Itaconic Acid & Methylamine acid 1-Methyl-5-oxopyrrolidine -3-carboxylic acid start->acid Michael Addition/ Cyclization ester Methyl 1-methyl-5- oxopyrrolidine-3-carboxylate acid->ester Esterification (MeOH, H₂SO₄ cat.) product 1-Methyl-5-oxopyrrolidine -3-carbohydrazide ester->product Hydrazinolysis (NH₂NH₂·H₂O, Reflux)

Technical Support Center: 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-5-oxopyrrolidine-3-carbohydrazide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the effect of pH on its condensation reactions to form hydrazones. Our goal is to empower you with the scientific principles and practical knowledge to overcome common challenges and achieve optimal results in your experiments.

The Critical Role of pH: A Mechanistic Overview

The condensation reaction between this compound and an aldehyde or ketone is a nucleophilic addition-elimination reaction that is highly dependent on the pH of the reaction medium.[1][2] Understanding the dual role of pH is fundamental to mastering this transformation.

  • Activation of the Carbonyl Group: Under acidic conditions, the carbonyl oxygen of the aldehyde or ketone is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the carbohydrazide.[1]

  • Modulating the Nucleophilicity of the Carbohydrazide: The carbohydrazide acts as the nucleophile in this reaction. However, in a highly acidic environment (typically pH < 3), the lone pair of electrons on the terminal nitrogen of the hydrazide can be protonated, forming an unreactive hydrazinium ion.[2] This significantly reduces the nucleophilicity of the carbohydrazide, thereby slowing down or even halting the reaction.

Therefore, a delicate balance must be achieved. The pH must be low enough to facilitate the activation of the carbonyl group but high enough to ensure that a sufficient concentration of the unprotonated, nucleophilic form of the carbohydrazide is present. For most hydrazone formation reactions, the optimal pH is typically found to be in the mildly acidic range of approximately 4.5 to 5.5.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the condensation reaction of this compound?

While the general optimal pH for hydrazone formation is around 4.5-5.5, the ideal pH for your specific reaction will depend on the reactivity of the aldehyde or ketone you are using.[2][3] It is highly recommended to perform a small-scale pH optimization study for each new substrate. A good starting point is to screen a range of pH values from 4.0 to 6.0.

Q2: Can I perform this reaction at neutral or basic pH?

While the reaction can proceed at neutral pH, it is often significantly slower.[2] At neutral pH, the rate-limiting step is the dehydration of the tetrahedral intermediate.[4] Basic conditions are generally not recommended as they do not favor the protonation of the carbonyl group, leading to a much slower reaction rate. Furthermore, some starting materials or products may be unstable under basic conditions.

Q3: What are common catalysts for this reaction?

The reaction is typically acid-catalyzed. Often, a few drops of glacial acetic acid are sufficient to bring the pH to the desired range.[5][6] In some cases, aniline and its derivatives have been used as nucleophilic catalysts to accelerate hydrazone formation, particularly at neutral pH.[7]

Q4: How does the choice of solvent affect the reaction?

The choice of solvent can influence the solubility of your reactants and the overall reaction rate. Protic polar solvents like methanol or ethanol are commonly used as they can solvate both the reactants and the acid catalyst.[5][8][9] In some instances, aprotic polar solvents such as DMF or acetonitrile may be effective.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Incorrect pH: The pH may be too high (insufficient carbonyl activation) or too low (protonation of the carbohydrazide).1. Measure the pH of your reaction mixture. 2. Perform small-scale optimization experiments across a pH range of 4.0-6.0. 3. Use a buffer system (e.g., acetate buffer) for better pH control.
Insufficient Reaction Time or Temperature: The reaction may be slow under the current conditions.1. Monitor the reaction progress using TLC or LC-MS. 2. Increase the reaction time. 3. Gently heat the reaction mixture (e.g., to 40-60 °C), monitoring for any degradation of starting materials or product.[9]
Poor Solubility of Reactants: One or both of your starting materials may not be fully dissolved in the chosen solvent.1. Try a different solvent or a solvent mixture. 2. Gently warm the mixture to aid dissolution before initiating the reaction.
Formation of Multiple Products/Side Reactions Hydrolysis of the Hydrazone Product: The hydrazone bond can be reversible, especially under acidic conditions with excess water.1. Consider removing water as it forms, for example, by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[10] 2. Once the reaction is complete, adjust the pH to be closer to neutral before workup to improve the stability of the hydrazone.[11]
Self-Condensation of Aldehyde/Ketone: This can occur, particularly with base-catalyzed reactions, but is less common under the recommended acidic conditions.1. Ensure you are using an appropriate acid catalyst and not a strong base.[10]
Difficulty in Product Isolation Product is Water-Soluble: The resulting hydrazone may have significant water solubility.1. During workup, saturate the aqueous layer with brine to decrease the solubility of the organic product. 2. Perform multiple extractions with an appropriate organic solvent.
Product Precipitates During Reaction: The formed hydrazone may be insoluble in the reaction solvent.1. This can be advantageous for driving the reaction to completion. Filter the solid product directly from the reaction mixture.[10]

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis
  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, 10 mL per mmol of carbohydrazide).

  • Add the aldehyde or ketone (1.0-1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to adjust the pH to approximately 4.5-5.5.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 60-70 °C) to increase the rate if necessary.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if a precipitate has formed, filter the solid product and wash it with a cold solvent (e.g., cold ethanol).[10]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: pH Optimization Study
  • Set up a series of small-scale reactions in parallel (e.g., in vials).

  • To each vial, add the starting materials and solvent as described in Protocol 1.

  • Adjust the pH of each reaction to a different value within the desired range (e.g., 4.0, 4.5, 5.0, 5.5, 6.0) using a buffer solution (e.g., acetate buffer) or by careful addition of dilute acid/base.

  • Allow the reactions to proceed for a set amount of time.

  • Analyze the product formation in each vial using a quantitative or semi-quantitative method (e.g., LC-MS, HPLC, or TLC with densitometry).

  • Identify the pH that provides the highest yield and purity of the desired hydrazone.

Visualizing the pH Effect and Troubleshooting

Diagram 1: The pH-Dependent Reaction Mechanism

G cluster_acidic Acidic (pH < 3) cluster_optimal Optimal (pH 4.5-5.5) cluster_neutral_basic Neutral/Basic (pH > 7) A1 Protonated Hydrazide (Unreactive) A_Result Slow or No Reaction A1->A_Result A2 Protonated Carbonyl (Activated) A2->A_Result O1 Free Hydrazide (Nucleophilic) O_Intermediate Tetrahedral Intermediate O1->O_Intermediate O2 Protonated Carbonyl (Activated) O2->O_Intermediate O_Product Hydrazone Product O_Intermediate->O_Product - H2O NB1 Free Hydrazide (Nucleophilic) NB_Result Very Slow Reaction NB1->NB_Result NB2 Carbonyl (Less Activated) NB2->NB_Result

Caption: The influence of pH on the reactants and overall reaction rate.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Product Yield Check_pH Is the pH in the 4.5-5.5 range? Start->Check_pH Adjust_pH Adjust pH with dilute acid/base or use a buffer Check_pH->Adjust_pH No Check_Time_Temp Is the reaction time sufficient? Check_pH->Check_Time_Temp Yes Adjust_pH->Check_Time_Temp Increase_Time_Temp Increase reaction time and/or gently heat Check_Time_Temp->Increase_Time_Temp No Check_Solubility Are all reactants dissolved? Check_Time_Temp->Check_Solubility Yes Increase_Time_Temp->Check_Solubility Change_Solvent Try an alternative solvent or solvent mixture Check_Solubility->Change_Solvent No Success Improved Yield Check_Solubility->Success Yes Change_Solvent->Success

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

  • Lee, K. S., & Kim, I. J. (1962). The Effect of pH on the Condensation Reaction of Benzaldehyde and Semicarbazide. YAKHAK HOEJI, 6(1), 5-7. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Bhat, V. T., Caniard, A. M., Luksch, T., Brenk, R., Campopiano, D. J., & Greaney, M. F. (2010). Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry. Nature Chemistry, 2(6), 490–497. [Link]

  • Larsen, D., Kietrys, A. M., Clark, S. A., Park, H. S., Ekebergh, A., & Kool, E. T. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(23), 5250–5256. [Link]

  • Tumšytė, A., Jonuškienė, I., Kantminienė, K., & Stankevičiūtė, G. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(3-4). [Link]

  • Kudirka, R., & Kool, E. T. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Organic Letters, 13(15), 3912–3915. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Tumosienė, I., Jonuškienė, I., & Kantminienė, K. (2020). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 31(1). [Link]

  • Tumosienė, I., Jonuškienė, I., & Kantminienė, K. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. [Link]

  • Tumosienė, I., Jonuškienė, I., & Kantminienė, K. (2022). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Pharmaceuticals, 15(4), 400. [Link]

  • Tumosienė, I., Jonuškienė, I., & Kantminienė, K. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(12), 3689. [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 1-Methyl-5-oxopyrrolidine-3-carbohydrazide. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and subsequent reactions of this important heterocyclic intermediate. As Senior Application Scientists, we have structured this resource to address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, primarily through the hydrazinolysis of its corresponding ester, and its subsequent derivatization.

Issue 1: Low Yield of this compound

Question: I am experiencing a low yield in the synthesis of this compound from its methyl or ethyl ester precursor. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the hydrazinolysis of the ester precursor are a common issue that can often be traced back to several key factors.

Root Causes & Solutions:

  • Incomplete Reaction: The hydrazinolysis may not have reached completion.

    • Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ester.[1] Consider extending the reaction time or moderately increasing the temperature. Refluxing for at least 30 minutes is a typical starting point.[1]

  • Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate will result in incomplete conversion of the ester.

    • Optimization: Employ a molar excess of hydrazine hydrate. Ratios ranging from 1.2 to 20 equivalents have been reported to drive similar reactions to completion.[1]

  • Purity of Reactants: Impurities in the starting ester or hydrazine hydrate can interfere with the reaction.

    • Optimization: Ensure the use of high-purity or freshly distilled reagents.[2]

  • Product Loss During Work-up: The desired carbohydrazide may be lost during filtration and washing steps.

    • Optimization: When filtering the product precipitate, wash it with a minimal amount of a cold solvent, such as diethyl ether or cold ethanol, to prevent it from dissolving.[1] Careful selection of the recrystallization solvent and controlled cooling rates are also crucial to maximize crystal formation.[1]

Issue 2: Formation of a Pyrazolidinone Byproduct

Question: My reaction is producing a significant amount of a pyrazolidinone byproduct instead of the desired carbohydrazide. Why is this happening and how can I prevent it?

Answer:

The formation of a pyrazolidinone byproduct is a known issue, particularly with α,β-unsaturated esters, and can occur with other esters under certain conditions. This is due to an undesired Michael-type cyclization reaction.[3]

Mechanism of Side Reaction:

The hydrazine can act as a nucleophile at both the carbonyl carbon and the β-carbon of the ester, leading to a cyclization that forms the pyrazolidinone ring.

Preventative Measures:

  • Use of Activated Esters/Amides: A more efficient and general method involves pre-forming activated esters or amides of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, followed by reaction with hydrazine.[3] This approach can circumvent the Michael addition pathway.

  • Temperature Control: Lowering the reaction temperature may disfavor the cyclization reaction.[4]

  • Solvent Screening: The choice of solvent can influence the reaction pathway.[4] Experiment with different solvents to find one that minimizes the formation of the pyrazolidinone byproduct.

Issue 3: Unexpected Side Reactions and Impurities

Question: I am observing unexpected peaks in my analytical data (NMR, LC-MS) that do not correspond to my starting material or desired product. What are some common side reactions to consider?

Answer:

Several side reactions can occur, leading to a range of impurities.

Common Side Reactions:

  • Azine Formation: This occurs when one molecule of hydrazine reacts with two molecules of a carbonyl compound.[4] While less common when starting from an ester, it can be a factor if there are carbonyl impurities.

    • Minimization: Using a sufficient excess of hydrazine hydrate can favor the desired hydrazone formation.[4]

  • Over-alkylation: Direct N-alkylation of the resulting hydrazide can lead to a mixture of products if alkylating agents are present.[4]

  • Intramolecular Cyclization: Substrates with multiple reactive functional groups can undergo intramolecular cyclization, leading to various heterocyclic byproducts.[4]

A thorough analysis of the reaction mixture by TLC or LC-MS can help identify the nature of the impurities and guide further optimization.[4]

Section 2: Catalyst Selection and Optimization FAQs

This section provides answers to frequently asked questions regarding the selection of catalysts for subsequent reactions of this compound.

FAQ 1: Do I need a catalyst for the initial synthesis of the carbohydrazide from its ester?

Generally, the hydrazinolysis of an ester to a carbohydrazide is carried out without a catalyst, relying on the nucleophilicity of hydrazine hydrate and often elevated temperatures (reflux).[5][6] However, for less reactive esters, longer reaction times or more forcing conditions may be necessary.[5]

FAQ 2: What catalysts are recommended for forming hydrazones from this compound?

Answer:

The condensation of a carbohydrazide with an aldehyde or ketone to form a hydrazone is a common subsequent reaction. This reaction is often catalyzed by a small amount of acid.

  • Recommended Catalysts:

    • Glacial Acetic Acid: A catalytic amount is frequently used to facilitate the reaction.[7][8]

    • Hydrochloric Acid: A few drops can also be effective.[6][9]

Typical Protocol for Hydrazone Synthesis:

  • Dissolve the this compound in a suitable solvent, such as methanol or ethanol.[2][9]

  • Add an equimolar amount or a slight excess of the desired aldehyde or ketone.

  • Add a catalytic amount of glacial acetic acid or a few drops of concentrated hydrochloric acid.[2][7]

  • Stir the mixture at room temperature or reflux for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.[2]

  • The formation of a precipitate often indicates product formation.[2]

FAQ 3: I want to synthesize a pyrrole derivative from the carbohydrazide. What catalyst should I use?

Answer:

The condensation of a carbohydrazide with a 1,4-dicarbonyl compound, such as hexane-2,5-dione, is a standard method for synthesizing pyrrole derivatives.

  • Recommended Catalyst:

    • Acetic Acid: A catalytic amount of acetic acid in a solvent like propan-2-ol is effective for this transformation.[10][11]

FAQ 4: Are there any enzymatic options for reactions involving pyrrolidine derivatives?

Answer:

Yes, biocatalysis is an emerging field for the synthesis of chiral pyrrolidines. While not directly catalyzing the carbohydrazide formation, enzymes can be used in related transformations of the pyrrolidine core.

  • Amine Transaminases (ATAs) and Keto Reductases (KREDs): These enzymes are used for the stereoselective conversion of N-protected-3-pyrrolidinone into chiral amines and alcohols, respectively.[12] This highlights the potential for enzymatic catalysis in creating stereochemically defined pyrrolidine derivatives.[12]

Section 3: Data and Protocols

Table 1: Catalyst and Condition Summary for Derivatization Reactions
Derivative TypeStarting MaterialReagentCatalystSolventTypical ConditionsReference
HydrazoneThis compoundAldehyde/KetoneAcetic Acid or HClMethanol/EthanolRoom Temp to Reflux[7][8][9]
PyrroleThis compound1,4-DiketoneAcetic AcidPropan-2-olReflux[10][11]
1,2,4-TriazoleThiosemicarbazide derivativeAqueous KOH-WaterReflux, then acidification[10][11]
Experimental Protocol: General Procedure for Hydrazone Synthesis
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in an appropriate volume of methanol.

  • Reagent Addition: Add 1.0-1.1 equivalents of the desired aldehyde or ketone to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC. If the reaction is slow, it can be gently heated to reflux.

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum to obtain the pure hydrazone derivative.

Visualization of Key Processes
Diagram 1: General Workflow for Synthesis and Derivatization

G cluster_0 Synthesis of Carbohydrazide cluster_1 Derivatization Reactions Ester_Precursor 1-Methyl-5-oxopyrrolidine-3-carboxylate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux) Ester_Precursor->Hydrazinolysis Carbohydrazide This compound Hydrazinolysis->Carbohydrazide Condensation_Hydrazone Acid-Catalyzed Condensation Carbohydrazide->Condensation_Hydrazone Condensation_Pyrrole Acid-Catalyzed Condensation Carbohydrazide->Condensation_Pyrrole Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation_Hydrazone Diketone 1,4-Diketone Diketone->Condensation_Pyrrole Hydrazone_Product Hydrazone Derivative Condensation_Hydrazone->Hydrazone_Product Pyrrole_Product Pyrrole Derivative Condensation_Pyrrole->Pyrrole_Product

Caption: Workflow for the synthesis and subsequent derivatization of the target carbohydrazide.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC Incomplete_Reaction Starting material present? Check_TLC->Incomplete_Reaction Extend_Time Increase reaction time/temperature Incomplete_Reaction->Extend_Time Yes Impurity_Check Significant byproduct formation? Incomplete_Reaction->Impurity_Check No Excess_Hydrazine Increase molar excess of hydrazine hydrate Extend_Time->Excess_Hydrazine Excess_Hydrazine->Check_TLC Purification_Issue Check work-up and purification steps for product loss Impurity_Check->Purification_Issue No Identify_Byproduct Characterize byproduct (e.g., pyrazolidinone) Impurity_Check->Identify_Byproduct Yes Optimize_Purification Use cold washing solvent; optimize recrystallization Purification_Issue->Optimize_Purification End_High_Yield High Yield Achieved Optimize_Purification->End_High_Yield Change_Conditions Modify solvent or temperature to minimize side reaction Identify_Byproduct->Change_Conditions Change_Conditions->Check_TLC

Sources

preventing degradation of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide. As a key intermediate in various pharmaceutical and research applications, ensuring its stability and purity during synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to mitigate degradation and optimize your synthetic outcomes.

Introduction: Understanding the Stability of this compound

This compound is a polar molecule featuring two key functional groups that are susceptible to degradation under certain conditions: a lactam (the N-methylpyrrolidone ring) and a carbohydrazide moiety. The primary degradation pathway of concern is hydrolysis.

The 5-oxopyrrolidine ring, a γ-lactam, can undergo hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of 4-amino-N-methylpentanamide-2-carboxylic acid derivatives.[1][2] The rate of this hydrolysis is influenced by pH and temperature.[3]

The hydrazide functional group is generally more stable but can also be susceptible to hydrolysis, particularly at extreme pH and elevated temperatures, which would yield 1-Methyl-5-oxopyrrolidine-3-carboxylic acid and hydrazine. Furthermore, side reactions involving the hydrazine reagent during synthesis can lead to impurities.

This guide will address how to control these and other potential issues to ensure a high-yield, high-purity synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. If starting material (the corresponding ester) is still present, consider extending the reaction time or cautiously increasing the temperature.
Degradation of starting material or product: Presence of strong acid or base, or excessive heat.[1][2]Ensure the reaction is carried out under neutral or mildly basic conditions. Avoid prolonged exposure to high temperatures.
Inefficient work-up: Product loss during extraction or precipitation.The product is highly polar. Use appropriate polar solvents for extraction and consider techniques like salting out to improve recovery from aqueous layers. For precipitation, ensure the solution is sufficiently concentrated and cooled.
Presence of Multiple Impurities in the Final Product Side reactions with hydrazine: Over-alkylation or formation of azines.Use a moderate excess of hydrazine hydrate to favor the desired reaction. Maintain a controlled temperature to minimize side reactions.[4]
Lactam ring hydrolysis: Acidic or basic contamination during reaction or work-up.[1][2]Maintain a neutral pH throughout the synthesis and purification steps. Use buffered solutions if necessary during work-up.
Oxidative degradation: Exposure to air, especially in the presence of metal catalysts.[5]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
Product is an Oil or Fails to Crystallize Presence of impurities: Impurities can inhibit crystallization.Re-purify the product using column chromatography with a polar stationary phase or by recrystallization from a different solvent system.
Residual solvent: Trapped solvent can prevent solidification.Dry the product thoroughly under high vacuum, possibly with gentle heating.
Difficulty in Purifying the Product High polarity of the compound: The product may have low solubility in common organic solvents and high solubility in water.For column chromatography, consider using reversed-phase silica or other polar stationary phases. For recrystallization, explore solvent systems like methanol/diethyl ether, ethanol/water, or isopropanol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of this compound?

A1: The synthesis, which typically involves the hydrazinolysis of the corresponding methyl or ethyl ester, is best performed under neutral to slightly basic conditions. The use of hydrazine hydrate itself provides a basic environment. It is crucial to avoid strongly acidic or alkaline conditions, as these can promote the hydrolysis of the lactam ring.[1][2] A pH range of 7 to 9 is generally recommended.[3]

Q2: Can I use elevated temperatures to speed up the reaction?

A2: While moderate heating can increase the reaction rate, excessive temperatures should be avoided. High temperatures can lead to the degradation of both the starting materials and the product.[3] A typical reflux in a solvent like methanol or ethanol is often sufficient.[4] It is advisable to monitor the reaction progress closely to avoid prolonged heating.

Q3: My final product is very soluble in water. How can I effectively extract it?

A3: Due to its high polarity, extracting this compound from an aqueous solution with common non-polar organic solvents can be challenging. To improve extraction efficiency, you can try "salting out" by saturating the aqueous layer with a salt like sodium chloride. Alternatively, continuous liquid-liquid extraction with a suitable polar solvent can be employed.

Q4: What are the best methods for purifying the final product?

A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems include methanol/diethyl ether, ethanol/water, or isopropanol.[4] If recrystallization is insufficient, column chromatography can be used. Given the polar nature of the compound, reversed-phase chromatography or normal-phase chromatography with a highly polar mobile phase may be necessary.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample. A reversed-phase C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a suitable buffer) is a good starting point.[6][7]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O of the lactam and hydrazide, N-H stretching).

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from its corresponding methyl ester.

Materials:

  • Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate

  • Hydrazine hydrate (80-100% solution)

  • Methanol or Ethanol

  • Diethyl ether (for precipitation/washing)

Procedure:

  • Dissolve methyl 1-methyl-5-oxopyrrolidine-3-carboxylate in methanol or ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a moderate excess (2-3 equivalents) of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting ester is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate directly from the concentrated solution upon cooling. If not, add diethyl ether to induce precipitation.

  • Collect the solid product by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Quality Control:

  • Determine the melting point of the product.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and MS.

  • Assess purity by HPLC.

Visualizing Degradation Pathways and Troubleshooting

To aid in understanding the potential degradation pathways and the logic of troubleshooting, the following diagrams are provided.

Potential Degradation Pathways

A This compound B Ring-Opened Product (4-amino-N-methylpentanamide-2-carbohydrazide) A->B Acidic or Basic Hydrolysis (Lactam Cleavage) C Hydrolyzed Hydrazide (1-Methyl-5-oxopyrrolidine-3-carboxylic acid) A->C Hydrolysis (Hydrazide Cleavage)

Caption: Potential hydrolytic degradation pathways for this compound.

Troubleshooting Workflow for Low Yield

start Low Product Yield check_reaction Analyze reaction mixture (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete degradation Degradation Products Observed? incomplete->degradation No extend_time Extend reaction time or increase temperature cautiously incomplete->extend_time Yes optimize_conditions Optimize pH and temperature. Consider inert atmosphere. degradation->optimize_conditions Yes workup_issue Review work-up procedure. Consider product polarity. degradation->workup_issue No end Improved Yield extend_time->end optimize_conditions->end workup_issue->end

Sources

Technical Support Center: Strategies for Increasing the Solubility of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-19-SOL-001

Last Updated: January 19, 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility enhancement of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide derivatives. Low aqueous solubility is a significant hurdle in the development of many new chemical entities, impacting bioavailability and the feasibility of formulation.[1][2] This document is designed to provide both theoretical understanding and practical, actionable protocols to overcome these challenges. The 5-oxopyrrolidine scaffold is a biologically significant N-heterocyclic moiety found in both natural products and synthetic compounds, with some derivatives showing promise in anticancer research.[3]

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives exhibiting poor aqueous solubility?

A1: The solubility of a compound is governed by its physicochemical properties. For this particular class of molecules, several structural features can contribute to low water solubility:

  • Crystal Lattice Energy: The planar nature of the pyrrolidine ring and the potential for strong intermolecular hydrogen bonding (via the carbohydrazide and oxo groups) can lead to a highly stable, rigid crystal lattice. A significant amount of energy is required to break this lattice apart, which disfavors dissolution.

  • Lipophilicity: While the core structure has polar functionalities, substituents on the pyrrolidine ring or appendages to the hydrazide can increase the overall lipophilicity of the molecule, reducing its affinity for aqueous media.

  • Molecular Weight: Higher molecular weight derivatives often exhibit lower solubility.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Understanding this distinction is critical for designing relevant experiments.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH when excess solid is present.[4] It represents the most stable state. The traditional "shake-flask" method, where the compound is agitated in a solvent for an extended period (e.g., 24-48 hours), is used to determine this value.[5]

  • Kinetic Solubility: This measures the concentration of a compound at the point it begins to precipitate when a solution (often a DMSO stock) is added to an aqueous buffer.[6] It's a high-throughput method that often results in a supersaturated solution, which is thermodynamically unstable but can be relevant for transient concentrations in early-stage in vitro assays.

Recommendation: For initial screening, kinetic solubility is often sufficient. For formulation development and understanding long-term stability, thermodynamic solubility is the gold standard.

Q3: What are the primary strategies I should consider first for improving the solubility of these derivatives?

A3: A tiered approach is often most effective.

  • pH Adjustment: If your molecule has an ionizable group (e.g., a basic nitrogen or an acidic proton), altering the pH of the medium can dramatically increase solubility.[4][7] This is often the simplest and most cost-effective initial strategy.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of non-polar compounds.[8][9] This is common for preparing stock solutions for in vitro testing.

  • Salt Formation: For compounds with suitable acidic or basic functional groups, forming a salt is a highly effective method to boost solubility and dissolution rates.[2][10]

  • Solid-State Modification: If the above methods are insufficient or not applicable, exploring techniques like creating amorphous solid dispersions or co-crystals can provide significant solubility advantages.[11][12][13]

Q4: How do I select an appropriate co-former for co-crystallization?

A4: Co-crystal screening involves pairing your active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former. The goal is to create a new crystalline structure with more favorable dissolution properties.[12][14] Selection is based on creating new intermolecular interactions, typically hydrogen bonds. Look for co-formers with complementary functional groups (hydrogen bond donors/acceptors) to those on your this compound derivative.[15] Co-formers are generally selected from the Generally Regarded as Safe (GRAS) list to ensure safety.[12]

Section 2: Troubleshooting Guide

Problem 1: My compound precipitates when I dilute my DMSO stock solution into aqueous buffer for an in vitro assay.

This is a classic kinetic solubility issue, often leading to inconsistent and unreliable assay results.[16]

Root Cause Analysis:

The aqueous buffer has a much lower solubilizing capacity for your lipophilic compound than the DMSO stock. Upon dilution, the concentration of your compound exceeds its kinetic solubility limit in the final buffer/DMSO mixture, causing it to crash out of solution.

Solutions & Methodologies:
  • Option A: Optimize Co-solvent Concentration:

    • Rationale: A small amount of an appropriate co-solvent in the final assay buffer can prevent precipitation.

    • Protocol:

      • Prepare a series of assay buffers containing varying low percentages (e.g., 0.5%, 1%, 2%, 5%) of solvents like ethanol, PEG 400, or Tween® 80.

      • Add your DMSO stock to each buffer to achieve the desired final compound concentration.

      • Visually inspect for precipitation immediately and after a relevant time period (e.g., 2 hours) under a microscope.

      • Important: Run a vehicle control to ensure the co-solvent concentration does not affect your assay's biological endpoint.

  • Option B: Utilize Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[17][18][19]

    • Protocol:

      • Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used in pharmaceutical formulations.[]

      • Prepare your aqueous assay buffer containing a pre-dissolved concentration of HP-β-CD (e.g., 1-5% w/v).

      • Slowly add your DMSO stock to the cyclodextrin-containing buffer while vortexing.

      • The cyclodextrin will complex with your compound, preventing precipitation and increasing its apparent solubility.[21]

  • Option C: pH Modification:

    • Rationale: The hydrazide moiety may be protonated at acidic pH. If your compound has a basic pKa, lowering the pH of the assay buffer can increase its solubility. Conversely, if it has an acidic proton, raising the pH can help.[22][23]

    • Protocol:

      • Determine the pKa of your compound.

      • If basic, test the solubility in buffers with pH values 1-2 units below the pKa (e.g., pH 5.0, 6.0 if pKa is 7.0).

      • If acidic, test in buffers with pH values 1-2 units above the pKa.

      • Ensure the final pH is compatible with your biological assay.

Problem 2: I cannot achieve a high enough concentration for my stock solution to be useful for in vivo dosing studies.

For in vivo studies, especially those requiring a high dose in a small volume, achieving sufficient concentration is critical.

Root Cause Analysis:

The intrinsic solubility of the crystalline form of your compound in pharmaceutically acceptable vehicles is too low.

Solutions & Methodologies:
  • Option A: Amorphous Solid Dispersion (ASD):

    • Rationale: Converting the drug from a crystalline to a higher-energy amorphous state eliminates the crystal lattice energy barrier, often leading to a significant increase in apparent solubility and dissolution rate.[13][24] The amorphous drug is dispersed within a polymer matrix to prevent recrystallization.[25][26]

    • Workflow:

      • Polymer Screening: Select a polymer (e.g., PVP, HPMC-AS, Soluplus®) to stabilize the amorphous form.

      • Preparation: Common lab-scale methods include solvent evaporation. Dissolve both the compound and the polymer in a common solvent (e.g., methanol or acetone) and then rapidly remove the solvent using a rotary evaporator or by spray drying.[27]

      • Characterization: Use Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

      • Solubility Testing: Disperse the resulting ASD powder in your desired vehicle and measure the concentration achieved.

  • Option B: Co-Crystal Formulation:

    • Rationale: Co-crystals are multi-component crystalline solids where the API and a co-former are held together by non-covalent bonds.[12] By disrupting the API's self-interaction in its crystal lattice, co-crystals can exhibit dramatically different, and often superior, solubility profiles.[14][28]

    • Workflow:

      • Co-former Selection: Choose GRAS-listed co-formers with complementary hydrogen bonding capabilities (e.g., carboxylic acids like succinic acid, or amides like saccharin).

      • Screening: Use methods like liquid-assisted grinding or slurry co-crystallization to screen for co-crystal formation.[7]

      • Confirmation: Analyze the resulting solids using PXRD and Differential Scanning Calorimetry (DSC) to identify new crystalline phases.

      • Solubility Assessment: Compare the solubility of the confirmed co-crystal to the parent API.

Data Summary: Expected Solubility Enhancement

The following table provides a hypothetical comparison of solubility enhancements that might be achieved for a model this compound derivative (Compound X).

Method Vehicle Solubility of Compound X (µg/mL) Fold Increase
Parent Compound (Crystalline) pH 7.4 Phosphate Buffer21x
pH Adjustment pH 4.0 Citrate Buffer5025x
Co-solvent (5% PEG 400) pH 7.4 Phosphate Buffer2512.5x
HP-β-CD (2% w/v) pH 7.4 Phosphate Buffer15075x
Amorphous Solid Dispersion (25% Drug Load in PVP K30) pH 7.4 Phosphate Buffer400200x
Co-crystal (with Succinic Acid) pH 7.4 Phosphate Buffer320160x

Section 3: Experimental Protocols & Visualizations

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility of your compound.

  • Add an excess amount of the compound (enough so that solid remains visible) to a known volume of the test solvent (e.g., 2 mL of pH 7.4 buffer) in a glass vial.

  • Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the sample for at least 24 hours to ensure equilibrium is reached.[5]

  • After equilibration, allow the suspension to settle.

  • Carefully remove an aliquot of the supernatant without disturbing the solid.

  • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV.[29]

  • It is recommended to analyze the remaining solid by PXRD to check for any changes in the solid form during the experiment.[29]

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for selecting a solubility enhancement strategy.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies Start Poorly Soluble Derivative CheckIonizable Does the compound have an ionizable group? Start->CheckIonizable pH_Adjust pH Adjustment CheckIonizable->pH_Adjust  Yes CoSolvent Co-solvents / Surfactants CheckIonizable->CoSolvent  No pH_Adjust->CoSolvent Insufficient Success Solubility Goal Achieved pH_Adjust->Success Sufficient? SolidDispersion Amorphous Solid Dispersions (ASDs) CoSolvent->SolidDispersion Insufficient CoSolvent->Success Sufficient? CoCrystal Co-crystal Formation SolidDispersion->CoCrystal Try Alternative SolidDispersion->Success Sufficient? LipidForm Lipid-Based Formulations CoCrystal->LipidForm Try Alternative CoCrystal->Success Sufficient? LipidForm->Success Sufficient?

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). National Institutes of Health.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 19, 2026, from [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Tactics to Improve Solubility. (2021). In Royal Society of Chemistry eBooks. Retrieved January 19, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 19, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved January 19, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 19, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 19, 2026, from [Link]

  • Ph and Solubility of Drugs. (2017). YouTube. Retrieved January 19, 2026, from [Link]

  • Cocrystal solubility advantage diagrams as a means to control dissolution, supersaturation and precipitation. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. Retrieved January 19, 2026, from [Link]

  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

  • The influence of pH on solubility in water Theory. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. (2023). Chemija. Retrieved January 19, 2026, from [Link]

  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved January 19, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PubMed. Retrieved January 19, 2026, from [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2023). Retrieved January 19, 2026, from [Link]

  • The Experimental Determination of Solubilities. (2003). Sci-Hub. Retrieved January 19, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]

  • In vitro methods to assess drug precipitation. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A solubility-based approach to co-crystal screening using the Crystal16. (2023). Retrieved January 19, 2026, from [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. Retrieved January 19, 2026, from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Retrieved January 19, 2026, from [Link]

  • Study of pH-dependent drugs solubility in water. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

  • In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). (2023). bioRxiv. Retrieved January 19, 2026, from [Link]

  • Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. (n.d.). Retrieved January 19, 2026, from [Link]

  • In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. (2012). Retrieved January 19, 2026, from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Measuring Solubility. (n.d.). Alloprof. Retrieved January 19, 2026, from [Link]

Sources

resolving issues with product isolation in 1-Methyl-5-oxopyrrolidine-3-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, and particularly the isolation, of this highly polar molecule. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Synthesis Overview & Core Challenges

The synthesis of this compound is typically achieved via the hydrazinolysis of its corresponding ester, Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate. While the reaction itself is generally straightforward, the primary difficulties arise during the work-up and purification stages. The high polarity of the carbohydrazide product, its potential for high water solubility, and the nature of potential impurities necessitate a carefully planned isolation strategy.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis Pathway cluster_1 Work-up & Isolation A Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (Starting Ester) C Reaction Vessel (Solvent: EtOH or MeOH) A->C Reactant B Hydrazine Monohydrate B->C Reactant D This compound (Crude Product in Solution) C->D Hydrazinolysis (Reflux) E Solvent Removal (Rotary Evaporation) D->E F Precipitation / Crystallization E->F G Filtration & Washing F->G H Purified Solid Product G->H

Caption: General workflow for the synthesis and isolation of the target carbohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My hydrazinolysis reaction seems to be stalled or incomplete. How can I monitor its progress and ensure it goes to completion?

Answer: Effective reaction monitoring is crucial. Due to the high polarity of the product, a standard silica gel TLC system of ethyl acetate/hexane will likely show your product at the baseline (Rf = 0) and your starting ester at a higher Rf. This is a good starting point, but for better resolution, a more polar mobile phase is required.

  • Recommended TLC System: Use a 10% Methanol in Dichloromethane (DCM) or 10% Methanol in Ethyl Acetate mobile phase. This will move the polar carbohydrazide product off the baseline, allowing you to clearly visualize the disappearance of the less-polar starting ester spot.

  • Visualization: Stain the TLC plate with potassium permanganate (KMnO₄), as the hydrazide moiety is readily oxidized and will appear as a yellow/brown spot against a purple background. UV visualization is also possible if the molecule contains a suitable chromophore.

  • Driving Completion: Hydrazinolysis is an equilibrium process. To drive it to completion, use an excess of hydrazine monohydrate (typically 2 to 5 equivalents). Extending the reflux time is also effective. A typical procedure involves refluxing the starting ester with hydrazine hydrate for 4-8 hours.[1][2]

Q2: After removing the reaction solvent, I'm left with a persistent oil or sticky solid, not a crystalline product. How can I induce crystallization?

Answer: This is the most frequent challenge, stemming from the product's high polarity and potential residual solvents or impurities acting as crystallization inhibitors.

  • Causality: The presence of multiple amide rotamers, residual hydrazine, or water can depress the melting point and prevent the formation of a stable crystal lattice. The goal is to remove these inhibitors and provide a thermodynamic incentive for crystallization.

  • Troubleshooting Steps:

    • High Vacuum Drying: First, ensure all volatile solvents (like ethanol/methanol) and excess hydrazine are removed by drying the crude oil on a high-vacuum line for several hours.

    • Trituration: This is a highly effective technique. Add a small amount of a solvent in which your product is insoluble but the impurities are soluble (an "anti-solvent"). Good starting choices are diethyl ether, acetone, or ethyl acetate. Vigorously scrape and stir the oil with a spatula. The mechanical agitation and solvent interaction often break up the oil and induce precipitation of a solid.

    • Seed Crystals: If you have a small amount of pure product from a previous batch, adding a single "seed" crystal to the oil can initiate crystallization.[3] If not, try scratching the inside of the flask with a glass rod at the oil's surface. The microscopic scratches on the glass can act as nucleation sites.[3]

    • Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimum amount of a hot polar solvent (e.g., isopropanol or ethanol). Then, slowly add a cold anti-solvent (e.g., diethyl ether or hexane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.[3]

Q3: My product is highly soluble in most common polar solvents. How do I effectively recrystallize it for purification?

Answer: The key is to use a binary solvent system, which pairs a "solvent" (in which the compound is soluble when hot) with an "anti-solvent" (in which the compound is poorly soluble even when hot).

  • Rationale: A single solvent system is often ineffective. For example, the product may be too soluble in methanol even when cold, leading to poor recovery, or completely insoluble in dichloromethane even when hot. A mixed system allows you to fine-tune the polarity to achieve the desired solubility profile.[3]

  • Recommended Systems:

    • Methanol / Diethyl Ether

    • Ethanol / Ethyl Acetate

    • Isopropanol / Hexane

    • DMF / Water (for highly polar compounds)[4]

Solvent System ComponentRoleRationale
Methanol, Ethanol, Isopropanol, DMFSolvent Polar protic solvents capable of hydrogen bonding with the carbohydrazide.
Diethyl Ether, Ethyl Acetate, HexaneAnti-Solvent Less polar solvents that reduce the overall solvating power of the system upon addition.
WaterSolvent/Anti-Solvent Can act as either, depending on the other component. Often used with DMF or other water-miscible organics.[4]
Q4: The product streaks severely on silica gel TLC and is difficult to purify by standard column chromatography. What purification strategy should I use?

Answer: Streaking is a classic sign that the compound is too polar for the chosen chromatographic conditions. It adsorbs very strongly to the acidic silica gel stationary phase, leading to poor separation and recovery.[5]

  • Optimizing Normal-Phase Chromatography:

    • Mobile Phase: Do not use non-polar eluents like hexane. Start with a highly polar mobile phase. A gradient elution from 5% to 20% Methanol in Dichloromethane is a robust starting point.[6]

    • Additives: To reduce streaking (often caused by interaction with acidic silanol groups), you can add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine or ammonium hydroxide. This is especially useful for basic compounds.

  • Alternative Chromatographic Techniques:

    • Reverse-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[7] Polar compounds have weaker interactions with the stationary phase and elute more quickly, but often with much better peak shape. This is an excellent, though more costly, alternative for purifying highly polar molecules.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or an amino-bonded phase) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. Water acts as the strong eluting solvent. This technique is specifically designed for retaining and separating very polar, water-soluble compounds.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common methods for hydrazinolysis of esters.[1][9]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1.0 eq).

  • Reagents: Add ethanol or methanol as the solvent (approx. 10 mL per gram of ester). Add hydrazine monohydrate (2.5 eq).

  • Reaction: Heat the mixture to reflux and stir for 6 hours.

  • Monitoring: Monitor the reaction by TLC (10% MeOH/DCM). The reaction is complete when the starting ester spot has been completely consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent and excess hydrazine in vacuo using a rotary evaporator. For complete removal, a high-vacuum line may be necessary.

    • The resulting crude product (often an oil or semi-solid) can be taken to the appropriate isolation/purification protocol.

Protocol 2: Troubleshooting Product Isolation

This logical workflow helps guide the isolation process post-synthesis.

Sources

Validation & Comparative

A Comparative Guide to Validating the Antibacterial Activity of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Report

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Pyrrolidine-based structures, core components of many natural and synthetic bioactive compounds, have emerged as a promising scaffold in medicinal chemistry.[1][2][3] This guide focuses on a specific subclass, 1-Methyl-5-oxopyrrolidine-3-carbohydrazide and its derivatives, providing a comprehensive framework for the validation of their antibacterial efficacy. We will objectively compare their potential performance against established antibiotics, supported by detailed experimental protocols and data interpretation guidelines. Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as a source of antibacterial agents, with some demonstrating significant activity against multidrug-resistant pathogens.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical steps for rigorous evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Comparative Framework: Benchmarking Against the Gold Standards

To ascertain the therapeutic potential of novel this compound derivatives, their activity must be benchmarked against a panel of clinically relevant antibiotics. The choice of comparators should ideally span different mechanisms of action to provide a comprehensive profile of the new compound's spectrum and potency.

Recommended Comparator Antibiotics:

  • Ciprofloxacin (A Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication. A broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.

  • Vancomycin (A Glycopeptide): Inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. It is a critical therapeutic for infections caused by Methicillin-resistant Staphylococcus aureus (MRSA).

  • Ampicillin (A β-lactam): A broad-spectrum penicillin antibiotic that inhibits bacterial cell wall synthesis. It is widely used to treat a variety of bacterial infections.[7]

  • Cefuroxime (A Cephalosporin): A second-generation cephalosporin antibiotic that, like other β-lactams, disrupts bacterial cell wall synthesis. It has a broad spectrum of activity against both Gram-positive and Gram-negative organisms.[4]

Experimental Validation: Protocols for Determining Antibacterial Efficacy

The following protocols are foundational for assessing antibacterial activity. Adherence to these standardized methods is crucial for generating reproducible and comparable data.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] This protocol is based on guidelines from CLSI.[9][10][11][12]

Rationale: This method provides a precise, quantitative value (the MIC), which is essential for comparing the potency of different compounds and for pharmacodynamic modeling. The use of 96-well plates allows for high-throughput screening of multiple compounds and concentrations simultaneously.

  • Preparation of Media and Reagents:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Sterilize by autoclaving.

    • Prepare stock solutions of the test this compound derivatives and comparator antibiotics in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be shown to not affect bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). A photometric device can be used for standardization.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Assay Setup in a 96-Well Plate:

    • Add 50 µL of CAMHB to all wells.

    • In the first column of wells, add an additional 50 µL of the stock solution of the test compound (or comparator antibiotic).

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard 50 µL from the 10th column.

    • The 11th column will serve as the growth control (no drug), and the 12th column as the sterility control (no bacteria).

    • Add 50 µL of the standardized bacterial inoculum to wells in columns 1-11. Add 50 µL of sterile broth to the sterility control wells (column 12).

  • Incubation and Reading:

    • Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Kirby-Bauer Disk Diffusion Assay (Zone of Inhibition)

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[13] This protocol is based on guidelines from EUCAST.[14][15]

Rationale: The disk diffusion assay is a simple, cost-effective method for preliminary screening and for assessing the spectrum of activity of a new compound. The size of the inhibition zone provides a semi-quantitative measure of the compound's efficacy.

  • Preparation of Agar Plates and Disks:

    • Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4.0 ± 0.5 mm.

    • Prepare sterile filter paper disks (6 mm diameter) and impregnate them with a known concentration of the this compound derivative or comparator antibiotic. Allow the solvent to evaporate completely.

  • Inoculation of Agar Plates:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.

  • Application of Disks and Incubation:

    • Within 15 minutes of inoculation, apply the impregnated disks firmly onto the surface of the agar.[15] Ensure even spacing between disks to prevent overlapping of inhibition zones.

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) for each disk.

    • The results are interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints for the comparator antibiotics. For the novel derivatives, the zone diameter provides a comparative measure of activity.

Data Presentation and Comparative Analysis

For a clear and objective comparison, the experimental data should be summarized in a tabular format. The following table presents a hypothetical but realistic dataset for a series of novel this compound derivatives (coded as P-101, P-102, P-103) and the comparator antibiotics.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)
P-101 832
P-102 416
P-103 >64>64
Ciprofloxacin 0.50.015
Vancomycin 1>128
Ampicillin 0.258
Cefuroxime 48

Interpretation of Data:

  • In this hypothetical dataset, derivative P-102 shows the most promising activity among the novel compounds, with an MIC of 4 µg/mL against the Gram-positive S. aureus.

  • The derivatives demonstrate weaker activity against the Gram-negative E. coli compared to S. aureus, suggesting a potential spectrum of activity skewed towards Gram-positive organisms.

  • None of the novel derivatives match the potency of the comparator antibiotics Ciprofloxacin, Vancomycin, and Ampicillin against S. aureus. However, P-102 shows comparable activity to Cefuroxime.

  • The high MIC values for Vancomycin against E. coli are expected, as its mechanism of action is ineffective against Gram-negative bacteria due to the outer membrane barrier.

Workflow and Mechanistic Insights

A systematic workflow is essential for the efficient evaluation of novel antibacterial candidates.

G cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Quantitative Evaluation cluster_3 Advanced Characterization synthesis Synthesis of 1-Methyl-5-oxopyrrolidine-3- carbohydrazide Derivatives disk_diffusion Disk Diffusion Assay (Qualitative) synthesis->disk_diffusion Test Compounds mic_screening Single-Point MIC (e.g., at 64 µg/mL) synthesis->mic_screening mic_determination Full MIC Determination (Broth Microdilution) disk_diffusion->mic_determination Active Hits mic_screening->mic_determination Active Hits mbc MBC Determination (Bactericidal vs. Bacteriostatic) mic_determination->mbc Potent Compounds moa Mechanism of Action Studies mbc->moa toxicity Cytotoxicity Assays moa->toxicity

Caption: Workflow for Antibacterial Drug Discovery and Validation.

Potential Mechanism of Action

While the exact mechanism of action for this compound derivatives requires specific investigation, related pyrrolidinone scaffolds have been shown to target various bacterial processes.[2][16] One plausible hypothesis is the inhibition of a key bacterial enzyme, such as glucosamine-6-phosphate synthase, which is involved in the biosynthesis of the bacterial cell wall.[2]

G compound Pyrrolidinone Derivative compound->inhibition enzyme Bacterial Enzyme (e.g., GlcN-6-P synthase) product Product (Essential for cell wall) enzyme->product substrate Substrate substrate->enzyme cell_wall Cell Wall Synthesis product->cell_wall inhibition->enzyme lysis Bacterial Cell Lysis cell_wall->lysis Inhibition Leads to

Caption: Hypothetical Mechanism of Action via Enzyme Inhibition.

Conclusion and Future Directions

The validation of novel antibacterial agents like this compound derivatives requires a rigorous, multi-faceted approach grounded in standardized methodologies. This guide provides the foundational protocols and comparative framework necessary for such an evaluation. The hypothetical data presented herein illustrates how these compounds may exhibit promising activity, particularly against Gram-positive pathogens.

Future research should focus on expanding the panel of bacterial strains to include clinical isolates and multidrug-resistant variants.[5] Further studies to determine the minimum bactericidal concentration (MBC) will elucidate whether these compounds are bacteriostatic or bactericidal. Ultimately, a comprehensive understanding of their mechanism of action, coupled with toxicological profiling, will be critical in determining their potential as next-generation antibacterial therapeutics.

References

  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available from: [Link]

  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available from: [Link]

  • Baghdad Science Journal. Design, Synthesis and Antibacterial Evaluation of Some New Pyrrolidine Derivatives Based Pyrazole Moiety via Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Available from: [Link]

  • PubMed. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. Available from: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • National Institutes of Health (NIH). Comparison of direct and standard antimicrobial disk susceptibility testing for bacteria isolated from blood. Available from: [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). CLSI-EUCAST Recommendations for Disk Diffusion Testing. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available from: [Link]

  • CGSpace. EUCAST Disk Diffusion Method (Part 1). Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Disk Diffusion and Quality Control. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Available from: [Link]

  • ResearchGate. Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials. Available from: [Link]

  • Semantic Scholar. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Available from: [Link]

  • MI - Microbiology. Broth Microdilution. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

  • LMA leidykla. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. Available from: [Link]

  • CORE. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines. Available from: [Link]

  • Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Journal of Pure and Applied Microbiology. Comparision of Direct Antibiotic Susceptibility Testing with Standard Testing in Blood Culture. Available from: [Link]

  • Taylor & Francis Online. Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Available from: [Link]

  • PubMed. Antibacterial activity of pyrrolidine dithiocarbamate. Available from: [Link]

  • Chemija. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • PubMed. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

  • ResearchGate. Comparison of the Antibacterial Activities of Different Antibiotics Against Clinical Isolates: Antibiotic Resistance Patterns. Available from: [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

Sources

A Comparative Analysis of the Antibacterial Efficacy of Novel 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents that can effectively combat multidrug-resistant pathogens. This guide provides a detailed comparative analysis of the antibacterial efficacy of a promising class of compounds, 1-Methyl-5-oxopyrrolidine-3-carbohydrazide derivatives, against established antibiotics. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of new antimicrobial agents.

Introduction to a New Frontier in Antibacterial Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[1][2][3] The functionalization of this scaffold offers a versatile platform for the development of novel therapeutic agents with a wide range of activities.[1] Recent research has focused on the synthesis and evaluation of 5-oxopyrrolidine-3-carbohydrazide derivatives as a potential new class of antibacterial agents.[4][5][6] These compounds have garnered attention due to their synthetic accessibility and the potential for diverse chemical modifications, allowing for the fine-tuning of their biological activity.

This guide will delve into the experimental data from recent studies to provide a clear and objective comparison of the efficacy of these novel derivatives with commonly used antibiotics, namely ampicillin and cefuroxime. The analysis will be grounded in quantitative data, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, to offer a comprehensive understanding of their potential as future therapeutics.

Experimental Design and Rationale

The evaluation of a new antimicrobial agent's efficacy hinges on a series of well-defined in vitro experiments. The primary objective is to determine the lowest concentration of the compound that can inhibit the visible growth of a microorganism (MIC) and the lowest concentration that can kill a significant proportion of the bacterial population (MBC).

A recent study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives provides a robust framework for this comparison.[7] The researchers synthesized a library of these compounds and evaluated their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[7] The selection of ampicillin and cefuroxime as controls is scientifically sound as they represent two major classes of beta-lactam antibiotics with well-characterized mechanisms of action and established clinical use.[8][9]

Experimental Workflow: From Synthesis to Antimicrobial Testing

The overall experimental workflow for the synthesis and evaluation of these novel compounds can be visualized as follows:

Experimental Workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antimicrobial Efficacy Testing start Starting Materials: 1-(2-hydroxy-5-methylphenyl)- 5-oxopyrrolidine-3-carboxylic acid hydrazide Synthesis of Carbohydrazide Intermediate start->hydrazide Hydrazinolysis derivatives Condensation with Aldehydes/Ketones to yield Hydrazone Derivatives hydrazide->derivatives Condensation mic_determination Broth Microdilution Assay (MIC Determination) derivatives->mic_determination Testing bacterial_strains Bacterial Strains: S. aureus, E. coli, etc. bacterial_strains->mic_determination mbc_determination Subculturing for MBC Determination mic_determination->mbc_determination Non-turbid wells data_analysis Data Analysis and Comparison with Controls mbc_determination->data_analysis

Caption: A flowchart illustrating the key stages in the synthesis and antimicrobial evaluation of this compound derivatives.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature, providing a framework for reproducible research in this area.[7]

Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide:

  • Esterification: 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding methyl ester.

  • Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate in an appropriate solvent (e.g., ethanol) and refluxed to produce the 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide intermediate.

Synthesis of Hydrazone Derivatives:

  • Condensation Reaction: The carbohydrazide intermediate is reacted with various aromatic or heterocyclic aldehydes or ketones in a suitable solvent (e.g., propan-2-ol) with a catalytic amount of acid (e.g., hydrochloric acid).

  • Purification: The resulting hydrazone derivatives are purified by recrystallization from an appropriate solvent to yield the final compounds.

Determination of Minimum Inhibitory Concentration (MIC):

  • Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to achieve a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds and control antibiotics are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC):

  • Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar medium.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Observation: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Comparative Efficacy Analysis

The antibacterial activity of the synthesized 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria and compared with standard antibiotics.[7]

Quantitative Comparison of In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of the most potent derivatives against S. aureus and E. coli, alongside the comparator antibiotics.

Compound/AntibioticTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
Derivative 11a (benzylidene hydrazone) S. aureus3.9 15.6[7]
Derivative 11b (5-nitrothien-2-yl hydrazone) S. aureus7.831.25[7]
Derivative 11d (5-nitrofuran-2-yl hydrazone) S. aureus15.662.5[7]
Ampicillin S. aureus0.6 - 1-[8]
Cefuroxime S. aureus7.8-[7]
Derivative 11b (5-nitrothien-2-yl hydrazone) E. coli31.25 31.25[7]
Derivative 11d (5-nitrofuran-2-yl hydrazone) E. coli31.25 31.25[7]
Ampicillin E. coli4-[8]
Cefuroxime E. coli7.8-[7]

Key Observations:

  • Potent Anti-Staphylococcal Activity: Several derivatives exhibited significant activity against S. aureus. Notably, the benzylidene hydrazone derivative (11a) demonstrated a very strong inhibitory effect with an MIC of 3.9 µg/mL, which is more potent than the control antibiotic cefuroxime (MIC of 7.8 µg/mL) under the same experimental conditions.[7]

  • Promising Activity Against E. coli: The 5-nitrothien-2-yl (11b) and 5-nitrofuran-2-yl (11d) hydrazone derivatives showed notable activity against E. coli, with MIC and MBC values of 31.25 µg/mL.[7] While these values are higher than those of the comparator antibiotics, they indicate a promising spectrum of activity that can be further optimized.

  • Structure-Activity Relationship: The nature of the substituent on the hydrazone moiety plays a crucial role in determining the antibacterial potency. The presence of nitro-substituted heterocyclic rings, such as 5-nitrothiophene and 5-nitrofuran, appears to be favorable for activity against Gram-negative bacteria.[7] For Gram-positive activity, even a simple benzylidene substituent can confer high potency.

Mechanistic Insights and Future Directions

While the precise mechanism of action for these this compound derivatives is still under investigation, the structural features suggest potential interactions with key bacterial targets. The pyrrolidine ring system is a common motif in compounds that target bacterial enzymes involved in cell wall synthesis or DNA replication.[1] The hydrazone linkage introduces a planar, electron-rich system that can participate in various binding interactions.

Future research should focus on:

  • Elucidation of the Mechanism of Action: Detailed mechanistic studies are crucial to understand how these compounds exert their antibacterial effects. This could involve assays to assess their impact on bacterial cell wall integrity, protein synthesis, and DNA replication.

  • Lead Optimization: The promising activity of the initial derivatives warrants further medicinal chemistry efforts to optimize their potency, spectrum of activity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Compounds with potent in vitro activity should be advanced to in vivo models of infection to evaluate their efficacy and safety in a more complex biological system.

  • Evaluation against Resistant Strains: A critical next step is to assess the activity of these derivatives against a broader panel of multidrug-resistant bacterial strains to determine their potential to address the challenge of antibiotic resistance.

Conclusion

The this compound scaffold represents a promising starting point for the development of a new class of antibacterial agents. The derivatives discussed in this guide have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting potency comparable or superior to existing antibiotics. The synthetic tractability of this scaffold allows for extensive structural modifications, providing a clear path for future lead optimization. Continued research into the mechanism of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in the ongoing battle against infectious diseases.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6249, Ampicillin. [Link]

  • Plaga, A., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)
  • Plaga, A., Sapijanskaitė-Banevič, B., & Vaickelionienė, R. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)
  • Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
  • A Comparison of in-vitro Pharmacokinetics and Pharmacodynamics of Branded and Its Locally Produced Cefuroxime Sodium Against Staphylococcus and Escherichia Escherichia coli. (2025). PubMed Central.
  • EUCAST. (2026). MIC distributions for Cefuroxime, 2026-01-17. MIC EUCAST.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed Central.
  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology.
  • MIC assays on E. coli, S. epidermidis and S. aureus. (n.d.).
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PubMed Central.
  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. (n.d.). MDPI.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central.
  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a p
  • Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. (n.d.). Taylor & Francis Online.
  • Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S.
  • Minimum inhibitory concentration results of a selection of antibiotics against representative staphylococcal targets. (n.d.).
  • Contribution of efflux to cefuroxime resistance in clinical isolates of Escherichia coli. (n.d.). PubMed.
  • Antimicrobial Reporting Range Ampicillin ≤0.25 to ≥128 μg/mL Ceftaroline ≤0.06 to ≥32 μg/mL Clindamycin ≤0.03 to ≥. (n.d.).
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.
  • Inter-technique variability between antimicrobial susceptibility testing methods affects clinical classification of cefuroxime in strains close to breakpoint. (n.d.). PubMed.
  • MIC values (mg/mL) of antimicrobial agents against E. coli strains. (n.d.).
  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (2025). PubMed Central.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). PubMed Central.
  • (PDF) Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2025).
  • Comparative research of assay methods of ampicillin trihydrate. (2025).

Sources

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating the therapeutic potential of novel chemical entities, a thorough understanding of their cytotoxic profile is paramount. This guide provides an in-depth comparison of key in vitro cytotoxicity assays, specifically tailored for the evaluation of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide compounds and their derivatives. We will delve into the mechanistic basis of each assay, offer detailed, field-proven protocols, and discuss the interpretation of experimental data to empower you to make informed decisions in your research.

The 5-oxopyrrolidine scaffold is a recognized pharmacophore present in various biologically active compounds, and its derivatives, including hydrazones, have demonstrated potential as anticancer and antimicrobial agents.[1][2][3][4] The hydrazide-hydrazone moiety is of particular interest in medicinal chemistry for its diverse biological activities.[5][6][7][8] Therefore, robust and reliable cytotoxicity testing is a critical step in the preclinical evaluation of this promising class of compounds.[7][9][10]

Choosing the Right Cytotoxicity Assay: A Strategic Approach

The selection of a cytotoxicity assay should not be a one-size-fits-all decision. It should be a strategic choice based on the specific questions you aim to answer about your this compound compounds. Do you want a broad measure of cell viability, or are you interested in elucidating the specific mechanism of cell death? The three main categories of assays we will discuss provide complementary information:

  • Metabolic Activity Assays (e.g., MTT): These assays measure the overall metabolic health of a cell population. A reduction in metabolic activity is often interpreted as a decrease in cell viability.[11][12]

  • Membrane Integrity Assays (e.g., LDH): These assays detect the leakage of intracellular components into the culture medium, which is a hallmark of cell membrane damage and necrosis.[13][14]

  • Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI): These assays can differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), providing deeper insights into the mechanism of action of your compound.[15][16][17]

Comparison of Key In Vitro Cytotoxicity Assays

Assay Principle Advantages Disadvantages Primary Endpoint
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to a purple formazan product.[12]Simple, cost-effective, high-throughput.[18]Can be affected by compounds that alter cellular metabolism; formazan crystals require solubilization.[12]Cell Viability/Metabolic Activity
LDH Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[14][19]Non-destructive to remaining cells, allowing for multiplexing; sensitive.[13]Does not distinguish between apoptosis and necrosis; released LDH has a finite stability in the medium.[20]Cytotoxicity/Membrane Permeability
Annexin V/PI Assay Dual staining method. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[15][17]Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells; provides mechanistic insights.[16][17]Requires more complex instrumentation (flow cytometer or fluorescence microscope); more time-consuming.Apoptosis and Necrosis

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is a self-validating system as it includes controls for background absorbance and maximum cell death, ensuring the reliability of the results.

Causality Behind Experimental Choices: The use of a solubilizing agent like DMSO is crucial because the formazan crystals produced are insoluble in water.[11] The incubation time with MTT is optimized to allow for sufficient formazan production without causing toxicity from the reagent itself.

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of this compound compounds A->B C Incubate for the desired exposure time (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm using a plate reader E->F

Caption: MTT Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of your this compound compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls (negative control) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT solution to each well.[21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the MTT to formazan crystals.[21]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity (Membrane Integrity)

This protocol is designed to be self-validating by including controls for spontaneous and maximum LDH release, which are essential for accurate data normalization.

Causality Behind Experimental Choices: It is critical to use serum-free medium during the assay as serum contains LDH, which would lead to high background readings. The maximum release control, achieved by lysing the cells, establishes the upper limit of the assay's dynamic range.[19]

Experimental Workflow:

LDH_Workflow A Seed cells and treat with compounds as in the MTT assay B Set up controls: Spontaneous release (vehicle) and Maximum release (lysis buffer) A->B C Incubate for the desired exposure time B->C D Transfer a small aliquot of supernatant to a new 96-well plate C->D E Add LDH reaction mixture to each well D->E F Incubate at room temperature, protected from light E->F G Measure absorbance at 490 nm F->G

Caption: LDH Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Prepare three sets of control wells:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation period.[19]

    • Medium background: Wells containing only cell culture medium.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a small aliquot (e.g., 10-50 µL) of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

Annexin V/PI Assay for Apoptosis and Necrosis Detection

This protocol is inherently self-validating as the dual-staining approach allows for the clear differentiation of distinct cell populations based on their fluorescence profiles.

Causality Behind Experimental Choices: The use of a calcium-containing binding buffer is essential as Annexin V's binding to phosphatidylserine is calcium-dependent. Analyzing the samples promptly after staining is crucial to minimize the progression of cells from early to late apoptosis or secondary necrosis.

Signaling Pathway Visualization:

Cell_Death_Pathways cluster_0 Apoptosis (Programmed Cell Death) cluster_1 Necrosis (Uncontrolled Cell Death) A Apoptotic Stimulus B Caspase Activation A->B C Phosphatidylserine (PS) externalization B->C D Membrane Blebbing B->D F Intact Cell Membrane (Early Stage) C->F E Formation of Apoptotic Bodies D->E G Severe Cellular Injury H Loss of Membrane Integrity G->H I Cell Swelling and Lysis H->I J Release of Intracellular Contents I->J

Caption: Simplified Apoptosis vs. Necrosis Pathways.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat them with the this compound compounds as previously described.

  • Cell Harvesting: After the incubation period, collect both the adherent and floating cells. For adherent cells, use trypsin and then neutralize it with serum-containing medium. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells once with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[15]

Data Interpretation and Presentation

MTT and LDH Assay Data

For both MTT and LDH assays, the results are typically expressed as a percentage relative to the controls.

  • MTT: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

  • LDH: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity, can then be calculated using non-linear regression analysis.

Example Data Table:

CompoundCell LineAssayIC₅₀ (µM)
This compound A MCF-7MTT (48h)15.2 ± 1.8
This compound A MCF-7LDH (48h)22.5 ± 2.1
This compound B A549MTT (48h)35.7 ± 3.4
This compound B A549LDH (48h)41.3 ± 4.5
Doxorubicin (Control) MCF-7MTT (48h)0.8 ± 0.1
Annexin V/PI Assay Data

The data from flow cytometry is typically presented as a quadrant plot, where:

  • Lower-left quadrant (Annexin V- / PI-): Live, viable cells.

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.[17]

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[17]

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells.[17]

The percentage of cells in each quadrant is quantified to determine the primary mode of cell death induced by the compound.

Conclusion

The comprehensive in vitro cytotoxic evaluation of this compound compounds requires a multi-faceted approach. By combining a general cell viability assay like the MTT assay with a membrane integrity assay such as the LDH assay, researchers can obtain a robust initial assessment of a compound's cytotoxic potential. For compounds that exhibit significant activity, follow-up studies using an Annexin V/PI assay are strongly recommended to elucidate the mechanism of cell death. This tiered approach, grounded in sound experimental design and a clear understanding of the principles behind each assay, will yield reliable and publishable data, ultimately accelerating the drug discovery and development process.

References

  • Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • Kaufmann, S. H., & Steensma, D. P. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Mayo Clinic. Apoptosis-associated caspase activation assays. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • SciELO Colombia. Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. [Link]

  • PubMed Central. Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. [Link]

  • ResearchGate. (2016). In vitro evaluation of cytotoxic activity of hydrazide/hydrazones based on 4-chlorocoumarin-3-carbaldehyde against leukemic cells and induction of apoptosis. [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • ThaiJO. (2023). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? [Link]

  • ResearchGate. MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... [Link]

  • LSMU. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. [Link]

  • PubMed Central. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • PubMed Central. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • Chemija. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. [Link]

  • PubMed Central. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. [Link]

  • PubMed Central. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 5-oxopyrrolidine (also known as the pyroglutamic acid scaffold) is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent chirality, conformational rigidity, and synthetic tractability make it an attractive starting point for the development of novel therapeutics.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 1-Methyl-5-oxopyrrolidine-3-carbohydrazide analogs. We will explore how modifications to this core structure influence biological activity, with a focus on anticancer and antibacterial applications, supported by experimental data and protocols.

The this compound Scaffold: A Versatile Core

The core structure consists of a five-membered lactam ring with a methyl group at the N1 position and a carbohydrazide moiety at the C3 position. The hydrazide group serves as a key handle for introducing a wide array of substituents, primarily through the formation of hydrazones. This allows for a systematic exploration of the chemical space and the fine-tuning of pharmacological properties.

The general synthetic approach to these analogs involves the reaction of a 1-substituted-5-oxopyrrolidine-3-carbohydrazide with various aldehydes or ketones to yield the corresponding hydrazones.[3][4] This straightforward condensation reaction allows for the generation of large libraries of compounds for screening.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature of the substituents introduced at the hydrazide nitrogen. Below, we dissect the SAR for different therapeutic areas.

Anticancer Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine-3-carbohydrazide derivatives as potent anticancer agents. The primary mechanism of action for some of these analogs appears to be the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][5]

A key SAR insight is that the nature of the aromatic or heteroaromatic ring introduced via the hydrazone linkage significantly impacts cytotoxicity. For instance, in a series of novel 5-oxopyrrolidine-3-carbohydrazides, derivatives bearing hydroxy and alkoxy-substituted benzene or naphthalene rings displayed promising anticancer activity.[5]

Key Findings:

  • Hydroxyl and Alkoxy Substituents: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring of the hydrazone moiety has been shown to enhance anticancer activity.[1][5] This is a common feature in many kinase inhibitors, as these groups can form crucial hydrogen bonds within the ATP-binding pocket of the target kinase.[1]

  • Impact of Substituent Position: The position of these substituents is also critical. For example, a 2-hydroxybenzylidene derivative and a 2-hydroxynaphthalenylmethylene derivative demonstrated the highest cytotoxicity in both 2D and 3D cancer cell models.[5]

  • Bulkier Aromatic Systems: The incorporation of a larger aromatic system, such as a naphthalene ring, can lead to increased potency. The 2-hydroxynaphthalenylmethylene derivative showed high binding affinity to key protein kinases like SCR and BRAF in molecular docking studies.[5]

  • Inhibition of Cell Migration: Interestingly, some analogs with multiple methoxy groups (e.g., 2,5-dimethoxybenzylidene and 2,4,6-trimethoxybenzylidene derivatives) were more effective at inhibiting cancer cell migration than inducing cytotoxicity.[5] This suggests that subtle structural changes can switch the primary mode of action from cytotoxic to anti-metastatic.

Comparative Anticancer Activity Data

Compound IDSubstituent on HydrazoneActivity ProfileReference
8 2-HydroxybenzylideneHigh cytotoxicity[5]
12 2-HydroxynaphthalenylmethyleneHigh cytotoxicity, potent kinase inhibitor[5]
4 2,5-DimethoxybenzylidenePotent cell migration inhibitor[5]
6 2,4,6-TrimethoxybenzylidenePotent cell migration inhibitor[5]
Antibacterial Activity

The 5-oxopyrrolidine scaffold is also a promising framework for the development of novel antibacterial agents. The increasing threat of antibiotic resistance necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms.[6]

SAR studies in this area have revealed that the introduction of specific heterocyclic moieties can impart significant antibacterial activity.

Key Findings:

  • Nitro-substituted Heterocycles: Hydrazone derivatives bearing a 5-nitrothien-2-yl or a 5-nitrofuran-2-yl fragment have shown potent activity against a range of Gram-positive and Gram-negative bacteria.[6] The nitro group is a well-known pharmacophore in antimicrobial agents, often contributing to a redox-mediated mechanism of action.

  • Activity Against Biofilms: The 5-nitrothienylhydrazone derivative not only exhibited strong bactericidal effects but also demonstrated excellent results in disrupting established biofilms of S. aureus and E. coli.[6] This is a particularly important finding, as biofilms are notoriously difficult to eradicate with conventional antibiotics.

  • Potency against Resistant Strains: Certain 5-oxopyrrolidine derivatives have shown promising activity against multidrug-resistant Staphylococcus aureus strains.[7]

Comparative Antibacterial Activity Data (MIC in μg/mL)

CompoundSubstituentS. aureusE. coliReference
Hydrazone with 5-nitrothien-2-yl 5-Nitrothiophene<7.8<7.8[6]
Hydrazone with 5-nitrofuran-2-yl 5-NitrofuranPotentPotent[6]
Hydrazone with benzylidene Benzene3.9-[6]
Cefuroxime (Control) -7.8-[6]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

General Synthesis of this compound Analogs (Hydrazones)

This protocol describes a general method for the synthesis of hydrazone derivatives from a carbohydrazide precursor.

Workflow for Hydrazone Synthesis

G start Start: this compound reaction Reaction Mixture (Stir at 60-70 °C) start->reaction aldehyde Corresponding Aldehyde/Ketone aldehyde->reaction solvent Solvent (e.g., Methanol) solvent->reaction catalyst Acid Catalyst (e.g., HCl, Acetic Acid) catalyst->reaction monitoring Monitor Reaction (TLC) reaction->monitoring precipitation Precipitate Formation monitoring->precipitation filtration Filter Precipitate precipitation->filtration drying Dry the Product filtration->drying recrystallization Recrystallize for Purification drying->recrystallization product Final Hydrazone Analog recrystallization->product

Caption: General workflow for the synthesis of this compound hydrazone analogs.

Step-by-Step Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol.

  • Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl or glacial acetic acid) to the reaction mixture.[3]

  • Stir the reaction mixture at an elevated temperature (e.g., 60-70 °C) for a period ranging from 20 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Collect the precipitate by filtration and wash it with a cold solvent to remove any unreacted starting materials.

  • Dry the crude product under a vacuum.

  • For further purification, recrystallize the product from a suitable solvent system (e.g., DMF/water).[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

MTT Assay Workflow

G cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 formazan_formation Formation of formazan crystals by viable cells incubation3->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at ~570 nm solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 48 to 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Future Directions and Concluding Remarks

The structure-activity relationship studies of this compound analogs have demonstrated that this scaffold is a fertile ground for the discovery of novel therapeutic agents. The ease of diversification at the hydrazide position allows for the rapid exploration of chemical space and the optimization of biological activity.

Future research in this area could focus on:

  • Exploring a wider range of heterocyclic substituents to identify novel pharmacophores with enhanced activity and selectivity.

  • Investigating other therapeutic areas , such as anticonvulsant and anti-inflammatory applications, where the pyrrolidinone core has shown promise.

  • Conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most active compounds.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

References

[5] Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. Available from: [8] A qualitative structure activity relationship (SAR) study of selected pyroglutamates. Available from: [6] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available from: [9] Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Available from: [3] Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - MDPI. Available from: [1] Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed Central. Available from: [4] Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives - LMA leidykla. Available from: [7] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. Available from: [2] Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF - ResearchGate. Available from:

Sources

A Comparative Guide to Carbohydrazide Linkers in Bioconjugation: Spotlight on 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide against other conventional carbohydrazide linkers. It is intended for researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, particularly in the fields of antibody-drug conjugates (ADCs), peptide modification, and targeted drug delivery. We will explore the structural nuances, reactivity, and stability of these linkers, supported by experimental protocols and data to inform rational linker selection.

The Crucial Role of Carbohydrazide Linkers in Modern Bioconjugation

In the architecture of complex biomolecules like ADCs, the linker is not merely a spacer but a critical component that dictates the conjugate's stability, pharmacokinetics, and efficacy.[1] Carbohydrazide linkers, which contain the reactive hydrazide moiety (-CONHNH₂), are prized for their ability to react with aldehydes and ketones to form a hydrazone bond.[2] This reaction is particularly valuable for several reasons:

  • Site-Specific Conjugation: Glycoproteins, such as monoclonal antibodies, can be gently oxidized with sodium periodate to generate aldehyde groups within their carbohydrate domains, typically located in the Fc region away from the antigen-binding site.[2] This allows for site-specific conjugation that preserves the antibody's binding affinity.

  • pH-Sensitive Cleavage: The resulting hydrazone bond is cleavable under acidic conditions.[3][4] This property is ingeniously exploited for drug delivery; the linker remains stable in the bloodstream (pH ~7.4) but efficiently releases its cytotoxic payload in the acidic microenvironment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) upon internalization into a target cell.[4][5]

The choice of carbohydrazide linker can profoundly influence the stability of this pH-sensitive bond and the overall properties of the conjugate. This guide will dissect these differences, focusing on the unique attributes of the this compound scaffold.

Featured Linker: this compound

The this compound linker is a heterocyclic compound that has garnered interest for its potential to impart favorable properties to bioconjugates.[6][7]

Caption: Chemical structure of this compound.

Key Structural Features and Their Implications:

  • 5-Oxopyrrolidine Core: This five-membered lactam ring is a common scaffold in biologically active compounds and approved drugs.[6] Its presence is anticipated to enhance aqueous solubility and introduce a degree of conformational rigidity, which can influence binding interactions and metabolic stability. The polar nature of the lactam may also reduce the aggregate hydrophobicity of the final conjugate, a crucial factor in preventing premature clearance and improving manufacturability.

  • N-Methyl Group: The methyl group at the N1 position of the pyrrolidone ring serves two primary purposes. First, it caps a potential hydrogen bond donor site, which can subtly alter the molecule's solubility and membrane permeability characteristics. Second, it provides steric bulk near the core structure, which may shield adjacent bonds from enzymatic degradation, potentially enhancing the in vivo stability of the conjugate.

  • Carbohydrazide Moiety: This functional group is the reactive handle for conjugation to carbonyl compounds (aldehydes or ketones), forming the characteristic pH-sensitive hydrazone linkage.[8]

The synthesis of this linker typically involves the reaction of itaconic acid with an appropriate amine, followed by esterification and subsequent hydrazinolysis to yield the final carbohydrazide product.[7]

Comparative Analysis with Alternative Carbohydrazide Linkers

To understand the advantages of the this compound linker, we compare it with two widely used homobifunctional dihydrazide linkers: the flexible, aliphatic Adipic Acid Dihydrazide (ADH) and the rigid, aromatic Isophthalic Dihydrazide (IDH).

FeatureThis compoundAdipic Acid Dihydrazide (ADH)[9]Isophthalic Dihydrazide (IDH)[10]
Structure Heterocyclic, moderately rigidLinear, highly flexible aliphatic chainRigid aromatic (benzene) core
Solubility High (expected due to polar lactam)Moderate in water (50 g/L)[10]Low in water, requires organic co-solvents
Conjugate Hydrophobicity Low-to-moderate increaseModerate increaseSignificant increase
Hydrazone Bond Stability Expected to be similar to aliphatic hydrazonesForms aliphatic hydrazonesForms aromatic hydrazones
pH Sensitivity High sensitivity to acidic pHStandard pH sensitivityLower pH sensitivity (more stable hydrazone)[11]
Potential for PK Modulation High (pyrrolidone core is a known pharmacophore)Low (simple aliphatic spacer)Moderate (aromatic core can influence interactions)
Aliphatic Linkers: Adipic Acid Dihydrazide (ADH)

ADH is a simple, six-carbon aliphatic dihydrazide. Its flexible nature can be advantageous in some applications, allowing the conjugated payload to adopt an optimal orientation for activity. However, this flexibility can also lead to less defined conjugate structures. The resulting aliphatic hydrazone bond is known to be highly susceptible to acid-catalyzed hydrolysis, providing a rapid release mechanism at low pH.[4]

Caption: Chemical structure of Adipic Acid Dihydrazide (ADH).

Aromatic Linkers: Isophthalic Dihydrazide (IDH)

IDH incorporates a rigid benzene ring core. This rigidity imparts a more defined spatial orientation between the antibody and the payload. A significant consequence of the aromatic core is the increased stability of the resulting hydrazone bond.[12][13] The conjugation of the C=N double bond with the aromatic ring makes it less susceptible to hydrolysis, even at acidic pH.[11] This can be desirable for applications requiring slower, more sustained payload release or greater stability during prolonged circulation. However, the aromatic nature often decreases water solubility and can increase the overall hydrophobicity of the ADC, potentially leading to aggregation issues.[14]

Caption: Chemical structure of Isophthalic Dihydrazide (IDH).

Performance Data: Stability of Hydrazone Linkages

The critical performance metric for a pH-sensitive linker is its stability profile at physiological versus lysosomal pH. The ideal linker exhibits high stability in circulation (pH 7.4) to prevent premature drug release and off-target toxicity, while demonstrating rapid cleavage at acidic pH (e.g., pH 5.0) for efficient payload delivery inside the target cell.[]

Linker TypeHalf-life (t½) at pH 7.4Half-life (t½) at pH 5.0Stability Ratio (t½ pH 7.4 / t½ pH 5.0)Key Takeaway
Aliphatic Hydrazone (from ADH, etc.)> 72 hours< 2 hours> 36High pH sensitivity, rapid release[11]
Aromatic Hydrazone (from IDH, AcBut, etc.)Very high (> 100 hours)15 - 24 hours~ 4 - 7Lower pH sensitivity, slower release[5][11]
Oxime (for comparison)Extremely high~ 1000 hoursLowGenerally too stable for pH-triggered release[4][16]

Note: Data are synthesized from multiple sources and represent typical values. Actual half-lives depend on the specific molecular context.[5][17][18]

The this compound, lacking an aromatic system conjugated to the hydrazone, is expected to form a hydrazone with a stability profile similar to that of aliphatic linkers, ensuring a distinct pH-dependent release mechanism. Its unique core structure offers the potential for improved pharmacokinetics without compromising the pH-sensitivity of the hydrazone bond.

Experimental Protocols

Here we provide validated, step-by-step methodologies for the synthesis, conjugation, and analysis of carbohydrazide linkers.

Protocol 1: General Conjugation of a Carbohydrazide Linker to an Oxidized Antibody

This protocol describes the site-specific conjugation of a hydrazide-functionalized molecule to the carbohydrate domains of a monoclonal antibody.

Caption: Workflow for antibody-hydrazide linker conjugation.

Methodology:

  • Antibody Oxidation:

    • Prepare the antibody at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 10-25 mM.

    • Incubate the reaction for 30 minutes at room temperature in the dark to generate aldehyde groups. Causality: Periodate selectively cleaves the vicinal diols in the sugar residues of the antibody's glycans to form aldehydes.[2]

  • Buffer Exchange:

    • Immediately remove excess periodate and exchange the antibody into a coupling buffer (e.g., 100 mM Sodium Acetate, pH 5.5) using a desalting column. Causality: The acidic pH protonates the hydrazide, making it a better nucleophile for attacking the aldehyde. Removing excess oxidant is critical to prevent side reactions.

  • Conjugation:

    • Prepare a stock solution of the carbohydrazide linker-payload in a compatible solvent (e.g., DMSO).

    • Add the linker-payload solution to the oxidized antibody at a 10-50 molar excess. The final concentration of organic solvent should typically be below 10% to maintain protein stability.

    • Incubate the reaction for 2-4 hours at room temperature. The reaction proceeds via nucleophilic attack of the hydrazide on the aldehyde, forming a stable hydrazone bond.[19]

  • Purification and Characterization:

    • Purify the resulting antibody-drug conjugate (ADC) from excess linker-payload using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

    • Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC-HPLC, and Mass Spectrometry.

Protocol 2: Comparative Stability Assay of Hydrazone Linkages

This protocol allows for the direct comparison of linker stability in different pH environments.

Methodology:

  • Sample Preparation:

    • Dilute the purified ADCs (prepared with different linkers) to a final concentration of 1 mg/mL in two separate buffers:

      • Buffer A (Physiological): PBS, pH 7.4.

      • Buffer B (Lysosomal): 100 mM Sodium Acetate, pH 5.0.

  • Incubation:

    • Incubate all samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot from each sample.

    • Analyze the aliquots immediately by SEC-HPLC or HIC-HPLC.

  • Data Analysis:

    • Quantify the amount of intact ADC versus released payload (or changes in the DAR) at each time point.

    • Plot the percentage of intact ADC remaining over time for each condition.

    • Calculate the half-life (t½) of the linker under each pH condition. This provides a quantitative measure of linker stability.[17][18]

Conclusion and Future Outlook

The selection of a carbohydrazide linker is a critical decision in the design of bioconjugates. While simple aliphatic linkers like ADH offer straightforward, pH-sensitive cleavage, and aromatic linkers like IDH provide enhanced stability, they represent a trade-off between release kinetics and conjugate properties.

This compound emerges as a sophisticated alternative. It combines the predictable, pH-sensitive cleavage profile of an aliphatic-type hydrazone with a biologically relevant heterocyclic core. This scaffold offers the potential to improve the overall physicochemical properties of the conjugate, such as solubility and stability, thereby widening the therapeutic window. Researchers are encouraged to consider this and other advanced heterocyclic linkers to fine-tune the performance of next-generation targeted therapies.

References

  • Aestus Biotechnology. (n.d.). SMCC. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Retrieved from [Link]

  • Cepham Life Sciences. (n.d.). SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). Retrieved from [Link]

  • Ataman Kimya. (n.d.). ADIPIC ACID DIHYDRAZIDE. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative. Retrieved from [Link]

  • Kima Chemical. (n.d.). Introduction to the application areas of adipic dihydrazide. Retrieved from [Link]

  • Bisley International. (2025, March 18). Industrial Uses of Adipic Acid Dihydrazide Powder. Retrieved from [Link]

  • Wikipedia. (n.d.). Adipic acid dihydrazide. Retrieved from [Link]

  • Kaur, H., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC - NIH. Retrieved from [Link]

  • K συγκεκριμένα, et al. (n.d.). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC - NIH. Retrieved from [Link]

  • Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.GOV. Retrieved from [Link]

  • Plech, T., et al. (n.d.). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Retrieved from [Link]

  • Vaickelioniene, R., et al. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Retrieved from [Link]

  • Vaickelioniene, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Retrieved from [Link]

  • Lu, Y., & Low, P. S. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central. Retrieved from [Link]

  • Petrikaite, V., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Mickeviciute, J., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. LMA leidykla. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Retrieved from [Link]

  • Dey, P., et al. (n.d.). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Guo, X., & Szoka, F. C. (n.d.). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC - NIH. Retrieved from [Link]

  • Fang, G. M., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols. Retrieved from [Link]

  • Raines, R. T., et al. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Retrieved from [Link]

  • Plech, T., et al. (n.d.). Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of each drug-linkers | Download Scientific Diagram. Retrieved from [Link]

  • Sunshine, J. C., et al. (n.d.). Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Aromatic vs. Aliphatic Linkers: Impact on Dye Loading and Stability in Oligoglycerol-Derived Dendronized Polymersomes. Retrieved from [Link]

  • Petrikaite, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Retrieved from [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. Retrieved from [Link]

  • Mickeviciute, J., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. Retrieved from [Link]

  • Kovarova, J., et al. (2017). Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited. NIH. Retrieved from [Link]

  • G-Biosciences. (n.d.). Sample Preparation for Protein Labeling and Protein Conjugation Guide. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugation Protocols. Retrieved from [Link]

  • PubMed. (2024). Recent Advances in the Linkers of Drug Conjugates. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Antioxidant Capacity of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antioxidants

In the landscape of cellular biochemistry, a constant battle is waged against oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. ROS, such as superoxide anions and hydroxyl radicals, are highly reactive molecules that can inflict damage on vital cellular components like DNA, lipids, and proteins, implicating them in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. Antioxidants are the frontline defense, molecules that can safely interact with free radicals and terminate their chain reactions.

The search for novel, potent antioxidant agents is a cornerstone of modern drug discovery. The heterocyclic γ-lactam ring of 2-pyrrolidinone is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive compounds.[1][2] When combined with a carbohydrazide moiety—a functional group known for its redox properties and radical scavenging potential—the resulting structure presents a compelling target for investigation.[3][4] This guide focuses on a specific chemical class: 1-Methyl-5-oxopyrrolidine-3-carbohydrazide derivatives . We will provide a comprehensive framework for their comparative evaluation, moving beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical approach to assessing their antioxidant capacity.

The Scientific Rationale: Why This Scaffold?

The this compound scaffold is not arbitrary. It is a product of rational drug design, leveraging the beneficial properties of its constituent parts.

  • The Pyrrolidinone Core: This five-membered lactam ring provides a rigid, three-dimensional structure that can be precisely functionalized, allowing for the exploration of structure-activity relationships (SAR).[5][6] Its presence is noted in various pharmaceuticals, attesting to its favorable pharmacokinetic properties.

  • The Carbohydrazide Moiety (-CONHNH₂): This functional group is the primary driver of the anticipated antioxidant activity. The nitrogen-hydrogen bonds in the hydrazide group are crucial for neutralizing free radicals.[7] The lone pair of electrons on the nitrogen atoms can also participate in electron transfer reactions. The mechanism often involves the donation of a hydrogen atom, generating a stable acyl radical.[3]

By synthesizing various derivatives—for instance, by condensing the terminal amine of the carbohydrazide with different aromatic aldehydes to form hydrazones—we can systematically probe how electronic and steric factors influence antioxidant potency.

A Multi-Faceted Approach: Selecting the Right Antioxidant Assays

No single assay can fully capture the complex nature of antioxidant activity. A compound can act via different mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[7] Therefore, a panel of assays based on different mechanisms is essential for a comprehensive evaluation. We will focus on three widely adopted, robust, and accessible spectrophotometric methods: DPPH, ABTS, and FRAP.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Primarily a HAT-based mechanism, though SET can also be involved. It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow.[8][9] Its simplicity and the stability of the radical make it a popular primary screening tool.[10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The mechanism involves single electron transfer.[10] A key advantage is that the ABTS•+ radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This is a purely SET-based assay that measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[9] This assay directly measures the reducing power of a sample.

The following diagram illustrates the overall workflow for evaluating the synthesized derivatives.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Antioxidant Screening cluster_2 Phase 3: Data Analysis A Synthesis of This compound Derivatives B Structural Confirmation (NMR, HRMS, IR) A->B C Preparation of Stock Solutions (e.g., in DMSO or Methanol) B->C D DPPH Radical Scavenging Assay C->D Primary Screening E ABTS Radical Cation Decolorization Assay C->E Primary Screening F FRAP Assay (Ferric Reducing Power) C->F Primary Screening G Calculate % Inhibition D->G E->G I Calculate FRAP Value (FeSO4 Equivalents) F->I H Determine IC50 Values (DPPH & ABTS) G->H J Comparative Analysis & Structure-Activity Relationship (SAR) H->J Data Interpretation I->J Data Interpretation

Caption: Experimental workflow for antioxidant capacity evaluation.

Detailed Experimental Protocols

Here we provide step-by-step protocols for the three key assays. These protocols are designed to be self-validating through the inclusion of standards and controls.

DPPH Radical Scavenging Assay

Principle: This assay leverages the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). In its radical form, DPPH absorbs strongly at ~517 nm and has a deep violet color. When it accepts a hydrogen atom or an electron from an antioxidant, it becomes the reduced, non-radical form (DPPH-H), losing its absorbance and turning yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Caption: Principle of the DPPH radical scavenging assay.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Test compounds (this compound derivatives)

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplate reader or UV-Vis spectrophotometer

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Scientist's Note: This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or covered in foil. Methanol is used as it dissolves both DPPH and a wide range of organic compounds.

  • Sample Preparation: Prepare a series of dilutions for each test derivative and the positive control (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

  • Assay Protocol (96-well plate): a. To each well, add 100 µL of the sample or standard solution. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. Negative Control: 100 µL of methanol + 100 µL of DPPH solution. d. Blank: 100 µL of methanol + 100 µL of methanol (to zero the spectrophotometer).

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Rationale: Incubation in the dark prevents photodegradation of the DPPH radical, ensuring that the observed absorbance change is due to the antioxidant activity of the sample. 30 minutes is typically sufficient for the reaction to reach a plateau.

  • Measurement: Measure the absorbance of each well at 517 nm.

Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the concentration of the sample and performing a linear or non-linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.

ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate. The blue-green ABTS•+ is then reduced by the antioxidant to the colorless neutral form. The reduction in absorbance at ~734 nm is proportional to the antioxidant's activity.

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or ethanol

  • Test compounds and positive control (Trolox)

  • UV-Vis spectrophotometer or 96-well microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Trustworthiness: Adjusting the absorbance to a standard value ensures consistency and comparability across different experimental runs.

  • Assay Protocol: a. Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test sample (at various concentrations). b. Mix thoroughly. c. Negative Control: 1.0 mL of ABTS•+ solution + 10 µL of the solvent used for the sample.

  • Incubation: Let the reaction stand for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

Calculation: The calculation for % Inhibition and IC₅₀ is the same as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay directly measures the electron-donating capacity of an antioxidant. At a low pH, an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺-TPTZ) form, with an absorption maximum at 593 nm. The change in absorbance is proportional to the reducing power of the sample.

Reagents and Equipment:

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Acetate buffer (300 mM, pH 3.6)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • UV-Vis spectrophotometer or 96-well microplate reader

Procedure:

  • Preparation of FRAP Reagent: a. Prepare the following solutions: i. 300 mM Acetate buffer, pH 3.6 ii. 10 mM TPTZ in 40 mM HCl iii. 20 mM FeCl₃·6H₂O in water b. Mix the solutions in a 10:1:1 (v/v/v) ratio of acetate buffer, TPTZ solution, and FeCl₃ solution. c. Warm the freshly prepared reagent to 37°C before use.

  • Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100 to 1000 µM) to create a standard curve.

  • Assay Protocol: a. Add 1.5 mL of the FRAP reagent to 50 µL of the test sample. b. Blank: 50 µL of solvent instead of the sample.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as µmol of Fe²⁺ equivalents per gram or mole of the test compound. A higher FRAP value signifies greater reducing power.

Data Presentation and Interpretation: A Comparative Analysis

To effectively compare the derivatives, all quantitative data should be summarized in a clear, structured table. Below is a hypothetical example comparing three derivatives of our core scaffold against Ascorbic Acid.

  • Derivative A: Parent this compound

  • Derivative B: Hydrazone with a 4-hydroxybenzylidene group (electron-donating -OH)

  • Derivative C: Hydrazone with a 4-nitrobenzylidene group (electron-withdrawing -NO₂)

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe(II)/µM)
Ascorbic Acid (Std.) 25.4 ± 1.218.9 ± 0.90.95 ± 0.04
Derivative A 152.8 ± 5.6120.5 ± 7.10.21 ± 0.02
Derivative B 45.7 ± 2.135.2 ± 1.80.78 ± 0.05
Derivative C > 200> 2000.11 ± 0.01

Interpretation and Structure-Activity Relationship (SAR) Insights:

  • Derivative B shows the highest activity , significantly better than the parent compound (A) and the nitro-substituted derivative (C). Its activity is approaching that of the standard, Ascorbic Acid.

  • The presence of the electron-donating hydroxyl (-OH) group on the phenyl ring in Derivative B likely increases the ability of the hydrazone moiety to donate a hydrogen atom or electron, thereby enhancing its radical scavenging and reducing power. This is a classic SAR observation for phenolic antioxidants.

  • Derivative C shows very poor activity . The strong electron-withdrawing nitro (-NO₂) group deactivates the molecule, making it more difficult to donate a hydrogen or electron.

  • The parent carbohydrazide (A) has modest activity , indicating that the core scaffold itself possesses some inherent antioxidant potential, which can be significantly modulated by substitution.

These results demonstrate the power of a multi-assay approach. The trend (B > A > C) is consistent across all three assays, providing strong, cross-validated evidence for the proposed SAR.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of this compound derivatives as potential antioxidants. By employing a panel of mechanistically distinct assays (DPPH, ABTS, and FRAP), researchers can gain a comprehensive understanding of their radical scavenging and reducing properties. The key to a successful evaluation lies not only in the precise execution of protocols but also in the rational interpretation of data to establish clear structure-activity relationships.

The derivatives showing promising activity in these in vitro chemical assays, such as the hypothetical Derivative B, should be prioritized for further investigation. The next logical steps would include evaluation in more biologically relevant systems, such as cell-based assays (e.g., cellular antioxidant activity, ROS production assays) and, eventually, in vivo models of oxidative stress. This systematic progression from chemical screening to biological validation is paramount in the journey of drug discovery.

References

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances.

  • Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate.

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Center for Biotechnology Information (PMC).

  • The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study. National Center for Biotechnology Information (PMC).

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences.

  • Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. National Center for Biotechnology Information (PMC).

  • Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... ResearchGate.

  • Efficiency of DPPH and FRAP assays for estimating antioxidant activity. SciELO.

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. National Center for Biotechnology Information (PMC).

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. National Center for Biotechnology Information (PMC).

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. IOPscience.

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives. ResearchGate.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

Sources

A Strategic Guide to Off-Target Profiling: Comparing the Selectivity of Novel 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Abstract: The 1-methyl-5-oxopyrrolidine-3-carbohydrazide scaffold represents a promising starting point for the development of novel therapeutics, potentially as inhibitors of specific hydrolases or transferases due to the reactive nature of the carbohydrazide moiety. However, early and rigorous assessment of off-target interactions, or cross-reactivity, is paramount to mitigate potential toxicity and ensure the successful translation of these compounds from bench to bedside. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this chemical series. We will compare hypothetical derivatives to illustrate how to interpret selectivity data, present detailed experimental protocols for key assays, and explain the scientific rationale behind each step, ensuring a robust and self-validating approach to drug safety assessment.

Part 1: The Imperative of Selectivity in Drug Discovery

The journey of a drug candidate is often terminated not by a lack of efficacy, but by an unacceptable safety profile. A significant contributor to unforeseen toxicity is the compound's interaction with unintended biological targets. For novel scaffolds like the this compound series, which possess a chemically active hydrazide group, a proactive and systematic approach to selectivity profiling is not just recommended—it is essential.

This guide outlines a tiered, data-driven strategy to characterize the selectivity profile of lead compounds. The goal is to build a comprehensive understanding of a compound's biological interactions, enabling early-stage risk assessment and guiding medicinal chemistry efforts toward molecules with a superior therapeutic index.

A Tiered Framework for Cross-Reactivity Assessment

A cost-effective and scientifically sound approach involves a multi-stage process that moves from broad, high-throughput screening to more focused, in-depth validation assays. This tiered logic allows for the rapid elimination of promiscuous compounds while focusing resources on the most promising candidates.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Validation cluster_3 Decision Point in_silico In Silico Prediction (Structural Homology) broad_panel Broad Panel Radioligand Binding Assay (~44-100 targets @ 1-10 µM) in_silico->broad_panel Guides panel selection dose_response Dose-Response Assays (IC50/Ki) on validated off-targets broad_panel->dose_response Identifies hits (e.g., >50% inhibition) functional_assay Functional Assays (e.g., Enzyme activity, cAMP) dose_response->functional_assay Confirms potency cellular_assay Cell-Based Phenotypic Assays functional_assay->cellular_assay Assesses physiological relevance decision Advance, Optimize, or Terminate? cellular_assay->decision

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Experimental Design & Protocols

The foundation of a reliable cross-reactivity study is a robust and well-validated experimental design. For the initial broad screening tier, competitive radioligand binding assays are the industry standard due to their high throughput, sensitivity, and reproducibility.

Protocol: Broad Panel Radioligand Binding Assay

This protocol describes a generalized procedure for screening a compound against a panel of diverse targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.

Objective: To identify significant binding interactions of a test compound (at a single high concentration, typically 10 µM) across a wide range of known biological targets.

Materials:

  • Test Compounds (e.g., Derivative A, B, C) dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Buffer (Target-specific, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Membrane preparations expressing the target receptor.

  • Radioligand (e.g., ³H-labeled standard antagonist) specific for the target.

  • Non-specific binding control (a high concentration of an unlabeled standard ligand).

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Plating: Prepare a working dilution plate by diluting the 10 mM stock of the test compounds into the assay buffer to achieve the final desired concentration (e.g., 10 µM) in the assay volume. Include wells for "Total Binding" (vehicle only) and "Non-Specific Binding" (unlabeled ligand).

    • Rationale: Using a single high concentration is a cost-effective way to perform a primary screen. A compound that shows no significant binding at 10 µM is unlikely to have a physiologically relevant off-target effect at therapeutic concentrations.

  • Reagent Addition: In the 96-well filter plate, add the reagents in the following order:

    • 25 µL of Assay Buffer.

    • 25 µL of the appropriate test compound, vehicle, or non-specific control.

    • 50 µL of the specific radioligand (at a concentration close to its dissociation constant, Kd).

    • 100 µL of the receptor membrane preparation.

    • Rationale: The order of addition is critical to ensure proper mixing and equilibration. Adding the membrane preparation last initiates the binding reaction simultaneously across the plate.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Rationale: Incubation time and temperature are optimized for each specific target to ensure the binding reaction has reached a steady state, providing a reliable measurement.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter plate. Wash the wells multiple times (e.g., 3x with 200 µL of ice-cold assay buffer) to separate the bound radioligand from the unbound.

    • Rationale: Rapid filtration and washing with ice-cold buffer are crucial to minimize the dissociation of the radioligand-receptor complex, thus preserving the equilibrium state for measurement.

  • Detection: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [ (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB) ] )

    • Where CPM_compound is the count from the test compound well, CPM_NSB is the non-specific binding, and CPM_Total is the total binding.

    • Self-Validation: A "hit" is typically defined as inhibition greater than 50%. The Z'-factor for the assay plate should be calculated and must be ≥ 0.5 to ensure the data is robust and reliable.

Part 3: Comparative Analysis of this compound Derivatives

To illustrate the application of this framework, we present hypothetical cross-reactivity data for three derivatives from our series. These compounds were designed as inhibitors of Matrix Metalloproteinase-1 (MMP-1), a key enzyme in tissue remodeling. The data below was generated from a hypothetical broad panel screen performed at 10 µM.

Table 1: Comparative Selectivity Profile of Hypothetical Derivatives

Target ClassTargetDerivative A (% Inhibition @ 10µM)Derivative B (% Inhibition @ 10µM)Derivative C (% Inhibition @ 10µM)Potential Clinical Implication of Off-Targeting
Primary Target MMP-1 98%99%97%Efficacy
GPCRs Dopamine D28%65%9%CNS side effects (e.g., extrapyramidal symptoms)
Histamine H172%15%12%Sedation, weight gain
Muscarinic M112%10%8%Anticholinergic effects (dry mouth, blurred vision)
Ion Channels hERG 58% 62% 15% Cardiac arrhythmia (QT prolongation)
L-type Ca²⁺25%28%11%Hypotension, bradycardia
Enzymes COX-245%41%38%Potential for GI effects, but may be therapeutic
FAAH18%15%16%Neurological effects

Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate the process of data interpretation.

Interpretation and Strategic Decisions
  • Derivative A: Shows potent H1 antagonism, suggesting a high risk of sedation. It also displays moderate hERG inhibition, a major safety concern that requires immediate follow-up.

  • Derivative B: Exhibits strong off-target activity at the Dopamine D2 receptor and an even more pronounced hERG signal than Derivative A. This compound carries a high risk of both CNS and cardiovascular toxicity and would likely be deprioritized.

  • Derivative C: Demonstrates a significantly improved selectivity profile. It has minimal activity against the H1 and D2 receptors and, most importantly, shows a greatly reduced interaction with the hERG channel. While the minor COX-2 activity should be monitored, Derivative C is clearly the most promising candidate to advance to Tier 2 dose-response studies.

The clear liability associated with hERG channel binding warrants a deeper look at the potential mechanism.

G cluster_0 Molecular & Cellular Level cluster_1 Organ & System Level compound Derivative B (hERG Blocker) herg hERG K+ Channel Pore Blocks K+ Efflux compound->herg:port Binds to pore cell Ventricular Myocyte Action Potential Prolongation herg->cell Leads to ecg ECG Reading QT Interval Prolongation cell->ecg Manifests as heart Clinical Outcome Torsades de Pointes (Life-threatening arrhythmia) ecg->heart Increases risk of

Caption: Causal chain from hERG channel binding to clinical arrhythmia.

This analysis demonstrates how systematic cross-reactivity screening provides actionable data. The insights gained allow teams to make informed decisions, focusing resources on compounds like Derivative C that possess a higher probability of success in downstream development.

Conclusion

The development of novel chemical entities like the this compound derivatives requires a rigorous, proactive approach to safety and selectivity. A tiered screening strategy, beginning with broad panel binding assays, provides a robust framework for identifying and mitigating off-target liabilities early in the discovery process. By comparing the selectivity profiles of different derivatives, medicinal chemists can establish clear structure-activity relationships for both on-target potency and off-target interactions. This data-driven methodology is fundamental to designing safer, more effective medicines and is a cornerstone of modern, efficient drug development.

References

  • Title: Off-target pharmacology: A major challenge in the post-genomic era Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The role of radioligand binding assays in the investigation of receptors Source: British Journal of Clinical Pharmacology URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

  • Title: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

A Comparative Guide to Assessing the Target Specificity of Novel 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. A critical milestone in this journey is the rigorous assessment of a novel compound's target specificity. This guide provides an in-depth, technical framework for evaluating the target profile of a new generation of compounds derived from 1-Methyl-5-oxopyrrolidine-3-carbohydrazide. By explaining the causality behind experimental choices and providing actionable protocols, this document serves as a practical resource for scientists working at the forefront of drug discovery.

The 5-oxopyrrolidine ring is a versatile scaffold found in numerous biologically active compounds.[1] Recent research has highlighted the potential of hydrazone derivatives of 5-oxopyrrolidine-3-carbohydrazide as potent multi-kinase inhibitors, with molecular docking studies suggesting high binding affinity to key protein kinases such as the non-receptor Tyrosine Kinase (TK) SRC and the Serine/Threonine Protein Kinase (STPK) BRAF.[1][2][3] This guide will therefore focus on the methodologies required to validate these potential targets and assess the broader kinome-wide selectivity of these novel compounds.

The Imperative of Target Specificity in Drug Development

The efficacy of a targeted therapy is intrinsically linked to its specificity. A highly specific compound will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity and unforeseen side effects. Conversely, a lack of specificity can result in a compound failing in later stages of clinical trials, despite promising initial results. Therefore, a thorough and early assessment of target engagement and selectivity is not just a regulatory requirement but a cornerstone of rational drug design.

A Multi-Faceted Approach to Target Specificity Assessment

A robust assessment of target specificity requires a combination of in vitro biochemical assays, cell-based assays, and proteome-wide analyses. This multi-pronged approach provides a comprehensive picture of a compound's activity, from its direct interaction with purified proteins to its effects within the complex environment of a living cell.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 In Vitro Target Validation cluster_2 Cellular Target Engagement & Specificity Phenotypic Screening Phenotypic Screening Biochemical Assays Biochemical Assays Phenotypic Screening->Biochemical Assays Identifies Bioactivity Molecular Docking Molecular Docking Molecular Docking->Biochemical Assays Predicts Binding Kinome Scanning Kinome Scanning Biochemical Assays->Kinome Scanning Confirms On-Target Activity Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinome Scanning->Cellular Thermal Shift Assay (CETSA) Assesses Kinome-wide Selectivity Proteome Profiling Proteome Profiling Cellular Thermal Shift Assay (CETSA)->Proteome Profiling Confirms Cellular Target Engagement Lead Optimization Lead Optimization Proteome Profiling->Lead Optimization Identifies On- and Off-Targets

Figure 1: A typical workflow for identifying and validating the targets of a novel compound.

Comparison of Key Methodologies for Target Specificity Profiling

The choice of methodology for assessing target specificity depends on the stage of drug development and the specific questions being addressed. Below is a comparative overview of the most relevant techniques for evaluating our novel this compound derivatives.

Methodology Principle Advantages Limitations Primary Application
Kinome Scanning In vitro competition binding assay against a large panel of purified kinases.[4]- High-throughput and comprehensive coverage of the kinome.- Provides quantitative binding affinity data (Kd).- Excellent for assessing selectivity across a large target family.- Lacks cellular context (e.g., membrane permeability, metabolism).- Does not confirm functional inhibition.Early-stage lead optimization to determine kinome-wide selectivity.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[5][6]- Confirms direct target engagement in a cellular environment.- Can be adapted for high-throughput screening.- Applicable to a wide range of protein targets.- Requires a specific antibody for detection (Western blot-based).- May not be suitable for all proteins or ligands.Validation of on-target activity in a physiological context.
Proteome Profiling (Mass Spectrometry-based) Quantifies changes in protein expression, modification, or thermal stability across the entire proteome in response to compound treatment.[7][8]- Unbiased, global view of a compound's cellular interactions.- Can identify novel off-targets and downstream signaling effects.- Provides insights into the mechanism of action.- Technically complex and data-intensive.- Lower throughput compared to other methods.- Can be challenging to distinguish direct from indirect effects.In-depth mechanism of action studies and off-target identification.

Comparative Analysis: Novel Pyrrolidinone Derivatives vs. Established Kinase Inhibitors

Recent studies on 5-oxopyrrolidine-3-carbohydrazide derivatives have pointed towards their potential as multi-kinase inhibitors, particularly targeting BRAF and SRC kinases.[1][2][3] To contextualize the performance of these novel compounds, it is essential to compare them against established inhibitors of these kinases.

Compound Class Target(s) Mechanism of Action Key Characteristics
Novel this compound Derivatives BRAF, SRC (predicted)ATP-competitive inhibition (hypothesized)- Novel chemical scaffold.- Potential for multi-kinase inhibition.- Specificity and potency to be determined.
BRAF Inhibitors (e.g., Vemurafenib, Dabrafenib) BRAF V600E mutantATP-competitive inhibition of the mutated BRAF kinase.[9][10]- Highly effective in BRAF-mutant melanomas.- Often used in combination with MEK inhibitors.[9][11]
SRC Family Kinase Inhibitors (e.g., Dasatinib, Saracatinib) SRC family kinases, BCR-ABLATP-competitive inhibition of multiple tyrosine kinases.[12][13][14]- Broad-spectrum kinase inhibition.- Used in the treatment of certain leukemias and solid tumors.[14]

The key differentiator for the novel pyrrolidinone derivatives will be their unique selectivity profile across the kinome. While existing inhibitors are effective, they are not without limitations, including the development of resistance and off-target toxicities. A novel compound with a distinct specificity profile could offer a significant therapeutic advantage.

Experimental Protocols

Kinome Scanning for Broad Selectivity Profiling

Objective: To determine the selectivity of a novel this compound derivative across a large panel of human kinases.

Principle: This assay is based on a competitive binding assay where the test compound competes with a known, immobilized ligand for binding to a kinase active site. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of a DNA tag conjugated to the kinase.[15]

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions to be tested at a final concentration (e.g., 1 µM).

  • Assay Plate Preparation: In a multi-well plate, combine the test compound, a specific kinase from a panel of over 400 kinases, and an immobilized ligand.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase.

  • Quantification: Quantify the amount of kinase bound to the solid support using qPCR. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. The data can be visualized as a dendrogram to illustrate the kinome-wide selectivity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the novel compound directly binds to its predicted targets (e.g., BRAF, SRC) in intact cells.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures this change in thermal stability to confirm target engagement.[5][6][16]

G cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Protein Extraction & Analysis Intact Cells Intact Cells Treat with Compound or Vehicle (DMSO) Treat with Compound or Vehicle (DMSO) Aliquot cells and heat at different temperatures Aliquot cells and heat at different temperatures Treat with Compound or Vehicle (DMSO)->Aliquot cells and heat at different temperatures Cell Lysis Cell Lysis Aliquot cells and heat at different temperatures->Cell Lysis Centrifugation (separate soluble and aggregated proteins) Centrifugation (separate soluble and aggregated proteins) Western Blot or Mass Spectrometry Western Blot or Mass Spectrometry Generate Melting Curve Generate Melting Curve Western Blot or Mass Spectrometry->Generate Melting Curve Assess Thermal Shift Assess Thermal Shift Generate Melting Curve->Assess Thermal Shift

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express BRAF and SRC) to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the target proteins (BRAF and SRC).

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Proteome Profiling for Unbiased Off-Target Identification

Objective: To identify the on- and off-targets of the novel compound on a proteome-wide scale.

Principle: This method combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[7][8]

Step-by-Step Methodology:

  • Sample Preparation: Prepare cell lysates treated with the test compound or vehicle as described in the CETSA protocol.

  • Protein Digestion: Digest the soluble proteins from each temperature point into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT): Label the peptides from each sample with a unique isobaric tag. This allows for the pooling of samples and simultaneous analysis by mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of each peptide at different temperatures. Proteins that are stabilized by the compound will show increased abundance at higher temperatures.

Broader Context: The Pyrrolidinone Scaffold and GABA Analogues

While the focus of this guide is on kinase inhibition, it is noteworthy that the pyrrolidinone scaffold is also a key feature in compounds targeting other biological systems. For instance, several analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, incorporate this ring structure.[17] GABA analogues are used as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain.[17] This highlights the chemical versatility of the pyrrolidinone core and suggests that while assessing for kinase specificity, it may also be prudent to consider potential interactions with other target classes, such as GABA receptors, depending on the structural modifications of the novel compounds.[18][19][20]

Conclusion

The assessment of target specificity is a data-driven, iterative process that is fundamental to the successful development of novel therapeutics. For the promising new class of compounds derived from this compound, a systematic approach combining kinome-wide screening, cellular target engagement assays, and unbiased proteomic profiling is essential. By employing the methodologies outlined in this guide, researchers can build a comprehensive understanding of their compounds' biological activity, enabling informed decisions for lead optimization and preclinical development. This rigorous, evidence-based approach is paramount for translating a novel chemical entity into a safe and effective medicine.

References

  • Significance of BRAF Kinase Inhibitors for Melanoma Treatment: From Bench to Bedside. (n.d.). Retrieved from [Link]

  • GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

  • Src kinase inhibitors: promising cancer therapeutics? (n.d.). Retrieved from [Link]

  • What are SRC inhibitors and how do they work? (2024, June 21). Retrieved from [Link]

  • How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names. (2021, October 25). Retrieved from [Link]

  • GABA Receptors: Pharmacological Potential and Pitfalls. (n.d.). Retrieved from [Link]

  • A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. (n.d.). Retrieved from [Link]

  • Src inhibitor. (n.d.). Retrieved from [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. (2021, August 21). Retrieved from [Link]

  • Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. (n.d.). Retrieved from [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020, July 7). Retrieved from [Link]

  • MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. (n.d.). Retrieved from [Link]

  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. (n.d.). Retrieved from [Link]

  • GABA(A) receptor diversity and pharmacology. (2006, August 26). Retrieved from [Link]

  • GABAA receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Proteomic Protocols for Differential Protein Expression Analyses. (n.d.). Retrieved from [Link]

  • Proteome analysis of tissues by mass spectrometry. (n.d.). Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Retrieved from [Link]

  • Proteomic profiling : methods and protocols. (n.d.). Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). Retrieved from [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). Retrieved from [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). Retrieved from [Link]

  • A role of GABA analogues in the treatment of neurological diseases. (n.d.). Retrieved from [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (n.d.). Retrieved from [Link]

  • Cancer Biology - Protein. (n.d.). Retrieved from [Link]

  • KINOMEscan Technology. (n.d.). Retrieved from [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (n.d.). Retrieved from [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (n.d.). Retrieved from [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation. (2025, March 29). Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017, May 31). Retrieved from [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Retrieved from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Retrieved from [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[10][13]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (n.d.). Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to 1-Methyl-5-oxopyrrolidine-3-carbohydrazide Derivatives and Other Heterocyclic Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of drug discovery. Their structural diversity and ability to engage with biological targets have made them indispensable. Among these, the five-membered pyrrolidine ring, a saturated nitrogen heterocycle, offers unique advantages. Unlike its flat, aromatic counterparts, the pyrrolidine ring's non-planar, sp³-hybridized nature provides an exceptional three-dimensional (3D) coverage, a phenomenon known as "pseudorotation".[1][2] This structural flexibility allows for a more comprehensive exploration of the pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with enantioselective proteins like enzymes and receptors.[2][3]

This guide provides an in-depth comparison of derivatives from a specific pyrrolidine-based scaffold, 1-methyl-5-oxopyrrolidine-3-carbohydrazide, against other prominent heterocyclic systems. We will delve into their comparative biological activities, supported by experimental data, and provide the detailed methodologies required for their synthesis and evaluation. Our focus is to illuminate the causality behind experimental choices and offer a robust framework for researchers in the field.

The this compound Scaffold: A Privileged Framework

The 5-oxopyrrolidine (also known as pyroglutamic acid) core, combined with a carbohydrazide moiety, creates a versatile platform for generating diverse molecular libraries. The carbohydrazide group (-CONHNH₂) is a crucial pharmacophore that can be readily condensed with various aldehydes and ketones to form hydrazones, or cyclized to generate other heterocyclic rings like pyrazoles and oxadiazoles.[4][5] This synthetic tractability, coupled with the inherent 3D nature of the pyrrolidine ring, makes this scaffold particularly attractive for developing novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[6][7][8]

Logical Framework for Scaffold Evaluation

The process of selecting and optimizing a scaffold is a critical decision point in any drug discovery campaign. This guide uses the following logical framework to compare different heterocyclic systems.

G cluster_0 Scaffold Selection & Initial Synthesis cluster_1 In Vitro Evaluation cluster_2 Comparative Analysis & Optimization Scaffold Identify Core Scaffold (e.g., 5-Oxopyrrolidine) Synthesis Synthesize Core & Derivatives (e.g., Hydrazones) Scaffold->Synthesis Synthetic Accessibility Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Synthesis->Screening Test Compounds Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) Screening->Mechanism Identify Hits Comparison Compare with Other Scaffolds (e.g., Pyrimidine, Triazole) Mechanism->Comparison Validated Hits SAR Structure-Activity Relationship (SAR) & Bioisosteric Replacement Comparison->SAR Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization

Figure 1: A logical workflow for the evaluation and comparison of heterocyclic scaffolds in drug discovery.

Comparative Analysis: Pyrrolidines vs. Other Heterocycles

A key strategy in medicinal chemistry is the principle of bioisosterism , where one functional group or scaffold is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[9][10] In this context, we compare the 5-oxopyrrolidine scaffold with other heterocyclic systems in key therapeutic areas.

Anticonvulsant Activity

Epilepsy treatment remains a significant challenge, driving the search for novel anticonvulsants with better efficacy and fewer side effects.[11] Pyrrolidine-2,5-dione (succinimide) derivatives are established anticonvulsants. Recent studies have explored novel pyrrolidine derivatives, while scaffolds like pyrimidines and triazoles are also heavily investigated.

Scaffold/CompoundModelDose/ConcentrationActivity/ResultReference
Pyrrolidine-2,5-dione Derivative (Compound 14) Maximal Electroshock (MES), miceED₅₀ = 49.6 mg/kgPotent anticonvulsant activity[12]
Pyrrolidine-2,5-dione Derivative (Compound 14) 6 Hz (44 mA) test, miceED₅₀ = 63.2 mg/kgEffective in drug-resistant model[12]
Triazolopyrimidine Derivative (Compound 6d) Maximal Electroshock (MES), miceED₅₀ = 15.8 mg/kgHighly potent anticonvulsant[11]
Triazolopyrimidine Derivative (Compound 6d) Pentetrazol (PTZ)-induced seizureED₅₀ = 14.1 mg/kgHighly potent, broad-spectrum[11]
Pyrimidine-5-carbonitrile Derivative (Compound 9) Maximal Electroshock (MES), mice30 mg/kgHighly active at 0.5h[13]
Quinazolin-4(3H)-one Derivative Pentylenetetrazole (PTZ)-induced seizureVariesActive, suggests GABAergic mechanism[14]

Analysis: The data indicates that while pyrrolidine derivatives show potent anticonvulsant effects, particularly in models of drug-resistant epilepsy, scaffolds like triazolopyrimidine can exhibit even greater potency (lower ED₅₀).[11][12] The choice of scaffold here is critical; the pyrrolidine's 3D structure may offer advantages in targeting specific ion channels, whereas the aromatic, planar systems of pyrimidines and triazoles may favor interactions within different binding pockets, such as those on GABA receptors.[11][15]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[16]

Scaffold/CompoundTarget/AssayIC₅₀ / ResultReference
Pyrrolidine Derivative (General) COX-1 / COX-2 InhibitionAssay-dependent; effective inhibitors[16][17]
Fused Pyrrole Derivative (Compound 45) COX-1 InhibitionStrong activity[18]
Fused Pyrrole Derivative (Compound 46) COX-2 InhibitionStrong activity[18]
1,5-Diarylpyrrol-3-sulfur Analog In vivo modelsSignificant anti-inflammatory effects[18]

Analysis: Pyrrolidine-based compounds have been successfully developed as potent anti-inflammatory agents, often through the inhibition of COX and LOX pathways.[17] The flexibility of the pyrrolidine ring can be leveraged to achieve selectivity for COX-2 over COX-1, a critical factor in reducing gastrointestinal side effects. Fused pyrrole systems also demonstrate strong COX inhibition.[18] This suggests that while the core scaffold is important, the specific substitutions and overall molecular architecture play the definitive role in determining potency and selectivity.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[6] The 5-oxopyrrolidine-3-carbohydrazide scaffold has proven to be a fruitful starting point for this endeavor.

Scaffold/CompoundTarget OrganismMIC (μg/mL) / ActivityReference
5-Oxopyrrolidine Hydrazone (5-nitrothienyl) S. aureus, E. coliPotent activity, surpasses cefuroxime[6]
5-Oxopyrrolidine Hydrazone (5-nitrofuran-2-yl) Various bacterial strainsPotent effect[6]
5-Oxopyrrolidine Derivative (Compound 21) Multidrug-resistant S. aureusPromising and selective activity[5][7]
1,2,4-Oxadiazole Pyrrolidine (Compound 22c) E. coli DNA gyraseIC₅₀ = 120 ± 10 nMPotent enzyme inhibition

Analysis: The 5-oxopyrrolidine scaffold is a potent framework for novel antibacterials. The hydrazone derivatives, in particular, show excellent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding that of established antibiotics.[6] The ability to easily modify the hydrazone moiety allows for rapid optimization of the antimicrobial spectrum and potency. This highlights a key advantage of the carbohydrazide functional group in drug design.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided in a detailed, step-by-step format. These methods are foundational for synthesizing and evaluating the compounds discussed.

Protocol 1: General Synthesis of this compound Derivatives (Hydrazones)

This protocol describes the synthesis of the core hydrazide and its subsequent condensation to form hydrazone derivatives, a common and effective method for library generation.[6][19]

Causality: The reaction proceeds in two main stages. First, the esterification of the carboxylic acid followed by hydrazinolysis is a standard and high-yielding method to produce the carbohydrazide intermediate. The carbohydrazide's nucleophilic -NH₂ group then readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration, to form a stable C=N double bond (the hydrazone). A slightly acidic medium (pH ~6) is used to catalyze the condensation without protonating the hydrazine excessively, which would render it non-nucleophilic.

G Start Start: 1-Methyl-5-oxopyrrolidine- 3-carboxylic Acid Ester Step 1: Esterification (Methanol, H₂SO₄ cat.) Start->Ester Formation of Methyl Ester Hydrazide Step 2: Hydrazinolysis (Hydrazine Hydrate) Ester->Hydrazide Formation of Carbohydrazide Condensation Step 3: Condensation (Aromatic Aldehyde, Acid cat.) Hydrazide->Condensation Formation of Hydrazone Product Final Product: Hydrazone Derivative Condensation->Product

Figure 2: Synthetic workflow for this compound derivatives.

Materials:

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Hydrazine hydrate (80-100%)

  • Propan-2-ol or Ethanol

  • Substituted aromatic/heterocyclic aldehydes

  • Glacial acetic acid or Hydrochloric acid

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Synthesis of Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate:

    • Dissolve 1-methyl-5-oxopyrrolidine-3-carboxylic acid in anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of acid).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

  • Synthesis of this compound:

    • Dissolve the methyl ester from the previous step in propan-2-ol or ethanol.

    • Add an excess of hydrazine hydrate (typically 2-3 equivalents).

    • Heat the mixture to reflux for 2-4 hours. A precipitate often forms as the reaction proceeds.

    • Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation.

    • Filter the solid product, wash with cold ethanol, and dry to obtain the pure carbohydrazide.[8]

  • Synthesis of the Final Hydrazone Derivative:

    • Suspend the this compound (1 equivalent) in methanol or ethanol.

    • Add the desired aldehyde (1-1.1 equivalents).

    • Add a catalytic amount of acid (e.g., 1-2 drops of glacial acetic acid or HCl to bring the pH to ~6).[19]

    • Heat the mixture at 60-70°C for 20 minutes to 4 hours, monitoring by TLC.

    • Upon completion, cool the mixture. The product will typically precipitate.

    • Filter the solid, wash with cold solvent, and recrystallize if necessary to obtain the final pure hydrazone.[19][20]

Protocol 2: In Vitro Anticonvulsant Activity Screening (Maximal Electroshock Test)

The Maximal Electroshock (MES) test is a gold-standard preclinical model for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension induced by a supramaximal electrical stimulus.[13]

Causality: This model is predicated on the observation that a maximal electrical stimulus to the brain induces a highly reproducible pattern of convulsive activity. The ability of a test compound to abolish the tonic hindlimb extension phase is thought to correlate with its ability to prevent the spread of seizure activity from its origin, a key mechanism of action for many antiepileptic drugs like phenytoin.

Materials:

  • Albino mice (e.g., Swiss, 20-25 g)

  • Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Phenytoin, 25 mg/kg)

  • Rodent electroconvulsive shock apparatus with corneal electrodes

  • Saline solution (0.9%)

Procedure:

  • Animal Preparation:

    • Acclimatize animals for at least 5 days before the experiment.

    • Divide mice into groups (n=6-8 per group), including a vehicle control group, a positive control group (Phenytoin), and test groups.

    • Administer the test compounds and controls intraperitoneally (i.p.) at a specific time (e.g., 30 or 60 minutes) before the electroshock.

  • MES Induction:

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Place the electrodes on the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[13]

  • Observation and Scoring:

    • Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The complete abolition of this phase is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • For active compounds, perform a dose-response study to determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in drug design. Its inherent three-dimensionality and the synthetic flexibility of the carbohydrazide moiety provide a powerful platform for generating diverse and potent bioactive molecules.[1][4]

When compared to other common heterocyclic scaffolds, the pyrrolidine core offers distinct stereochemical and conformational advantages that can be crucial for achieving high target affinity and selectivity.[2][3] While planar aromatic systems like pyrimidines and triazoles have demonstrated exceptional potency in certain areas like anticonvulsant therapy, the non-planar nature of the pyrrolidine scaffold may be better suited for disrupting protein-protein interactions or fitting into complex, non-planar binding sites.

The choice of a scaffold is not a matter of universal superiority but of strategic selection based on the therapeutic target and desired pharmacological profile. The evidence presented in this guide demonstrates that this compound derivatives are potent competitors in the antimicrobial and anti-inflammatory arenas and serve as a valuable starting point for further optimization. Future work should focus on leveraging the stereochemical complexity of the pyrrolidine ring and exploring novel cyclizations of the carbohydrazide group to unlock new regions of biologically relevant chemical space.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5).
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • BenchChem. (2025).
  • BenchChem. (2025). The Pyrrolidine Scaffold: A Framework for a Technical Guide on the Mechanism of Action of Novel Therapeutics. BenchChem.
  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting.
  • ResearchGate. (n.d.). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.
  • Shafi, S., et al. (n.d.).
  • Jasinskas, A., et al. (n.d.).
  • Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.
  • Sapijanskaite-Banevic, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH.
  • Plaga, A., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)
  • Vaickelioniene, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed.
  • Semantic Scholar. (n.d.).
  • Jasinskas, A., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central.
  • Vaickelioniene, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.
  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design.
  • Kumar, A., et al. (n.d.).
  • Pakosz, A., et al. (n.d.). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI.
  • ResearchGate. (2025). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • Ghasemzadeh, M. A., et al. (n.d.).
  • Ioniță, A. C., et al. (n.d.). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Słoczyńska, K., et al. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC - PubMed Central.
  • Mickevičius, V., et al. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH.
  • Vaickelioniene, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment that concludes with their safe and compliant disposal. This guide provides a comprehensive framework for the disposal of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide, a compound whose unique structure necessitates a conservative and informed approach. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our protocol is built upon a rigorous analysis of its constituent functional groups: the N-methyl-pyrrolidinone core and the reactive carbohydrazide moiety. This ensures a procedure grounded in chemical principles and prioritized safety.

Synthesized Hazard Profile: A Precautionary Approach

The primary principle of chemical safety is to anticipate and mitigate potential hazards. The structure of this compound combines two key chemical motifs. The disposal protocol is therefore derived from the known hazards of these related compounds.

  • Pyrrolidine/Pyrrolidinone Core: This heterocyclic system is common in organic synthesis. Related compounds like N-methyl-2-pyrrolidone are known to be combustible and can cause skin and eye irritation. Some pyrrolidines are also classified as harmful to aquatic life.[1]

  • Carbohydrazide Moiety: This functional group (-NHNHC(=O)-) is a derivative of hydrazine and requires significant handling precautions. Carbohydrazides and related compounds are often categorized as harmful if swallowed, skin/eye irritants, and potentially toxic to aquatic life.[2][3] Hydrazine derivatives can also be reactive, especially with oxidizing agents or upon heating.[2][4]

Based on this analysis, this compound should be treated as a hazardous substance with the potential to cause skin and eye irritation and to be harmful if ingested or inhaled.[5][6]

Hazard Classification of Related Compounds: A Comparative Summary

To provide clear, quantitative context, the following table summarizes the GHS hazard classifications for key structural analogs. This data informs our conservative handling and disposal recommendations.

CompoundGHS Hazard Statements (H-Statements)Primary Hazards
Carbohydrazide H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH411: Toxic to aquatic life with long lasting effectsAcute Toxicity (Oral), Skin/Eye Irritation, Aquatic Hazard
N-Methyl-2-pyrrolidone H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH360: May damage fertility or the unborn childCombustibility, Skin/Eye/Respiratory Irritation, Reproductive Toxicity
Pyrrolidine H225: Highly flammable liquid and vaporH302: Harmful if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaledFlammability, Acute Toxicity (Oral, Dermal, Inhalation), Corrosivity

This table is a synthesis of data from multiple sources.[3][5][7]

The Core Disposal Protocol: Contain, Label, and Consult

The safest and most compliant method for disposing of this compound waste is to manage it as hazardous material through your institution's Environmental Health and Safety (EHS) department.[8] Do not dispose of this chemical or its containers in the regular trash or down the drain.[8]

Step 1: Adhere to Strict Personal Protective Equipment (PPE) Standards Before handling the waste, ensure you are wearing appropriate PPE. The causality is clear: preventing exposure is the most effective safety measure.

  • Gloves: Chemical-resistant nitrile gloves are mandatory. Inspect them for any signs of degradation before use and dispose of them as contaminated waste immediately after handling.[9][10]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent contact with the eyes.[8][9]

  • Lab Coat: A standard laboratory coat protects skin and personal clothing.[8]

Step 2: Segregate and Contain the Waste Proper segregation prevents unintended chemical reactions and ensures compliant disposal.

  • Designate a Specific Waste Container: Use a dedicated, chemically compatible container, preferably glass or high-density polyethylene (HDPE). The original reagent bottle can be an excellent choice.[11]

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste streams (e.g., halogenated solvents, strong acids, or oxidizers).[12] Mixing can create unknown reaction hazards.

  • Secure the Container: Keep the container tightly sealed at all times, except when adding waste.[11][12] Store it in a designated, well-ventilated satellite accumulation area within your laboratory.

Step 3: Label the Container Clearly and Completely Accurate labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste.[11]

  • Use a "HAZARDOUS WASTE" Label: Clearly mark the container with the words "HAZARDOUS WASTE".[11][13]

  • Identify Contents: List the full chemical name: "this compound".

  • Estimate Concentration: Provide an approximate concentration and list any solvents present.

  • Note Hazards: Based on our analysis, include the terms "Toxic" and "Irritant".

Step 4: Arrange for Professional Disposal Your institution's EHS department is your partner in compliant disposal.

  • Contact EHS: Follow your institution's specific procedures to schedule a pickup for your hazardous waste container.[8][13] They will work with licensed waste management vendors to ensure the material is transported and disposed of correctly, likely via high-temperature incineration.[1]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from experiments involving this compound.

G cluster_ppe START: Always Wear Appropriate PPE cluster_waste_stream Waste Stream Identification cluster_chem_protocol Chemical Waste Protocol cluster_container_protocol Empty Container Protocol start_node Waste Generated chem_waste Chemical Waste (Pure compound, solutions, reaction mixtures) start_node->chem_waste empty_container Empty Reagent Container start_node->empty_container contain 1. Contain in a compatible, sealed container. chem_waste->contain rinse 1. Triple rinse with a suitable solvent (e.g., Methanol, Acetonitrile). empty_container->rinse label_waste 2. Affix 'HAZARDOUS WASTE' label. List full chemical name & hazards. contain->label_waste store 3. Store in designated satellite accumulation area. label_waste->store end_node Contact EHS for Pickup and Final Disposal store->end_node collect_rinsate 2. Collect all rinsate as Chemical Waste. rinse->collect_rinsate deface 3. Deface original label. rinse->deface collect_rinsate->contain deface->end_node

Sources

A Comprehensive Guide to the Safe Handling of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety protocols based on the hazard profiles of structurally similar molecules, including carbohydrazide and pyrrolidine derivatives, to ensure the highest degree of safety for all laboratory personnel. Our commitment is to empower researchers with the knowledge to handle this chemical confidently and safely, fostering a culture of proactive safety in the laboratory.

Understanding the Hazard Profile

Given the chemical structure of this compound, it is prudent to anticipate potential hazards associated with its functional groups. Structurally related compounds exhibit a range of health and safety risks that should be considered.

  • Acute Toxicity : Similar carbohydrazide and pyrrolidine compounds have been shown to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation : Many related chemical structures are known to cause skin irritation and serious eye irritation.[1][4][5][6]

  • Respiratory Irritation : Inhalation may cause respiratory irritation.[1][4]

  • Flammability : While the flammability of this specific compound is not determined, related pyrrolidine compounds can be flammable liquids.[7] Therefore, it is crucial to avoid heat, sparks, and open flames.

  • Aquatic Toxicity : Some related chemicals are toxic to aquatic life with long-lasting effects.[5][7]

These potential hazards underscore the importance of stringent adherence to the safety protocols outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDisposable nitrile glovesFully buttoned lab coatN95 or P95 respirator if dust is generated[4]
Solution Preparation and Transfers Chemical splash gogglesDisposable nitrile gloves (consider double-gloving)Chemical-resistant lab coatUse within a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldDisposable nitrile glovesChemical-resistant lab coatUse within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or suitAir-purifying respirator (APR) with appropriate cartridges

A Note on Glove Selection: Always inspect gloves for any signs of degradation or puncture before use.[4] For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[8]

Operational Workflow for Safe Handling

The following workflow provides a step-by-step guide for safely handling this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS (or analogous data) & Prepare Work Area Don_PPE Don Appropriate PPE Prep->Don_PPE Proceed Weigh Weigh Compound in Ventilated Enclosure Don_PPE->Weigh Proceed Solubilize Solubilize in Fume Hood Weigh->Solubilize Proceed React Perform Reaction in Fume Hood Solubilize->React Proceed Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Proceed Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Proceed Dispose Dispose of Waste in Labeled Containers Doff_PPE->Dispose Proceed

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol:

  • Preparation :

    • Thoroughly review this guide and any available safety information for analogous compounds.

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Don all required PPE as outlined in the table above.[9][10]

  • Handling :

    • Weighing : If the compound is a solid, weigh it in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of dust particles.

    • Solubilization : Prepare all solutions within a certified chemical fume hood. Add the compound slowly to the solvent to avoid splashing.

    • Reactions : Conduct all reactions involving this compound within a chemical fume hood.

  • Cleanup and Disposal :

    • Decontamination : Clean all glassware and work surfaces thoroughly after use.

    • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

    • Waste Disposal : Dispose of all chemical waste, including unused material and contaminated items, in clearly labeled hazardous waste containers.[7] Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Do not discharge to drains or the environment.[4][11]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air.[1][4] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills of solid material, carefully sweep up and place in a sealed container for disposal.[11]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7]

    • Ventilate the area and wash the spill site after material pickup is complete.

Storage and Incompatibility
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9][10]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a safer research environment for everyone.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • AA Blocks. (2025). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Electron Microscopy Sciences. (2025). Safety Data Sheet. Retrieved from Electron Microscopy Sciences website.
  • Angene Chemical. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Central Drug House. (n.d.). Carbohydrazide CAS No 497-18-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • ChemicalBook. (2025). METHYL 5-OXOPYRROLIDINE-3-CARBOXYLATE - Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.